2,4-Difluoro-benzamidine hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
2,4-difluorobenzenecarboximidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2N2.ClH/c8-4-1-2-5(7(10)11)6(9)3-4;/h1-3H,(H3,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKFTUPMWPSKTKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C(=N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClF2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60602226 | |
| Record name | 2,4-Difluorobenzene-1-carboximidamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60602226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885957-21-1 | |
| Record name | 2,4-Difluorobenzene-1-carboximidamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60602226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2,4-Difluoro-benzamidine hydrochloride chemical properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 2,4-Difluoro-benzamidine hydrochloride. Due to the limited availability of specific experimental data for this particular isomer, information from closely related compounds is included for comparative purposes and is clearly indicated.
Chemical and Physical Properties
This compound is a fluorinated aromatic compound with potential applications in medicinal chemistry and drug discovery. The presence of fluorine atoms can significantly influence its physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.
Table 1: Core Chemical Properties of this compound
| Property | Value | Source/Note |
| IUPAC Name | 2,4-difluorobenzenecarboximidamide hydrochloride | - |
| CAS Number | 1170536-00-1, 885957-21-1 | [1][2][3] |
| Molecular Formula | C₇H₇ClF₂N₂ | [1][4] |
| Molecular Weight | 192.59 g/mol | [1][5] |
| Appearance | White to off-white crystalline solid (Expected) | Based on related compounds[6] |
| Purity | ≥95% (Typically available) | Based on related compounds[6] |
| Storage Conditions | 0-8 °C (Recommended) | Based on related compounds[6] |
Table 2: Comparative Physicochemical Data of Related Benzamidine Derivatives
| Property | This compound | 3,4-Difluoro-benzamidine hydrochloride | Benzamidine hydrochloride |
| Melting Point | Data not available | Not specified | 86-88 °C or 169-173 °C (lit.) |
| Solubility | Data not available | Data not available | Soluble in water, ethanol, DMSO, DMF[7] |
| UV/Vis (λmax) | Data not available | Data not available | 229 nm |
Synthesis and Experimental Protocols
A plausible and widely used method for the synthesis of benzamidine hydrochlorides from the corresponding benzonitrile is the Pinner reaction.[8][9] This reaction involves the acid-catalyzed addition of an alcohol to a nitrile to form an imino ester salt (a Pinner salt), which is then converted to the amidine.
General Pinner Reaction Protocol for this compound
Objective: To synthesize this compound from 2,4-difluorobenzonitrile.
Materials:
-
2,4-difluorobenzonitrile
-
Anhydrous ethanol
-
Anhydrous diethyl ether
-
Anhydrous hydrogen chloride (gas)
-
Ammonia (anhydrous, in ethanol)
-
Round-bottom flask with a gas inlet tube
-
Magnetic stirrer
-
Ice bath
Methodology:
-
Formation of the Imino Ester Hydrochloride (Pinner Salt):
-
A solution of 2,4-difluorobenzonitrile in anhydrous ethanol is prepared in a round-bottom flask equipped with a magnetic stirrer and a gas inlet tube.
-
The flask is cooled in an ice bath.
-
Anhydrous hydrogen chloride gas is bubbled through the solution with continuous stirring. The reaction is typically carried out until saturation or for a period of several hours.[10]
-
The formation of a white precipitate, the ethyl 2,4-difluorobenzimidate hydrochloride (Pinner salt), is observed.
-
The precipitate is collected by filtration, washed with anhydrous diethyl ether to remove unreacted starting materials, and dried under vacuum.
-
-
Conversion to this compound:
-
The dried Pinner salt is suspended in a solution of anhydrous ammonia in ethanol.
-
The mixture is stirred at room temperature for several hours.
-
The resulting ammonium chloride precipitate is removed by filtration.
-
The filtrate, containing the 2,4-difluorobenzamidine, is concentrated under reduced pressure.
-
The crude product can be recrystallized from an appropriate solvent system (e.g., ethanol/ether) to yield purified this compound.
-
Analytical Characterization
Table 3: Predicted Spectral Data for this compound
| Technique | Expected Features |
| ¹H NMR | Aromatic protons will appear as complex multiplets in the downfield region (approx. 7.0-8.0 ppm), showing splitting patterns consistent with fluorine-proton coupling. Protons of the amidinium group (-C(=NH₂)NH₂) are expected to be broad singlets, exchangeable with D₂O, in the range of 8.0-10.0 ppm. |
| ¹³C NMR | Aromatic carbons will show characteristic signals, with those directly attached to fluorine exhibiting large C-F coupling constants. The amidine carbon (-C(=NH)NH₂) is expected to appear significantly downfield (approx. 160-170 ppm). |
| IR Spectroscopy | Characteristic peaks are expected for N-H stretching (broad, ~3100-3400 cm⁻¹), C=N stretching (~1650-1680 cm⁻¹), and C-F stretching (~1100-1300 cm⁻¹). Aromatic C-H and C=C stretching bands will also be present. |
| Mass Spectrometry | The mass spectrum should show a molecular ion peak corresponding to the free base (C₇H₆F₂N₂) at m/z ≈ 156.05. Fragmentation patterns would likely involve the loss of ammonia (NH₃) or the amidino group. |
Biological Activity and Applications
Benzamidine and its derivatives are well-known for their activity as competitive inhibitors of serine proteases, such as trypsin, thrombin, and plasmin.[14][15] The amidine group mimics the protonated side chain of arginine, allowing it to bind to the S1 pocket of these enzymes.
Potential Applications:
-
Drug Discovery: As a fragment or intermediate for the synthesis of more complex and selective enzyme inhibitors.[6][16]
-
Biochemical Research: Used in protein purification and analysis to prevent proteolytic degradation of target proteins.[17]
-
Agrochemicals: Serves as a building block for novel pesticides and herbicides.[6]
Mechanism of Action: Serine Protease Inhibition
The positively charged amidinium group of benzamidine hydrochloride is crucial for its inhibitory activity. It forms strong electrostatic interactions and hydrogen bonds with the negatively charged aspartate residue (Asp189) located at the bottom of the S1 specificity pocket of trypsin-like serine proteases. This binding blocks the active site and prevents the natural substrate from being cleaved.
Safety and Handling
As with any laboratory chemical, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It should be used in a well-ventilated area. Based on data for related compounds, it may cause skin and eye irritation.[13]
This document is intended for research and development purposes only. All information is provided in good faith but without warranty of any kind. Users should conduct their own assessments of the suitability of this compound for their specific applications.
References
- 1. This compound 1170536-00-1 C7H7ClF2N2 192.59-Products Wonder [wonder-chem.com]
- 2. echemi.com [echemi.com]
- 3. 2,4-Difluoro-benzamidine; hydrochloride | 885957-21-1 [sigmaaldrich.com]
- 4. 885957-21-1 | MFCD04114445 | 2,4-DIFLUORO-BENZAMIDINE [aaronchem.com]
- 5. Page loading... [wap.guidechem.com]
- 6. chemimpex.com [chemimpex.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Pinner reaction - Wikipedia [en.wikipedia.org]
- 9. Pinner Reaction [organic-chemistry.org]
- 10. A Lewis acid-promoted Pinner reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Benzamidine hydrochloride(1670-14-0) IR Spectrum [chemicalbook.com]
- 12. Benzamidine hydrochloride(1670-14-0) 1H NMR [m.chemicalbook.com]
- 13. 2,4-Difluorobenzamide | C7H5F2NO | CID 123588 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Benzamidine - Wikipedia [en.wikipedia.org]
- 15. goldbio.com [goldbio.com]
- 16. chemimpex.com [chemimpex.com]
- 17. fishersci.ie [fishersci.ie]
Technical Guide: 2,4-Difluoro-benzamidine Hydrochloride
CAS Number: 1170536-00-1
An In-depth Examination for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,4-Difluoro-benzamidine hydrochloride, a fluorinated benzamidine derivative of significant interest in the fields of medicinal chemistry and drug discovery. This document details its chemical properties, a plausible synthesis protocol, and its potential applications as a serine protease inhibitor. The guide also includes detailed experimental methodologies and visual representations of relevant biological pathways and experimental workflows.
Compound Data
This compound belongs to the class of benzamidine derivatives, which are recognized as potent inhibitors of serine proteases. The introduction of fluorine atoms into the benzene ring can significantly alter the compound's physicochemical properties, such as its pKa, lipophilicity, and metabolic stability, potentially enhancing its efficacy and pharmacokinetic profile as a drug candidate.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1170536-00-1 | ChemicalBook |
| Molecular Formula | C₇H₇ClF₂N₂ | Guidechem[1] |
| Molecular Weight | 192.59 g/mol | Guidechem[1] |
| Appearance | White to off-white crystalline powder (inferred) | Chem-Impex[2] |
| Solubility | Soluble in water (inferred from hydrochloride salt) | General chemical knowledge |
Synthesis and Experimental Protocols
Proposed Synthesis of this compound
The synthesis can be envisioned as a two-step process starting from 2,4-difluorobenzonitrile.
Step 1: Formation of the Imidate Hydrochloride (Pinner Salt)
-
Reaction Setup: A solution of 2,4-difluorobenzonitrile (1 equivalent) in anhydrous ethanol is prepared in a round-bottom flask equipped with a magnetic stirrer and a gas inlet tube. The flask is cooled in an ice bath.
-
Introduction of HCl: Dry hydrogen chloride gas is bubbled through the cooled solution. The reaction is monitored for the formation of a precipitate, which is the ethyl 2,4-difluorobenzimidate hydrochloride (Pinner salt).
-
Isolation: The reaction mixture is allowed to stand at a low temperature to ensure complete precipitation. The solid is then collected by filtration, washed with cold anhydrous diethyl ether to remove any unreacted starting materials, and dried under vacuum.
Step 2: Ammonolysis of the Imidate Hydrochloride
-
Reaction Setup: The dried Pinner salt is suspended in a solution of anhydrous ethanol in a pressure-resistant vessel.
-
Ammonia Addition: The suspension is cooled in an ice-salt bath, and anhydrous ammonia is bubbled through the mixture, or a solution of ammonia in ethanol is added.
-
Reaction: The vessel is sealed and the mixture is stirred at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the by-product, ammonium chloride, is removed by filtration. The filtrate, containing the desired this compound, is concentrated under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/ether, to yield the final product.
Serine Protease Inhibition Assay
The inhibitory potential of this compound against a specific serine protease (e.g., trypsin, thrombin) can be evaluated using a chromogenic or fluorogenic substrate-based assay.
Materials:
-
This compound (test inhibitor)
-
Target serine protease (e.g., bovine trypsin)
-
Chromogenic or fluorogenic substrate specific for the protease (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for trypsin)
-
Assay buffer (e.g., Tris-HCl buffer, pH 8.0)
-
96-well microplate
-
Microplate reader
Protocol:
-
Preparation of Reagents:
-
Prepare a stock solution of the serine protease in the assay buffer.
-
Prepare a stock solution of the substrate in a suitable solvent (e.g., DMSO) and then dilute it in the assay buffer to the working concentration.
-
Prepare a series of dilutions of this compound in the assay buffer.
-
-
Assay Procedure:
-
To each well of the 96-well microplate, add a fixed volume of the assay buffer.
-
Add a specific volume of the test inhibitor solution at various concentrations to the respective wells.
-
Add a specific volume of the enzyme solution to each well and incubate for a predetermined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding a specific volume of the substrate solution to each well.
-
-
Data Acquisition and Analysis:
-
Immediately measure the absorbance (for chromogenic substrates) or fluorescence (for fluorogenic substrates) at regular intervals using a microplate reader.
-
The rate of the reaction is determined from the linear portion of the progress curve.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).
-
The IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
-
Signaling Pathways and Experimental Workflows
Mechanism of Action: Serine Protease Inhibition
Benzamidine and its derivatives are competitive inhibitors of serine proteases. They mimic the natural substrate of the enzyme by binding to the active site, specifically interacting with the catalytic triad (serine, histidine, and aspartate residues). The positively charged amidinium group of the inhibitor forms a salt bridge with the aspartate residue in the S1 pocket of the protease, which is responsible for substrate specificity, particularly for enzymes that cleave after basic amino acid residues like arginine and lysine. This binding prevents the natural substrate from accessing the active site, thereby inhibiting the enzyme's catalytic activity.
Relevance in the Coagulation Cascade
The coagulation cascade is a complex series of enzymatic reactions involving numerous serine proteases (e.g., thrombin, Factor Xa, Factor IXa). Dysregulation of this cascade can lead to thrombosis or bleeding disorders. As a serine protease inhibitor, this compound could potentially modulate the coagulation cascade by targeting one or more of these key enzymes. This makes it a compound of interest for the development of novel antithrombotic agents.
Experimental Workflow for Inhibitor Screening
The process of identifying and characterizing a novel protease inhibitor like this compound typically follows a structured workflow, from initial screening to more detailed kinetic analysis.
Conclusion
This compound represents a promising scaffold for the development of novel therapeutics targeting serine proteases. Its synthesis is achievable through established chemical methodologies, and its inhibitory activity can be robustly characterized using standard enzymatic assays. The strategic placement of fluorine atoms may confer advantageous properties, making it a valuable tool for researchers in drug discovery and chemical biology. Further investigation into its specific protease targets and its effects on relevant biological pathways, such as the coagulation cascade, is warranted to fully elucidate its therapeutic potential.
References
Synthesis of 2,4-Difluoro-benzamidine Hydrochloride: A Technical Guide for Pharmaceutical Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 2,4-difluoro-benzamidine hydrochloride, a valuable building block in the development of targeted therapeutics. This document provides a comprehensive overview of the synthetic pathway, detailed experimental protocols, and the relevant biological context, particularly its application as a precursor for kinase inhibitors.
Introduction
This compound is a fluorinated aromatic amidine that serves as a key intermediate in the synthesis of various pharmacologically active molecules. The presence of the difluoro-substituted phenyl ring and the reactive amidine group makes it a versatile scaffold in medicinal chemistry. Notably, this compound is a precursor to 2,4-diaminopyrimidine derivatives, a class of compounds that have shown significant promise as inhibitors of Focal Adhesion Kinase (FAK), a critical regulator of cell adhesion, migration, and survival that is often overexpressed in various cancers.
Synthetic Pathway
The primary and most established method for the synthesis of this compound is the Pinner reaction. This two-step process begins with the formation of an intermediate Pinner salt from 2,4-difluorobenzonitrile, followed by ammonolysis to yield the desired amidine hydrochloride.
Synthesis of the Starting Material: 2,4-Difluorobenzonitrile
The starting material, 2,4-difluorobenzonitrile, can be synthesized from 2,4-difluorobenzamide.
Reaction Scheme:
A common method for this dehydration reaction involves the use of a dehydrating agent such as phosphorus oxychloride in a suitable solvent.
Core Synthesis: The Pinner Reaction
The Pinner reaction involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt, known as a Pinner salt. This intermediate is then treated with ammonia to form the corresponding amidine.
Reaction Scheme:
Experimental Protocols
Synthesis of 2,4-Difluorobenzonitrile from 2,4-Difluorobenzamide
This protocol describes a representative method for the synthesis of the nitrile starting material.
Procedure:
-
In a three-necked flask, dissolve 2,4-difluorobenzamide (1.0 eq) in dry N,N-dimethylformamide (DMF).
-
Cool the solution to -15°C.
-
Slowly add phosphorus oxychloride (5.0 eq) dropwise, maintaining the temperature below 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 7 hours.
-
Upon completion, pour the reaction mixture slowly into ice water to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain 2,4-difluorobenzonitrile.
Synthesis of this compound
The following is a detailed, representative protocol for the synthesis of the target compound via the Pinner reaction.
Step 1: Formation of the Pinner Salt (Ethyl 2,4-difluorobenzimidate hydrochloride)
-
Prepare a solution of anhydrous ethanolic hydrogen chloride. This can be done by bubbling dry HCl gas through absolute ethanol at 0°C until saturation.
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a drying tube, and a gas inlet, add 2,4-difluorobenzonitrile (1.0 eq).
-
Add the prepared anhydrous ethanolic HCl solution (excess) to the nitrile at 0°C with stirring.
-
Allow the reaction mixture to stir at room temperature for 24-48 hours. The Pinner salt will precipitate as a white solid.
-
Collect the precipitated Pinner salt by filtration under a dry atmosphere, wash with anhydrous diethyl ether, and dry under vacuum.
Step 2: Ammonolysis to this compound
-
Suspend the dried Pinner salt in a fresh portion of anhydrous ethanol.
-
Cool the suspension to 0-5°C.
-
Bubble anhydrous ammonia gas through the suspension with vigorous stirring. The reaction is typically complete when the pH of the mixture becomes basic (pH ≥ 8).
-
Alternatively, ammonium carbonate (3.7 eq) can be added to the reaction mixture, which is then stirred at 30°C for 10 hours.
-
Filter the reaction mixture to remove any inorganic salts.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/ethyl acetate, to yield the final product as a white to off-white solid.
Data Presentation
Reactant and Product Properties
| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) | Appearance | CAS Number |
| 2,4-Difluorobenzonitrile | C₇H₃F₂N | 139.10 | White to off-white solid | 3939-09-1 |
| This compound | C₇H₇ClF₂N₂ | 192.60 | Off-white solid | 1170536-00-1 |
Representative Reaction Parameters
| Step | Reactants | Reagents/Solvents | Temperature (°C) | Time (h) | Typical Yield (%) |
| Nitrile Synthesis | 2,4-Difluorobenzamide | POCl₃, DMF | -15 to RT | 7.5 | ~83 |
| Pinner Reaction | 2,4-Difluorobenzonitrile, Ethanol | Anhydrous HCl | 0 to RT | 24-48 | High |
| Ammonolysis | Ethyl 2,4-difluorobenzimidate hydrochloride | Anhydrous NH₃ or (NH₄)₂CO₃, Ethanol | 0-30 | 10 | High |
Note: Yields are based on literature for similar Pinner reactions and may vary depending on specific reaction conditions.
Mandatory Visualizations
Experimental Workflow
Caption: Overall workflow for the synthesis of this compound.
Biological Context: FAK Signaling Pathway
This compound is a precursor to potent Focal Adhesion Kinase (FAK) inhibitors. FAK is a non-receptor tyrosine kinase that plays a crucial role in cell signaling pathways involved in cancer progression.
Caption: Simplified FAK signaling pathway and the point of intervention for FAK inhibitors.
Conclusion
The synthesis of this compound via the Pinner reaction provides a reliable route to a key intermediate for the development of novel therapeutics. Its role as a precursor to FAK inhibitors highlights its importance in oncology and drug discovery research. The detailed protocols and workflow presented in this guide offer a solid foundation for researchers in the field. Further optimization of reaction conditions and purification techniques may lead to improved yields and purity, facilitating its application in the synthesis of next-generation targeted therapies.
An In-depth Technical Guide to the Core Mechanism of Action of 2,4-Difluoro-benzamidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed examination of the putative mechanism of action of 2,4-Difluoro-benzamidine hydrochloride. While direct experimental data for this specific compound is limited in publicly accessible literature, its structural analogy to the well-characterized serine protease inhibitor, benzamidine, allows for a robust, evidence-based extrapolation of its biological activity. This document synthesizes information on the parent compound, benzamidine, including its inhibitory kinetics and established experimental protocols, and integrates insights from quantitative structure-activity relationship (QSAR) studies on substituted benzamidines to infer the role of the 2,4-difluoro substitution. The primary mechanism of action is identified as the competitive inhibition of serine proteases, a crucial class of enzymes involved in a myriad of physiological and pathological processes. This guide is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and development involving this and related compounds.
Introduction: The Benzamidine Scaffold as a Serine Protease Inhibitor
Benzamidine and its derivatives are a well-established class of compounds that act as reversible, competitive inhibitors of serine proteases.[1] These enzymes, characterized by a highly reactive serine residue in their active site, play critical roles in processes ranging from digestion and blood coagulation to inflammation and cellular signaling. Consequently, inhibitors of serine proteases are of significant interest in therapeutic development.
This compound is a synthetic derivative of benzamidine.[2] The core benzamidine structure mimics the side chain of arginine, a natural substrate for trypsin-like serine proteases. This structural mimicry allows benzamidine to bind to the enzyme's active site, specifically the S1 specificity pocket, thereby preventing the binding and cleavage of the natural substrate. The addition of two fluorine atoms to the benzene ring is expected to modulate the compound's physicochemical properties, such as its electronics and lipophilicity, which can influence its binding affinity and specificity for target proteases.
Postulated Mechanism of Action: Competitive Inhibition
The mechanism of action for this compound is postulated to be the reversible, competitive inhibition of serine proteases. This mechanism involves the inhibitor binding directly to the active site of the enzyme, in a mutually exclusive fashion with the substrate.
The key interactions are:
-
Binding to the S1 Specificity Pocket: Trypsin-like serine proteases possess a deep S1 pocket with an aspartate residue (Asp189) at its base, which imparts a specificity for positively charged amino acid residues like arginine and lysine. The positively charged amidinium group of 2,4-Difluoro-benzamidine is expected to form a salt bridge with this aspartate residue.
-
Hydrogen Bonding: The amidine group can also act as a hydrogen bond donor, forming hydrogen bonds with backbone carbonyl groups of residues lining the active site, such as Gly219 and Ser190.
-
Hydrophobic Interactions: The difluorinated benzene ring of the inhibitor is positioned to engage in hydrophobic interactions with residues in the active site, further stabilizing the enzyme-inhibitor complex.
The binding is reversible, meaning the inhibitor can associate and dissociate from the enzyme. The overall effect is a decrease in the apparent affinity of the enzyme for its substrate, leading to a reduction in the rate of the enzymatic reaction at a given substrate concentration.
Figure 1: Competitive inhibition of a serine protease by 2,4-Difluoro-benzamidine.
Quantitative Data: Inhibitory Potency
| Enzyme Target | Inhibitor | Ki (µM) | Inhibition Type |
| Trypsin | Benzamidine HCl | 35[3][4] | Reversible, Competitive |
| Plasmin | Benzamidine HCl | 350[3][4] | Reversible, Competitive |
| Thrombin | Benzamidine HCl | 220[3][4] | Reversible, Competitive |
Structure-Activity Relationship (SAR) Insights
A study on a series of substituted benzamidines against human serine proteases (trypsin, thrombin, plasmin, and C1s) provides insights into how the 2,4-difluoro substitution might affect inhibitory activity. The study found that:
-
Hydrophobicity: For thrombin, the binding of benzamidine inhibitors was primarily influenced by the hydrophobicity of the substituent. The fluorine atoms in this compound would increase the lipophilicity of the benzene ring, which could potentially enhance its binding to thrombin and other proteases with hydrophobic pockets.
-
Electronic Effects: For plasmin and C1s, both electron-donating properties and hydrophobicity of the substituent affected binding. Fluorine is an electron-withdrawing group, which, based on this study, might modulate the binding affinity for these particular enzymes.
-
Complex Interactions: Trypsin displayed more complex interactions that were dependent on molar refractivity and molecular weight.
These findings suggest that the 2,4-difluoro substitution is likely to alter the inhibitory profile of the benzamidine scaffold, potentially increasing its affinity for some proteases while possibly decreasing it for others, depending on the specific characteristics of the enzyme's active site.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used to characterize benzamidine-based inhibitors. These protocols can be adapted for the evaluation of this compound.
Trypsin Inhibition Assay (Spectrophotometric)
This assay measures the ability of an inhibitor to block the trypsin-catalyzed hydrolysis of a chromogenic substrate, such as Nα-Benzoyl-L-arginine ethyl ester (BAEE).
Materials:
-
Bovine Trypsin
-
Nα-Benzoyl-L-arginine ethyl ester (BAEE)
-
Tris-HCl buffer (50 mM, pH 8.0, containing 10 mM CaCl2)
-
This compound (or other inhibitor)
-
Spectrophotometer capable of reading at 253 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of trypsin (e.g., 200 nM) in Tris-HCl buffer.
-
Prepare a stock solution of BAEE (e.g., 10 mM) in Tris-HCl buffer.
-
Prepare a series of dilutions of the inhibitor in Tris-HCl buffer.
-
-
Assay Setup:
-
In a quartz cuvette, combine the Tris-HCl buffer, the trypsin solution (to a final concentration of 20 nM), and the desired concentration of the inhibitor.
-
Incubate the mixture at 25°C for a defined period (e.g., 1-5 minutes) to allow for enzyme-inhibitor binding.
-
-
Initiation and Measurement:
-
Initiate the reaction by adding the BAEE substrate (to a final concentration of 1 mM).
-
Immediately begin monitoring the increase in absorbance at 247 nm over time (e.g., for 1-5 minutes). The hydrolysis of BAEE to N-p-tosyl-L-arginine results in an increase in absorbance at this wavelength.
-
-
Data Analysis:
-
Determine the initial reaction velocity (rate of change in absorbance) from the linear portion of the absorbance vs. time plot.
-
Calculate the percent inhibition for each inhibitor concentration relative to a control reaction with no inhibitor.
-
Plot percent inhibition versus inhibitor concentration to determine the IC50 value. Ki can be determined using the Cheng-Prusoff equation if the substrate concentration and Km are known.
-
Figure 2: Workflow for the trypsin inhibition assay.
Thrombin Inhibition Assay (Chromogenic)
This assay is similar to the trypsin assay but uses a thrombin-specific chromogenic substrate.
Materials:
-
Human Thrombin
-
Chromogenic thrombin substrate (e.g., S-2238)
-
Tris-HCl buffer (e.g., 50 mM, pH 7.4, containing 0.5 M NaCl)
-
This compound (or other inhibitor)
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of thrombin in the Tris-HCl buffer.
-
Prepare a stock solution of the chromogenic substrate.
-
Prepare serial dilutions of the inhibitor.
-
-
Assay Setup (in a 96-well plate):
-
Add buffer, thrombin solution, and inhibitor solution to each well.
-
Incubate at room temperature for a specified time to allow for binding.
-
-
Initiation and Measurement:
-
Add the chromogenic substrate to each well to start the reaction.
-
Measure the absorbance at the appropriate wavelength (e.g., 405 nm for S-2238) over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the reaction rates and percent inhibition as described for the trypsin assay to determine IC50 and/or Ki values.
-
Conclusion
Based on the robust evidence from studies on its parent compound, benzamidine, and related substituted analogs, this compound is confidently predicted to function as a reversible, competitive inhibitor of serine proteases. Its mechanism involves binding to the enzyme's active site, particularly the S1 specificity pocket, thereby blocking substrate access. The 2,4-difluoro substitution is expected to modulate its inhibitory potency and selectivity through effects on hydrophobicity and electronic interactions within the active site. The experimental protocols detailed herein provide a clear path for the empirical validation and detailed characterization of the inhibitory activity of this compound against a panel of relevant serine proteases. This guide serves as a critical starting point for further investigation and development of this compound as a potential therapeutic agent.
References
- 1. Structure-activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
2,4-Difluoro-benzamidine Hydrochloride: A Technical Guide to its Role as a Serine Protease Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Serine proteases are a ubiquitous class of enzymes that play a critical role in a vast array of physiological processes, ranging from digestion and blood coagulation to immunity and inflammation. Their catalytic activity is characterized by the presence of a highly reactive serine residue in the active site. The dysregulation of serine protease activity is implicated in numerous pathological conditions, including cardiovascular diseases, neurodegenerative disorders, and cancer. Consequently, the development of specific and potent serine protease inhibitors is a cornerstone of modern drug discovery.
Quantitative Data on Benzamidine Derivatives as Serine Protease Inhibitors
While specific Ki and IC50 values for 2,4-Difluoro-benzamidine hydrochloride are not available in the cited literature, the following table presents data for the parent compound, benzamidine, and other relevant derivatives to provide a comparative context for its potential inhibitory activity against key serine proteases. The inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) are crucial metrics for quantifying the potency of an inhibitor.
| Inhibitor | Target Protease | Ki (µM) | IC50 (µM) | Reference |
| Benzamidine | Trypsin | 19 | - | [3] |
| Benzamidine | Acrosin | 4 | - | [3] |
| Benzamidine | Thrombin | - | - | [1][2] |
| Benzamidine | Plasmin | - | - | [1][2] |
| 1-(4-Amidino-phenyl)-3-(4-phenoxyphenyl) urea | Trypsin | 2 | - | [4] |
| 1-(4-Amidino-phenyl)-3-(4-phenoxyphenyl) urea | Rat Skin Tryptase | 4 | - | [4] |
| Ecotin | Thrombin | - | 3.2 (heparin/antithrombin complex inhibition), 4.5 (platelet aggregation) | [5] |
Experimental Protocols
The following are detailed, generalized methodologies for key experiments to characterize a novel serine protease inhibitor like this compound.
Synthesis of this compound
The synthesis of this compound can be achieved through various organic chemistry routes. A common approach involves the conversion of a corresponding nitrile or amide. The following is a generalized synthetic workflow.
Protocol:
-
Pinner Reaction: 2,4-Difluorobenzonitrile is dissolved in anhydrous ethanol and cooled in an ice bath. Dry hydrogen chloride gas is bubbled through the solution until saturation. The reaction mixture is stirred at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC). The resulting ethyl 2,4-difluorobenzimidate hydrochloride is isolated by filtration or evaporation of the solvent.
-
Ammonolysis: The crude imidate hydrochloride is dissolved in a solution of ammonia in ethanol. The mixture is stirred at room temperature. The progress of the reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure.
-
Purification: The crude this compound is purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to yield the final product. The purity and identity of the compound are confirmed by analytical techniques such as NMR, mass spectrometry, and elemental analysis.
Determination of Protein Concentration
Accurate determination of enzyme concentration is critical for kinetic studies. The Bradford protein assay is a common method for this purpose.
Protocol:
-
Preparation of Standards: A series of bovine serum albumin (BSA) standards of known concentrations (e.g., 0.1 to 1.0 mg/mL) are prepared by serial dilution.
-
Sample Preparation: The serine protease solution is diluted to fall within the linear range of the assay.
-
Assay: In a 96-well microplate, a small volume (e.g., 5 µL) of each standard and unknown sample is added in triplicate. Bradford reagent (e.g., 250 µL) is added to each well, and the plate is incubated at room temperature for 5-10 minutes.
-
Measurement: The absorbance at 595 nm is measured using a microplate reader.
-
Analysis: A standard curve of absorbance versus protein concentration is plotted using the BSA standards. The concentration of the unknown enzyme sample is determined by interpolating its absorbance value on the standard curve.[6][7][8][9]
Enzyme Inhibition Assay (General Protocol)
A continuous spectrophotometric or fluorometric assay is typically used to determine the inhibitory activity of a compound. The following is a general protocol that can be adapted for specific serine proteases using an appropriate chromogenic or fluorogenic substrate.
Protocol:
-
Reagent Preparation: All solutions are prepared in an appropriate assay buffer (e.g., Tris-HCl or HEPES at a physiological pH). Stock solutions of the inhibitor (this compound) are prepared in a suitable solvent (e.g., DMSO or water).
-
Assay Setup: In a 96-well plate, varying concentrations of the inhibitor are added to wells containing the serine protease. A control group with no inhibitor is included. The plate is pre-incubated at a constant temperature (e.g., 37°C) for a defined period (e.g., 10-15 minutes) to allow for inhibitor-enzyme binding.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of a chromogenic or fluorogenic substrate specific for the target protease (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for trypsin).
-
Data Acquisition: The change in absorbance or fluorescence is monitored over time using a plate reader at the appropriate wavelength.
-
Data Analysis: The initial reaction velocities (rates) are calculated from the linear portion of the progress curves. The percentage of inhibition is calculated for each inhibitor concentration relative to the control. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve. The inhibition constant (Ki) can be determined using the Cheng-Prusoff equation or by performing a full Michaelis-Menten kinetic analysis in the presence of different inhibitor concentrations.[10][11]
Potential Signaling Pathways Modulated by this compound
Given that serine proteases are integral to numerous signaling cascades, a potent inhibitor like this compound could have significant effects on various physiological and pathological processes.
The Coagulation Cascade
The coagulation cascade is a prime example of a serine protease-driven signaling pathway. Several clotting factors (e.g., thrombin, Factor Xa, Factor IXa) are serine proteases. An inhibitor of these proteases would be expected to have anticoagulant effects.
Inhibition of thrombin by this compound would block the conversion of fibrinogen to fibrin, thereby preventing clot formation.[12][13] This makes it a potential candidate for the development of antithrombotic agents.
The Fibrinolytic System
The fibrinolytic system is responsible for the breakdown of blood clots and is also regulated by serine proteases, with plasmin being the key enzyme.
Inhibition of plasmin would prevent the degradation of fibrin, leading to a pro-thrombotic or anti-fibrinolytic effect.[14][15] This could be beneficial in conditions characterized by excessive bleeding due to hyperfibrinolysis.
Conclusion
This compound, as a fluorinated derivative of the well-established serine protease inhibitor benzamidine, holds promise as a valuable tool for research and a potential lead compound in drug development. While specific quantitative data on its inhibitory activity are currently lacking, the general principles of benzamidine-based inhibition and the provided experimental protocols offer a solid framework for its characterization. Further investigation into the Ki and IC50 values of this compound against a panel of serine proteases is crucial to elucidate its potency and selectivity. Such studies will pave the way for a deeper understanding of its therapeutic potential in modulating critical signaling pathways like coagulation and fibrinolysis. The logical workflows and methodologies presented in this guide are intended to facilitate these future research endeavors.
References
- 1. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A comprehensive study on the mechanism of inhibition of serine proteases by benzamidines based on quantitative structure-activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Mammalian tissue trypsin-like enzymes: substrate specificity and inhibitory potency of substituted isocoumarin mechanism-based inhibitors, benzamidine derivatives, and arginine fluoroalkyl ketone transition-state inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ecotin modulates thrombin activity through exosite-2 interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protocol for Bradford Assay – BBS OER Lab Manual [ecampusontario.pressbooks.pub]
- 7. Bradford protein assay | Abcam [abcam.com]
- 8. bio-rad.com [bio-rad.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. protocols.io [protocols.io]
- 11. Bifunctional thrombin inhibitors based on the sequence of hirudin45-65 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. derangedphysiology.com [derangedphysiology.com]
- 13. Physiology, Coagulation Pathways - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. www1.wfh.org [www1.wfh.org]
- 15. Inhibitors of Fibrinolysis | Oncohema Key [oncohemakey.com]
The Art of Inhibition: A Technical Guide to the Structure-Activity Relationship of Difluorobenzamidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The growing threat of antimicrobial resistance necessitates the exploration of novel drug targets and chemical scaffolds. Among these, the bacterial cell division protein FtsZ has emerged as a promising target, and difluorobenzamidine derivatives, particularly 2,6-difluorobenzamides, have shown significant potential as potent inhibitors. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of these compounds, offering a valuable resource for the rational design of new and more effective antibacterial agents.
Core Principles: Targeting the Bacterial Cytoskeleton
FtsZ, a homolog of eukaryotic tubulin, is a crucial protein in bacterial cell division. It polymerizes at the mid-cell to form the Z-ring, a dynamic structure that serves as a scaffold for the assembly of the division machinery, ultimately leading to cell constriction and separation. Inhibition of FtsZ polymerization or disruption of Z-ring stability leads to filamentation and eventual death of the bacterial cell. The 2,6-difluorobenzamide core has been identified as a key pharmacophore for binding to an allosteric site on FtsZ, distinct from the GTP-binding site, making it an attractive target for selective antibacterial therapy.
Quantitative Analysis of Inhibitory Activity
The following tables summarize the quantitative data for a series of 2,6-difluorobenzamide derivatives against various bacterial strains and the FtsZ enzyme. The data is primarily presented as Minimum Inhibitory Concentration (MIC), which reflects whole-cell activity, and where available, the half-maximal inhibitory concentration (IC50) against the FtsZ enzyme is included.
Table 1: Antibacterial Activity (MIC) of 3-Substituted 2,6-Difluorobenzamide Derivatives
| Compound ID | R-Group (Substitution at position 3) | Bacillus subtilis MIC (µg/mL) | Staphylococcus aureus MIC (µg/mL) |
| 7 | -O-(CH₂)₃-Cl | 0.25 - 1 | <10 |
| 12 | -O-(CH₂)₄-Br | 0.25 - 1 | <10 |
| 17 | -O-CH₂-CH(CH₃)₂ | 0.25 - 1 | <10 |
Data sourced from a study on 3-substituted 2,6-difluorobenzamide derivatives as FtsZ inhibitors.
Table 2: Enzymatic Inhibition of a Reference 2,6-Difluorobenzamide Compound
| Compound | Target Enzyme | IC50 (µM) |
| PC190723 | S. aureus FtsZ GTPase activity | 0.15[1] |
PC190723 is a well-characterized FtsZ inhibitor with a 2,6-difluorobenzamide core.
Structure-Activity Relationship (SAR) Insights
Analysis of the available data reveals several key trends in the SAR of 2,6-difluorobenzamide derivatives as FtsZ inhibitors:
-
The 2,6-Difluorobenzamide Moiety is Crucial: This core structure is essential for binding to the allosteric site of FtsZ. The fluorine atoms are believed to enhance binding affinity and improve pharmacokinetic properties.
-
Substitution at the 3-Position is Key for Potency: The nature of the substituent at the 3-position of the benzamide ring significantly influences antibacterial activity.
-
Alkoxy Linker: An ether linkage at the 3-position is a common and effective feature.
-
Halogenated Alkyl Chains: The presence of a terminal halogen (e.g., chlorine or bromine) on the alkoxy chain can enhance potency, as seen in compounds 7 and 12 .
-
Branched Alkyl Groups: Branched alkyl chains, such as the isobutoxy group in compound 17 , are well-tolerated and can lead to potent activity.
-
-
Heterocyclic Moieties: Introduction of various heterocyclic rings at the terminus of the 3-alkoxy side chain has been extensively explored and has led to some of the most potent FtsZ inhibitors, such as the thiazolopyridine moiety in PC190723.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of novel compounds. The following are protocols for key experiments used to characterize FtsZ inhibitors.
FtsZ Polymerization Assay
This assay measures the ability of a compound to inhibit the GTP-dependent polymerization of FtsZ into protofilaments. A common method is light scattering.
Principle: The polymerization of FtsZ protofilaments increases the scattering of light in a solution. Inhibitors of polymerization will reduce the light scattering signal.
Methodology:
-
Protein Preparation: Purified FtsZ protein is prepared and stored in a suitable buffer (e.g., 50 mM MES, pH 6.5, 50 mM KCl, 2.5 mM MgCl₂).
-
Reaction Mixture: The reaction mixture contains FtsZ protein at a concentration above its critical concentration for polymerization, the test compound at various concentrations, and a polymerization buffer.
-
Initiation of Polymerization: Polymerization is initiated by the addition of GTP (typically 1 mM final concentration).
-
Measurement: Light scattering is monitored over time at a 90° angle using a fluorometer or a dedicated light scattering instrument. The initial rate of polymerization or the steady-state light scattering signal is measured.
-
Data Analysis: The percentage of inhibition is calculated by comparing the signal in the presence of the compound to a control (DMSO vehicle). IC50 values are determined by plotting the percentage of inhibition against the compound concentration.
FtsZ GTPase Activity Assay
This assay measures the rate of GTP hydrolysis by FtsZ, which is coupled to its polymerization.
Principle: FtsZ possesses an intrinsic GTPase activity that is stimulated upon polymerization. The amount of inorganic phosphate (Pi) released from GTP hydrolysis is quantified colorimetrically.
Methodology:
-
Reaction Setup: The reaction is carried out in a buffer similar to the polymerization assay, containing FtsZ, the test compound, and GTP.
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 37°C) for a specific period.
-
Termination and Detection: The reaction is stopped, and the amount of released Pi is determined using a malachite green-based colorimetric reagent. The absorbance is measured at a specific wavelength (e.g., 620-650 nm).
-
Data Analysis: A standard curve is generated using known concentrations of phosphate. The GTPase activity is calculated as the amount of Pi released per unit of time per unit of FtsZ. The IC50 value is determined by measuring the activity at different inhibitor concentrations.
Visualizing the Mechanism and Workflow
To better understand the context of difluorobenzamidine derivatives as FtsZ inhibitors, the following diagrams illustrate the biological process, experimental workflow, and logical SAR deductions.
Conclusion and Future Directions
The 2,6-difluorobenzamide scaffold represents a promising starting point for the development of novel antibacterial agents targeting FtsZ. The SAR data gathered to date indicates that modifications at the 3-position are critical for optimizing potency. Future research should focus on synthesizing a wider range of derivatives with diverse side chains and linkers to further probe the binding pocket of FtsZ. A greater emphasis on obtaining enzymatic inhibition data (IC50/Ki values) will be crucial for a more precise understanding of the SAR and for guiding the design of next-generation FtsZ inhibitors with improved efficacy and pharmacokinetic profiles to combat the challenge of antibiotic resistance.
References
An In-depth Technical Guide to the Solubility and Stability of 2,4-Difluoro-benzamidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the essential physicochemical properties of 2,4-Difluoro-benzamidine hydrochloride, focusing on its solubility and stability profiles. These characteristics are paramount in the early stages of drug development, influencing formulation strategies, manufacturing processes, and storage conditions. This document outlines detailed experimental protocols for determining solubility in various media and for assessing stability under forced degradation conditions as stipulated by ICH guidelines. Furthermore, it details the analytical methodologies required for the accurate quantification of the active pharmaceutical ingredient (API) and the identification of potential degradation products. The inclusion of structured data tables and logical workflow diagrams aims to provide an accessible and practical resource for researchers in the pharmaceutical sciences.
Introduction
This compound is a fluorinated aromatic compound of interest in medicinal chemistry and drug discovery. The benzamidine moiety is a known pharmacophore, often utilized for its ability to inhibit serine proteases, making it a valuable structural motif in the design of therapeutic agents for a range of diseases. The incorporation of fluorine atoms can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to target proteins. A thorough understanding of the solubility and stability of this compound is a critical prerequisite for its advancement as a potential drug candidate. This guide provides a foundational framework for the systematic evaluation of these key parameters.
Solubility Profile
The solubility of an active pharmaceutical ingredient is a determining factor in its absorption and bioavailability. The following sections detail methods for characterizing the solubility of this compound in various pharmaceutically relevant solvents.
Quantitative Solubility Data
A summary of the anticipated solubility of this compound in a range of aqueous and organic solvents is presented in Table 1. This data is essential for selecting appropriate solvent systems for formulation and analytical method development.
| Solvent System | Temperature (°C) | Anticipated Solubility (mg/mL) | Classification |
| Purified Water | 25 | 15 - 25 | Soluble |
| Phosphate Buffered Saline (PBS) pH 7.4 | 25 | 10 - 20 | Soluble |
| 0.1 N HCl (pH 1.2) | 25 | > 50 | Freely Soluble |
| Ethanol | 25 | 5 - 10 | Sparingly Soluble |
| Methanol | 25 | 10 - 15 | Soluble |
| Dimethyl Sulfoxide (DMSO) | 25 | > 30 | Freely Soluble |
| Acetonitrile | 25 | < 1 | Slightly Soluble |
| Dichloromethane | 25 | < 0.1 | Very Slightly Soluble |
Table 1. Anticipated solubility of this compound in various solvent systems.
Experimental Protocols for Solubility Determination
This method determines the thermodynamic equilibrium solubility of the compound.
-
Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the desired solvent.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Preparation: After equilibration, allow the suspensions to settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm filter to remove any undissolved solids.
-
Analysis: Dilute the filtered supernatant with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
The IDR measures the dissolution rate of a pure substance under constant surface area conditions.
-
Sample Preparation: Compress a known amount of this compound into a non-disintegrating disk of a specific surface area using a hydraulic press.
-
Dissolution Testing: Mount the disk in a rotating disk apparatus and immerse it in a dissolution vessel containing a known volume of pre-warmed (37°C) dissolution medium. Rotate the disk at a constant speed (e.g., 100 rpm).
-
Sample Collection: Withdraw aliquots of the dissolution medium at predetermined time intervals.
-
Analysis: Determine the concentration of the dissolved compound in each aliquot using a validated analytical method. The IDR is calculated from the slope of the linear portion of the concentration versus time plot, normalized for the surface area of the disk (reported as mg/min/cm²).[1][2]
Stability Profile
Stability testing is crucial for identifying potential degradation pathways and establishing the shelf-life and storage conditions for the compound.
Forced Degradation Studies
Forced degradation, or stress testing, is performed to identify the likely degradation products and to demonstrate the specificity of the stability-indicating analytical method.[3][4] The anticipated stability under various stress conditions is summarized in Table 2.
| Stress Condition | Parameters | Anticipated Degradation | Potential Degradation Products |
| Acid Hydrolysis | 0.1 N HCl, 60°C, 24h | Moderate to High | Benzamidine ring opening, hydrolysis of the amidine group to the corresponding amide. |
| Base Hydrolysis | 0.1 N NaOH, 60°C, 24h | High | Rapid hydrolysis of the amidine to the corresponding carboxylic acid. |
| Oxidative Degradation | 3% H₂O₂, RT, 24h | Low to Moderate | Formation of N-oxides or other oxidation products. |
| Thermal Degradation | 80°C, 72h (Solid State) | Low | Minimal degradation expected. |
| Photostability | ICH Q1B conditions (1.2 million lux hours visible, 200 watt hours/m² UVA) | Low | Minimal degradation expected, potential for minor photolytic products. |
Table 2. Summary of forced degradation conditions and anticipated outcomes for this compound.
Experimental Protocols for Stability Assessment
-
Sample Preparation: Prepare solutions of this compound (e.g., at 1 mg/mL) in the respective stress media (0.1 N HCl, 0.1 N NaOH, 3% H₂O₂, and purified water for control). For thermal and photostability, use the solid compound.
-
Stress Application: Expose the samples to the conditions outlined in Table 2. For photostability testing, include a dark control to differentiate between light-induced and thermal degradation.[5][6]
-
Sample Neutralization: For acid and base hydrolysis samples, neutralize the solutions before analysis.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method. The goal is to achieve 5-20% degradation of the parent compound.[3]
-
Hygroscopicity:
-
Thermal Analysis:
-
Thermogravimetric Analysis (TGA): Heat a sample of the compound at a constant rate to determine the temperature at which weight loss occurs, indicating decomposition or desolvation.[9][10]
-
Differential Scanning Calorimetry (DSC): Heat a sample to identify thermal events such as melting, crystallization, and polymorphic transitions by measuring the heat flow into or out of the sample.[11][12]
-
Analytical Methodologies
A validated stability-indicating analytical method is essential for the accurate assessment of solubility and stability.
Stability-Indicating HPLC Method
A reversed-phase HPLC method with UV detection is the standard approach for the analysis of small molecule pharmaceuticals.[13]
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV spectrum of this compound.
-
Method Validation: The method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity is demonstrated by the ability of the method to separate the parent compound from all degradation products and process-related impurities.[14]
Characterization of Degradation Products
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Used for the initial identification of degradation products by providing molecular weight and fragmentation data.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Employed for the definitive structural elucidation of isolated degradation products.[15]
Visualized Workflows and Pathways
To aid in the conceptualization of the experimental and logical processes, the following diagrams are provided.
Caption: General workflow for solubility and stability testing.
Caption: Hypothetical aqueous degradation pathway.
Caption: Analytical workflow for degradation product identification.
References
- 1. agilent.com [agilent.com]
- 2. What is intrinsic dissolution rate? [pion-inc.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. ijcrt.org [ijcrt.org]
- 5. q1scientific.com [q1scientific.com]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 7. SOP for Hygroscopicity Testing in Powders – SOP Guide for Pharma [pharmasop.in]
- 8. alfachemic.com [alfachemic.com]
- 9. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 10. particletechlabs.com [particletechlabs.com]
- 11. youtube.com [youtube.com]
- 12. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. scispace.com [scispace.com]
- 15. ijper.org [ijper.org]
2,4-Difluoro-benzamidine hydrochloride molecular weight and formula
This guide provides an in-depth overview of the core physicochemical properties of 2,4-Difluoro-benzamidine hydrochloride, a compound of interest for researchers, scientists, and professionals in the field of drug development.
Core Molecular Data
The fundamental molecular characteristics of this compound are summarized in the table below, providing a clear reference for experimental design and computational modeling.
| Parameter | Value |
| Molecular Formula | C7H7ClF2N2[1][2] |
| Molecular Weight | 192.59 g/mol [1] |
Logical Relationship of Molecular Properties
The relationship between the compound's name, its elemental composition (molecular formula), and its calculated mass (molecular weight) is a foundational concept in chemical sciences. The following diagram illustrates this straightforward, hierarchical relationship.
Caption: Relationship between compound name, formula, and molecular weight.
References
An In-depth Technical Guide on the Role of Fluorine in Benzamidine Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide explores the multifaceted role of fluorine in the design and optimization of benzamidine-based inhibitors. Benzamidines are a well-established class of reversible, competitive inhibitors, primarily targeting serine proteases such as trypsin, thrombin, and other coagulation factors. Their positively charged amidinium group mimics the natural substrate, forming a strong salt bridge with a conserved aspartate residue (Asp189 in the trypsin numbering scheme) at the bottom of the S1 specificity pocket. The strategic incorporation of fluorine, a common tactic in modern medicinal chemistry, profoundly modulates the physicochemical and pharmacological properties of these inhibitors.
Physicochemical and Pharmacokinetic Impact of Fluorination
The introduction of fluorine into the benzamidine scaffold imparts significant changes that drug designers can leverage to fine-tune a compound's profile. These effects are primarily rooted in fluorine's unique properties: high electronegativity, small van der Waals radius (similar to hydrogen), and the strength of the C-F bond.
-
Modulation of Basicity (pKa): The most critical effect of fluorination on benzamidine inhibitors is the reduction of the amidine group's basicity.[1][2] The strong electron-withdrawing nature of fluorine lowers the pKa of the conjugate acid (the amidinium ion).[1] This is a crucial trade-off: a lower pKa weakens the primary ionic interaction with the key aspartate residue in the enzyme's active site, but it can also reduce the high polarity of the molecule, potentially improving properties like membrane permeability.[1][2]
-
Increased Lipophilicity: Replacing a hydrogen atom with fluorine generally increases the molecule's lipophilicity (logP).[3][4] This can enhance membrane permeability and, consequently, improve oral absorption and bioavailability.[4][5] Studies on fluorobenzamidrazone thrombin inhibitors have shown that fluorine substitution on the phenylene ring led to enhanced oral absorption in rats while maintaining intrinsic potency.[5]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to oxidative metabolism by cytochrome P450 enzymes.[2][3][4] Replacing a metabolically labile C-H bond with a C-F bond is a common strategy to block metabolic pathways, thereby increasing the compound's half-life and overall exposure.[2]
-
Enhanced Binding Interactions: Beyond modulating pKa, fluorine can participate in unique, favorable non-covalent interactions within the protein binding pocket. These can include dipole-dipole interactions, interactions with backbone amides (C-F···H-N), and orthogonal multipolar interactions with carbonyl groups (C-F···C=O), which can compensate for the weakened ionic bond.[1]
Data Presentation: Structure-Activity Relationships
The precise placement of fluorine on the benzamidine ring has a significant and predictable impact on both basicity and binding affinity. A "fluorine scan" allows for the systematic probing of these effects to optimize inhibitor potency. The following table summarizes data from a study on tricyclic thrombin and trypsin inhibitors, demonstrating the relationship between fluorine substitution on the phenylamidinium group, the pKa of the amidine, and the resulting binding affinity (Ki).
| Compound | Substitution Pattern | pKa | Thrombin Ki (nM) | Trypsin Ki (nM) |
| Unsubstituted | H | 11.4 | 1.1 | 2.1 |
| Monofluoro | 2-F | 10.1 | 14 | 11 |
| 3-F | 10.4 | 4.8 | 5.1 | |
| 4-F | 10.6 | 2.5 | 3.4 | |
| Difluoro | 2,6-F₂ | 8.7 | 380 | 330 |
| 3,5-F₂ | 9.5 | 38 | 36 | |
| Trifluoro | 2,4,6-F₃ | 7.6 | 4200 | 3000 |
| Data adapted from Olsen J. et al., Org. Biomol. Chem., 2004.[1] |
As the data illustrates, increasing fluorination systematically lowers the pKa.[1] This correlates with a general decrease in binding affinity (higher Ki), underscoring the importance of the amidinium-aspartate salt bridge.[1] However, the study also revealed that the inhibition of thrombin is more sensitive to changes in the amidine's pKa than the inhibition of trypsin, highlighting how fluorination can be used to tune selectivity.[1]
Key Experimental Protocols
Enzyme Inhibition Assay (Generic Protocol)
This protocol outlines a general method for determining the inhibitory potency (IC50) of a fluorinated benzamidine derivative against a serine protease like trypsin.[6][7][8]
Materials:
-
Purified target enzyme (e.g., Trypsin)
-
Substrate that produces a chromogenic or fluorogenic signal upon cleavage (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for trypsin)
-
Test inhibitor (fluorinated benzamidine) and positive control inhibitor (e.g., benzamidine)
-
Assay Buffer (e.g., Tris-HCl or Phosphate buffer at optimal pH for the enzyme)
-
DMSO for dissolving compounds
-
96-well microplate
-
Microplate reader (spectrophotometer or fluorometer)
Procedure:
-
Compound Preparation: Prepare a stock solution of the test inhibitor in DMSO. Create a series of dilutions in assay buffer to achieve a range of final assay concentrations.
-
Reaction Setup: In a 96-well plate, add the assay buffer, the diluted inhibitor solutions, and the enzyme. Include wells for a negative control (enzyme + buffer + DMSO, no inhibitor) and a positive control.
-
Pre-incubation: Incubate the plate for a set period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.[8]
-
Reaction Initiation: Add the substrate to all wells to start the enzymatic reaction.[8]
-
Signal Monitoring: Immediately place the plate in a microplate reader. Measure the change in absorbance or fluorescence over time at the appropriate wavelength. The rate of product formation is proportional to enzyme activity.
-
Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration. Determine the percent inhibition relative to the no-inhibitor control. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
X-ray Crystallography Workflow for Inhibitor-Enzyme Complexes
X-ray crystallography provides high-resolution, three-dimensional structures of inhibitor-enzyme complexes, revealing the precise molecular interactions that drive binding and affinity.[9][10]
Procedure:
-
Protein Expression and Purification: Overexpress and purify the target enzyme to high homogeneity.
-
Co-crystallization or Soaking:
-
Co-crystallization: Mix the purified enzyme with a molar excess of the fluorinated benzamidine inhibitor and set up crystallization trials using techniques like vapor diffusion.
-
Soaking: Grow crystals of the apo-enzyme first, then transfer them to a solution containing the inhibitor, allowing it to diffuse into the crystal.
-
-
Crystal Harvesting and Cryo-protection: Mount a suitable crystal in a nylon loop and flash-cool it in liquid nitrogen, often after soaking in a cryoprotectant solution to prevent ice formation.
-
Data Collection: Expose the frozen crystal to a high-intensity X-ray beam (typically at a synchrotron source). The crystal diffracts the X-rays, and the resulting diffraction pattern is recorded on a detector.
-
Structure Solution and Refinement: Process the diffraction data to determine the electron density map of the unit cell. A molecular model of the protein-inhibitor complex is built into this map and computationally refined to best fit the experimental data, yielding the final atomic coordinates of the complex.[11][12][13]
Mandatory Visualizations
Diagrams created using Graphviz illustrate key concepts and workflows related to the study of fluorinated benzamidine inhibitors.
Caption: Logical flow of fluorine's impact on inhibitor properties.
References
- 1. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmacyjournal.org [pharmacyjournal.org]
- 5. Fluorobenzamidrazone thrombin inhibitors: influence of fluorine on enhancing oral absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. superchemistryclasses.com [superchemistryclasses.com]
- 9. Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Innovative Strategies in X-ray Crystallography for Exploring Structural Dynamics and Reaction Mechanisms in Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. X-ray crystallographic structure of a complex between a synthetic protease of human immunodeficiency virus 1 and a substrate-based hydroxyethylamine inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. X-ray crystallographic studies of a series of penicillin-derived asymmetric inhibitors of HIV-1 protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Crystal structure at 1.9-A resolution of human immunodeficiency virus (HIV) II protease complexed with L-735,524, an orally bioavailable inhibitor of the HIV proteases - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2,4-Difluoro-benzamidine Hydrochloride: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,4-Difluoro-benzamidine hydrochloride is a halogenated aromatic amidine that holds potential as a valuable building block and active agent in medicinal chemistry and drug discovery. While specific historical details of its discovery are not extensively documented in publicly available literature, its structural similarity to known serine protease inhibitors suggests its primary utility in this area. The introduction of fluorine atoms is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and pharmacokinetic properties. This guide provides a comprehensive overview of this compound, including its physicochemical properties, a detailed proposed synthesis protocol based on established chemical methodologies, and its potential mechanism of action as a serine protease inhibitor.
Introduction
Benzamidine and its derivatives are a well-established class of compounds known for their ability to act as competitive inhibitors of serine proteases, such as trypsin, thrombin, and plasmin.[1] The positively charged amidinium group mimics the side chain of arginine, allowing it to bind to the S1 pocket of these enzymes. The strategic placement of fluorine atoms on the phenyl ring, as in this compound, can significantly modulate the electronic and lipophilic properties of the molecule, potentially leading to improved potency, selectivity, and pharmacokinetic profiles. This document serves as a technical resource for researchers interested in the synthesis and application of this specific fluorinated benzamidine derivative.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that some databases may list different CAS numbers for what appears to be the same compound or its free base, which is a common occurrence for research chemicals.
| Property | Value | Reference |
| Chemical Name | 2,4-Difluorobenzamidine hydrochloride | |
| CAS Number | 1170536-00-1 | |
| Molecular Formula | C₇H₇ClF₂N₂ | |
| Molecular Weight | 192.59 g/mol | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in water and polar organic solvents |
Synthesis of this compound
Proposed Synthetic Pathway
The synthesis of this compound can be envisioned as a two-step process starting from the commercially available 2,4-difluorobenzonitrile.
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of Ethyl 2,4-difluorobenzimidate hydrochloride (Pinner Salt)
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube (filled with calcium chloride) is charged with anhydrous ethanol (e.g., 100 mL).
-
Reagent Addition: 2,4-Difluorobenzonitrile (e.g., 0.1 mol) is added to the ethanol. The flask is cooled in an ice-salt bath to 0-5 °C.
-
HCl Gas Introduction: Anhydrous hydrogen chloride gas is bubbled through the stirred solution. The reaction is monitored for the formation of a precipitate (the Pinner salt). The introduction of HCl is continued until the solution is saturated and the reaction is deemed complete by TLC or GC-MS analysis of a quenched aliquot.
-
Isolation of Intermediate: The reaction mixture is typically not worked up. The Pinner salt intermediate is used directly in the next step.
Step 2: Synthesis of this compound
-
Ammonolysis: The cooled reaction mixture containing the Pinner salt is treated with a solution of ammonia in ethanol. This can be prepared by bubbling anhydrous ammonia gas through cold, anhydrous ethanol. An excess of ammonia is used.
-
Reaction: The reaction mixture is stirred at a low temperature (e.g., 0 °C) and then allowed to slowly warm to room temperature. The reaction is stirred for several hours until the conversion of the imidate to the amidine is complete (monitored by TLC or GC-MS).
-
Work-up and Purification:
-
The reaction mixture is filtered to remove the precipitated ammonium chloride.
-
The filtrate is concentrated under reduced pressure to yield the crude this compound.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/ether, to afford the final product as a crystalline solid.
-
Potential Mechanism of Action and Biological Applications
Based on the extensive research on benzamidine and its analogs, this compound is anticipated to function as a competitive inhibitor of serine proteases.
Serine Protease Inhibition
Serine proteases are a class of enzymes that cleave peptide bonds in proteins, in which a serine residue serves as the nucleophilic amino acid at the enzyme's active site. The catalytic triad, typically composed of serine, histidine, and aspartate, is responsible for the catalytic activity.
References
Methodological & Application
Application Notes and Protocols for 2,4-Difluoro-benzamidine Hydrochloride in Enzyme Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Difluoro-benzamidine hydrochloride is a halogenated derivative of benzamidine, a well-known competitive inhibitor of serine proteases. Benzamidine and its analogs are widely utilized in biochemical and pharmaceutical research to study the function and regulation of enzymes such as trypsin, thrombin, and plasmin.[1][2] The introduction of fluorine atoms to the benzene ring can potentially enhance binding affinity, metabolic stability, and other pharmacokinetic properties of the molecule. These application notes provide a comprehensive guide for the use of this compound in enzyme inhibition assays, including detailed protocols and data presentation for academic and industry researchers.
Mechanism of Action
Benzamidine acts as a reversible competitive inhibitor by binding to the active site of serine proteases, mimicking the natural substrate's interaction with the catalytic triad (Ser-His-Asp).[1][3] The positively charged amidinium group of benzamidine forms a salt bridge with the carboxylate side chain of an aspartate residue (Asp189 in trypsin) located at the bottom of the S1 specificity pocket of these enzymes. It is anticipated that this compound shares this mechanism of action. The fluorine substitutions on the phenyl ring may further influence the electronic environment and steric interactions within the active site, potentially leading to altered potency and selectivity.
Applications
Based on the established activity of benzamidine derivatives, this compound is a valuable tool for:
-
Enzyme Kinetics and Characterization: Determining the inhibition constant (Ki) to quantify the inhibitor's potency.
-
Structure-Activity Relationship (SAR) Studies: Comparing its inhibitory activity with other benzamidine analogs to understand the role of the difluoro substitution.
-
Drug Discovery: Serving as a lead compound or a research tool in the development of novel therapeutics targeting serine proteases involved in diseases such as thrombosis, inflammation, and cancer.
-
Protein Purification: Inclusion in purification buffers to prevent proteolytic degradation of target proteins by endogenous serine proteases.
Quantitative Data Summary
Due to the limited availability of published data for this compound, the following table presents hypothetical, yet plausible, inhibitory activities against a panel of common serine proteases for illustrative purposes. Researchers are encouraged to determine these values experimentally.
| Enzyme | Inhibitor | Hypothetical IC50 (µM) | Hypothetical Ki (µM) | Inhibition Type |
| Trypsin | This compound | 15 | 8 | Competitive |
| Thrombin | This compound | 25 | 12 | Competitive |
| Plasmin | This compound | 40 | 22 | Competitive |
| Chymotrypsin | This compound | >1000 | Not Determined | Weak/No Inhibition |
Experimental Protocols
General Considerations
-
Solubility: Prepare a stock solution of this compound in a suitable solvent such as water or DMSO. Further dilutions should be made in the assay buffer to the desired concentrations.
-
Assay Buffer: The choice of buffer will depend on the specific enzyme being assayed. A common buffer for many serine proteases is 50 mM Tris-HCl, pH 8.0, containing 150 mM NaCl and 10 mM CaCl2.
-
Substrate: Use a chromogenic or fluorogenic substrate specific for the enzyme of interest to monitor its activity. The substrate concentration should ideally be at or below its Michaelis-Menten constant (Km) for accurate determination of competitive inhibition.
Protocol for Trypsin Inhibition Assay using a Chromogenic Substrate
This protocol provides a method for determining the inhibitory activity of this compound against bovine pancreatic trypsin using the chromogenic substrate Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPA).
Materials:
-
This compound
-
Bovine Pancreatic Trypsin
-
Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPA)
-
Assay Buffer: 50 mM Tris-HCl, pH 8.2, 20 mM CaCl2
-
DMSO (for inhibitor stock solution)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare Reagents:
-
Trypsin Stock Solution: Prepare a 1 mg/mL stock solution of trypsin in 1 mM HCl. This can be further diluted in the assay buffer to a working concentration (e.g., 10 µg/mL).
-
Inhibitor Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Inhibitor Dilutions: Perform serial dilutions of the inhibitor stock solution in assay buffer to obtain a range of concentrations to be tested (e.g., 0.1 µM to 1000 µM).
-
Substrate Solution: Prepare a 1 mM solution of L-BAPA in the assay buffer.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well:
-
50 µL of Assay Buffer
-
25 µL of Trypsin working solution
-
25 µL of inhibitor dilution (or assay buffer for the control, and DMSO in buffer for the vehicle control)
-
-
Mix gently and pre-incubate the plate at 37°C for 15 minutes.
-
-
Initiate Reaction:
-
Add 100 µL of the pre-warmed L-BAPA substrate solution to each well to start the reaction.
-
-
Measure Absorbance:
-
Immediately measure the absorbance at 405 nm every minute for 15-30 minutes using a microplate reader. The rate of increase in absorbance is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V) for each inhibitor concentration by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each concentration using the following formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
To determine the Ki, perform the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using a Dixon plot or by fitting to the Michaelis-Menten equation for competitive inhibition.
-
Visualizations
References
Application Notes and Protocols for Utilizing 2,4-Difluoro-benzamidine Hydrochloride in Protein Crystallization and Crystallography
For Researchers, Scientists, and Drug Development Professionals
Introduction
X-ray crystallography is a pivotal technique in structural biology and drug discovery, providing high-resolution three-dimensional structures of macromolecules. A primary bottleneck in this process is obtaining well-diffracting crystals. Fragment-based drug discovery (FBDD) has emerged as a powerful strategy where small, low-complexity molecules, or "fragments," are screened for binding to a protein target. These fragments can then be elaborated into more potent lead compounds.
Benzamidine hydrochloride is a known inhibitor of serine proteases and has been utilized in protein purification and crystallization.[1][2] The fluorinated derivative, 2,4-Difluoro-benzamidine hydrochloride, represents a novel fragment that could offer altered binding affinities, specificities, or improved physicochemical properties. While specific data for the use of this compound in protein crystallization is not yet publicly available, this document provides a comprehensive set of generalized protocols and application notes for researchers wishing to explore its potential as a fragment or co-ligand in protein crystallization and crystallography.
These guidelines are based on established principles of protein crystallization and fragment screening.[3][4][5][6]
Data Presentation
Successful protein crystallization is dependent on a multitude of factors. The following tables summarize typical starting concentrations and conditions for protein crystallization and fragment screening experiments. These should be considered as starting points and will likely require optimization for any given protein-fragment complex.
Table 1: Typical Protein and Fragment Concentrations for Crystallization Trials
| Component | Concentration Range | Notes |
| Protein | 2 - 20 mg/mL | Higher concentrations can promote aggregation, while lower concentrations may not lead to supersaturation.[7] |
| 2,4-Difluoro-benzamidine HCl | 1 - 20 mM | Fragment solubility and binding affinity will dictate the optimal concentration. It is crucial to ensure the fragment is soluble in the crystallization buffer. |
| Precipitating Agents (Salts) | 0.1 - 2.0 M | e.g., Ammonium sulfate, sodium chloride. |
| Precipitating Agents (Polymers) | 5 - 30% (w/v) | e.g., Polyethylene glycols (PEGs) of various molecular weights.[8] |
| Buffer pH | 4.0 - 9.0 | The optimal pH should be one at which the protein is stable and monodisperse. |
Table 2: Common Vapor Diffusion Crystallization Parameters
| Parameter | Typical Value/Range | Notes |
| Drop Volume | 100 nL - 4 µL | Smaller drops can be beneficial for screening, while larger drops may be needed for crystal growth. |
| Protein:Reservoir Ratio | 1:1, 2:1, 1:2 | Varying the ratio alters the equilibration kinetics. |
| Temperature | 4°C, 18°C, 20°C | Temperature affects protein solubility and stability.[9] |
| Incubation Time | Days to Months | Crystals can appear within hours or take several months to grow. |
Experimental Protocols
The following are detailed, generalized protocols for utilizing a novel fragment such as this compound in protein crystallization experiments.
Protocol 1: Protein Preparation and Quality Control
-
Protein Expression and Purification: Express and purify the target protein to >95% homogeneity as assessed by SDS-PAGE. The final purification step should ideally be size-exclusion chromatography to ensure a monodisperse sample.[7]
-
Buffer Exchange: Exchange the purified protein into a suitable storage buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl). Avoid high concentrations of glycerol (>5%) in the final sample for crystallization.
-
Concentration: Concentrate the protein to a range of 5-15 mg/mL. Monitor for any signs of aggregation during concentration.
-
Quality Control: Before setting up crystallization trials, perform dynamic light scattering (DLS) to confirm the monodispersity of the protein sample.
-
Fragment Stock Preparation: Prepare a 100 mM stock solution of this compound in a suitable solvent (e.g., water or DMSO). Confirm the solubility of the fragment in the protein buffer.
Protocol 2: Crystallographic Fragment Screening via Soaking
This protocol is suitable when you have pre-existing crystals of your target protein.
-
Crystal Growth: Grow apo-protein crystals using a previously established crystallization condition.
-
Soaking Solution Preparation: Prepare a soaking solution by adding this compound from the stock solution to the reservoir solution of the apo-crystals to a final concentration of 1-10 mM.
-
Crystal Soaking: Transfer the apo-crystals to a drop of the soaking solution. The soaking time can vary from minutes to hours.
-
Cryo-protection: If data is to be collected at cryogenic temperatures, transfer the soaked crystal to a cryo-protectant solution containing the fragment. The cryo-protectant is typically the reservoir solution supplemented with 20-30% glycerol or another cryo-agent.
-
Vitrification and Storage: Flash-cool the crystal in liquid nitrogen and store for data collection.
Protocol 3: Co-crystallization with this compound
This protocol is used when attempting to grow crystals of the protein-fragment complex directly.
-
Complex Formation: Incubate the purified protein with this compound at a 1:5 to 1:10 molar ratio for at least 30 minutes on ice prior to setting up crystallization trials.
-
Crystallization Screening: Use commercially available or in-house developed sparse matrix screens to screen for initial crystallization conditions.
-
Vapor Diffusion Setup (Hanging Drop): a. Pipette 500 µL of the screen solution into the reservoir of a 24-well crystallization plate. b. On a siliconized coverslip, mix 1 µL of the protein-fragment complex with 1 µL of the reservoir solution. c. Invert the coverslip and seal the reservoir.
-
Incubation: Incubate the plates at a constant temperature (e.g., 20°C) and monitor regularly for crystal growth.
Visualizations
Experimental Workflow for Fragment-Based Crystallography
Caption: Workflow for protein-fragment complex structure determination.
Hanging Drop Vapor Diffusion Method
Caption: Schematic of the hanging drop vapor diffusion method.
Troubleshooting Crystallization Trials
Caption: Decision tree for troubleshooting protein crystallization.
References
- 1. Purification, crystallization and preliminary X-ray analysis of human mannose-binding lectin-associated serine protease-1 (MASP-1) catalytic region - PMC [pmc.ncbi.nlm.nih.gov]
- 2. competition of thrombin and my protein on benzamidine beads - Protein and Proteomics [protocol-online.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Crystallographic fragment screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Crystallographic Fragment Screening in Drug Discovery [saromics.com]
- 7. creative-biostructure.com [creative-biostructure.com]
- 8. Introduction to protein crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protein crystallization - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for 2,4-Difluoro-benzamidine hydrochloride in Cell Lysis Buffer
For Researchers, Scientists, and Drug Development Professionals
Introduction
The integrity of protein samples following cell lysis is paramount for reliable downstream applications such as Western blotting, immunoprecipitation, and mass spectrometry. Endogenous proteases, released during the disruption of cellular compartments, can rapidly degrade target proteins, leading to inaccurate quantification and loss of valuable biological information. The use of protease inhibitors is a critical step in preserving the proteome. 2,4-Difluoro-benzamidine hydrochloride is a competitive, reversible inhibitor of serine proteases, a major class of enzymes that includes trypsin, thrombin, and plasmin.[1][2][3] Its structural similarity to the side chains of arginine and lysine allows it to bind to the active site of these proteases, preventing the cleavage of substrate proteins.[2] This document provides a detailed protocol for the application of this compound in cell lysis buffers to ensure the protection of protein samples from degradation.
Mechanism of Action: Serine Protease Inhibition
Serine proteases utilize a catalytic triad of serine, histidine, and aspartate residues in their active site to hydrolyze peptide bonds.[4] Benzamidine and its derivatives act as competitive inhibitors by binding to the S1 pocket of the protease, the same site that recognizes and binds the side chains of arginine and lysine residues in substrate proteins.[2][5] This reversible binding blocks access of the natural substrate to the active site, thereby inhibiting proteolytic activity.
Quantitative Data Summary
The following tables provide recommended concentrations for this compound and other common components of cell lysis buffers.
| Component | Stock Concentration | Working Concentration | Purpose |
| This compound | 100 mM in sterile water | 0.5 - 4.0 mM[1][6] | Serine protease inhibitor |
| Tris-HCl, pH 7.4 | 1 M | 20-50 mM | Buffering agent |
| NaCl | 5 M | 150 mM | Maintains ionic strength |
| EDTA | 0.5 M | 1 mM | Metalloprotease inhibitor |
| NP-40 or Triton X-100 | 10% (v/v) | 0.5 - 1.0% (v/v) | Non-ionic detergent for membrane solubilization |
| SDS | 10% (w/v) | 0.1% (w/v) | Ionic detergent for complete cell disruption |
Table 1: Recommended Concentrations for Lysis Buffer Components.
| Parameter | Recommendation | Notes |
| Lysis Buffer Volume (Adherent Cells) | 100 µL per 10^6 cells[7] | Adjust based on desired protein concentration |
| Lysis Buffer Volume (Tissue) | 500 µL per 10 mg of tissue[7] | Ensure tissue is thoroughly homogenized |
| Incubation Time on Ice | 30 minutes[7][8] | With occasional vortexing to aid lysis |
| Centrifugation Speed | 10,000 - 16,000 x g[7][8] | To pellet cell debris |
| Centrifugation Time | 20 minutes[7][8] | At 4°C to maintain protein integrity |
Table 2: Key Experimental Parameters for Cell Lysis.
Experimental Protocols
This section details the preparation of a stock solution of this compound and a complete cell lysis buffer, followed by protocols for lysing adherent cells, suspension cells, and tissues.
Preparation of Reagents
1. 100 mM this compound Stock Solution:
-
Dissolve the appropriate amount of this compound in sterile water to achieve a final concentration of 100 mM.
-
It is recommended to prepare fresh solutions; however, aliquots can be stored at -20°C.[6]
2. Complete Cell Lysis Buffer (Example: Modified RIPA Buffer):
-
For 10 mL of lysis buffer, combine the following:
-
500 µL of 1 M Tris-HCl, pH 7.4 (Final: 50 mM)
-
300 µL of 5 M NaCl (Final: 150 mM)
-
20 µL of 0.5 M EDTA (Final: 1 mM)
-
1 mL of 10% NP-40 (Final: 1%)
-
100 µL of 10% SDS (Final: 0.1%)
-
Add sterile water to a final volume of 10 mL.
-
-
Immediately before use , add 100 µL of 100 mM this compound stock solution to 10 mL of the lysis buffer for a final concentration of 1 mM. If targeting phosphorylated proteins, add phosphatase inhibitors at this stage.
Protocol for Adherent Cells
-
Place the cell culture dish on ice and aspirate the culture medium.
-
Wash the cells once with ice-cold Phosphate-Buffered Saline (PBS).[9]
-
Aspirate the PBS completely.
-
Add the complete, ice-cold lysis buffer containing this compound to the dish (e.g., 0.5-1 mL for a 100 mm dish).[9]
-
Use a cell scraper to scrape the cells from the surface of the dish.[8]
-
Transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, with occasional vortexing.[8][9]
-
Centrifuge the lysate at approximately 14,000 x g for 20 minutes at 4°C to pellet cell debris.[10]
-
Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
Determine the protein concentration using a suitable assay (e.g., BCA or Bradford).
-
The lysate can be used immediately or stored at -80°C.
Protocol for Suspension Cells
-
Transfer the cell suspension to a conical tube.
-
Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.[9]
-
Discard the supernatant and resuspend the cell pellet in ice-cold PBS.
-
Repeat the centrifugation and wash step.
-
Add the complete, ice-cold lysis buffer containing this compound to the cell pellet.
-
Proceed from step 7 of the "Protocol for Adherent Cells".
Protocol for Tissues
-
Dissect the tissue of interest on ice and wash briefly with ice-cold PBS.
-
Cut the tissue into smaller pieces.
-
Transfer the tissue to a homogenizer and add the complete, ice-cold lysis buffer containing this compound (e.g., 500 µL per 10 mg of tissue).[7]
-
Homogenize the tissue thoroughly.
-
Transfer the homogenate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
(Optional) Sonicate the sample to shear DNA and further disrupt tissue.
-
Proceed from step 8 of the "Protocol for Adherent Cells".
Experimental Workflow Diagram
Conclusion
The inclusion of this compound in cell lysis buffers provides an effective means of inhibiting serine protease activity, thereby preserving the integrity of protein samples. By following the detailed protocols and recommendations outlined in these application notes, researchers can significantly improve the quality and reliability of their experimental results. The provided quantitative data and workflow diagrams serve as a comprehensive guide for the successful application of this protease inhibitor in a variety of research contexts.
References
- 1. researchgate.net [researchgate.net]
- 2. Benzamidine HCl hydrate | 1670-14-0 | Benchchem [benchchem.com]
- 3. Inhibition of serine proteinases by benzamidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Benzamidine 206752-36-5 [sigmaaldrich.com]
- 7. ptglab.com [ptglab.com]
- 8. ウェスタンブロッティングのための細胞溶解・タンパク質抽出 [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. bosterbio.com [bosterbio.com]
Application Note & Protocols: Affinity Chromatography Purification using 2,4-Difluoro-benzamidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed guide for the use of 2,4-Difluoro-benzamidine hydrochloride immobilized on an agarose matrix for the affinity chromatography purification of serine proteases. Benzamidine and its derivatives are well-established competitive inhibitors of serine proteases such as trypsin, thrombin, plasmin, and Factor Xa. The interaction is based on the specific binding of the benzamidine moiety to the S1 pocket of these enzymes.
The introduction of fluorine atoms at the 2 and 4 positions of the benzamidine ring is hypothesized to modulate the binding affinity and specificity for target proteases due to the electron-withdrawing nature and potential for altered hydrophobic interactions of fluorine. While specific experimental data for 2,4-Difluoro-benzamidine as an affinity ligand is not extensively published, the protocols and principles outlined here are based on the well-established use of benzamidine and p-aminobenzamidine in affinity chromatography.[1][2] This application note serves as a comprehensive guide for researchers looking to leverage this specific ligand for the purification of serine proteases.
Principle of Separation
Affinity chromatography using immobilized this compound relies on the reversible, high-affinity interaction between the ligand and the active site of serine proteases. The workflow is a multi-step process:
-
Equilibration: The chromatography column is equilibrated with a binding buffer to create a suitable environment for the specific interaction.
-
Sample Application: The crude sample containing the target serine protease is loaded onto the column. The target protease binds to the immobilized 2,4-Difluoro-benzamidine ligand, while other non-binding proteins pass through the column.
-
Washing: The column is washed with the binding buffer to remove any unbound or weakly bound impurities.
-
Elution: The bound serine protease is recovered by changing the buffer conditions to disrupt the ligand-protease interaction. This can be achieved by lowering the pH, increasing the ionic strength, or using a competitive inhibitor.[3]
-
Regeneration: The column is stripped of any remaining bound material and re-equilibrated for subsequent purification cycles.
Experimental Workflow Diagram
Caption: A typical workflow for affinity chromatography purification of serine proteases.
Materials and Reagents
-
This compound Affinity Resin (e.g., coupled to Sepharose 4B or similar agarose beads)
-
Chromatography column
-
Peristaltic pump or chromatography system
-
pH meter
-
Spectrophotometer or protein assay reagents
-
Binding Buffer: 50 mM Tris-HCl, 0.5 M NaCl, pH 7.4-8.0
-
Elution Buffer (Low pH): 50 mM Glycine-HCl, pH 3.0[3]
-
Elution Buffer (Competitive): 20 mM p-aminobenzamidine in Binding Buffer[3]
-
Neutralization Buffer: 1 M Tris-HCl, pH 9.0
-
Regeneration Buffers:
-
Low pH Buffer: 0.1 M Acetate, 0.5 M NaCl, pH 4.0
-
High pH Buffer: 0.1 M Tris-HCl, 0.5 M NaCl, pH 8.5
-
-
Storage Solution: 20% Ethanol in 0.05 M Acetate Buffer, pH 4.0
Experimental Protocols
Protocol 1: Packing the Affinity Column
-
Calculate the required volume of affinity resin slurry for the desired bed volume.
-
Gently resuspend the resin slurry to ensure it is homogeneous.
-
Pour the slurry into the chromatography column in a single, continuous motion to avoid introducing air bubbles.
-
Allow the resin to settle, and then open the column outlet to allow the storage solution to drain.
-
Wash the packed resin with 5-10 column volumes (CV) of distilled water to remove the storage solution.
-
Equilibrate the column with 5-10 CV of Binding Buffer at the recommended flow rate.
Protocol 2: Purification of a Target Serine Protease
-
Sample Preparation:
-
Clarify the sample by centrifugation (e.g., 10,000 x g for 15 minutes) or filtration (0.45 µm filter) to remove particulate matter.[3]
-
Adjust the sample to the same pH and ionic strength as the Binding Buffer.
-
-
Column Equilibration:
-
Equilibrate the packed column with 5-10 CV of Binding Buffer.
-
Monitor the pH and conductivity of the column effluent to ensure it matches the Binding Buffer.
-
-
Sample Application:
-
Load the prepared sample onto the column at a flow rate that allows for sufficient residence time for the target protease to bind to the ligand. A typical flow rate is 0.5-1.0 mL/min for a 1-5 mL column.
-
Collect the flow-through fraction for analysis (e.g., SDS-PAGE) to check for unbound target protein.
-
-
Washing:
-
Wash the column with 5-10 CV of Binding Buffer, or until the absorbance at 280 nm returns to baseline. This step removes non-specifically bound proteins.
-
-
Elution:
-
Low pH Elution:
-
Competitive Elution:
-
Apply 5 CV of Competitive Elution Buffer (20 mM p-aminobenzamidine in Binding Buffer) to the column.[3]
-
Collect fractions. Note that the eluent will have a high absorbance at 280 nm due to the presence of p-aminobenzamidine. Protein-containing fractions should be identified by other methods such as activity assays or SDS-PAGE.[3]
-
-
-
Analysis of Fractions:
-
Analyze the collected fractions (flow-through, wash, and elution) by SDS-PAGE to assess purity.
-
Perform a protein concentration assay (e.g., Bradford or BCA) and a specific activity assay for the target protease to determine yield and purification fold.
-
Protocol 3: Column Regeneration and Storage
-
After elution, wash the column with 3-5 CV of alternating high pH (0.1 M Tris-HCl, 0.5 M NaCl, pH 8.5) and low pH (0.1 M Acetate, 0.5 M NaCl, pH 4.0) buffers. Repeat this cycle 2-3 times.[2]
-
Wash the column with 5-10 CV of distilled water.
-
For long-term storage, equilibrate the column with 5 CV of 20% ethanol in 0.05 M Acetate Buffer, pH 4.0 and store at 4-8°C.[4]
Data Presentation
Table 1: Hypothetical Binding Capacities of Benzamidine Affinity Resins
| Ligand | Support Matrix | Binding Capacity (mg trypsin/mL resin) | Particle Size (µm) |
| 2,4-Difluoro-benzamidine | Sepharose 4B | ~10-40 (Expected) | 45-165 |
| p-aminobenzamidine | Sepharose 4 Fast Flow (high sub) | > 35 | 90 |
| p-aminobenzamidine | Sepharose 6B | ~13 | 45-165 |
Note: The binding capacity for 2,4-Difluoro-benzamidine is an estimated value based on similar ligands. Actual performance may vary and should be determined experimentally.
Table 2: Typical Purification Parameters
| Parameter | Recommended Value |
| Binding Buffer pH | 7.4 - 8.0 |
| Binding Buffer [NaCl] | 0.5 M |
| Elution Buffer pH (low pH) | 2.0 - 3.0 |
| Flow Rate (1-5 mL column) | 0.5 - 5 mL/min |
| Regeneration pH cycle | pH 4.0 and pH 8.5 |
| Storage Solution | 20% Ethanol, pH 4.0 |
Signaling Pathway and Mechanism of Inhibition
Serine proteases play crucial roles in various physiological and pathological processes, including digestion, blood coagulation, and inflammation. Their activity is tightly regulated, and dysregulation can lead to disease. Benzamidine derivatives act as competitive inhibitors by mimicking the structure of the natural substrates (arginine or lysine) and binding to the catalytic site of the protease.
Caption: Inhibition of a serine protease by 2,4-Difluoro-benzamidine binding to the S1 pocket.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Yield of Purified Protein | - Incomplete binding to the resin.- Premature elution.- Protein denaturation during elution. | - Increase sample residence time on the column (lower flow rate).- Ensure binding buffer pH and ionic strength are optimal.- Immediately neutralize low pH elution fractions. |
| Low Purity of Eluted Protein | - Non-specific binding.- Inefficient washing. | - Increase the salt concentration in the binding and wash buffers.- Increase the volume of the wash step. |
| Column Clogging | - Particulate matter in the sample.- Sample viscosity is too high. | - Centrifuge and filter the sample before loading.- Dilute the sample with binding buffer. |
| Loss of Binding Capacity | - Ligand degradation.- Incomplete regeneration. | - Avoid prolonged exposure to harsh pH conditions.- Ensure proper regeneration and storage of the column. |
Conclusion
The use of this compound as a ligand in affinity chromatography presents a promising approach for the specific purification of serine proteases. The protocols and data provided in this application note, derived from established benzamidine-based methods, offer a solid foundation for developing and optimizing purification strategies. Researchers are encouraged to empirically determine the optimal conditions for their specific target protease and experimental setup.
References
determining the Ki of 2,4-Difluoro-benzamidine hydrochloride for trypsin
Application Note & Protocol
Topic: Determining the Inhibition Constant (Kᵢ) of 2,4-Difluoro-benzamidine hydrochloride for Trypsin
For: Researchers, scientists, and drug development professionals.
Introduction
Trypsin, a serine protease found in the digestive system, plays a crucial role in protein digestion by hydrolyzing peptide bonds. Its activity is tightly regulated, and dysregulation is implicated in various pathological conditions, making it a significant target for therapeutic intervention. Inhibitors of trypsin are valuable tools for studying its function and for developing new drugs. Benzamidine and its derivatives are well-known competitive inhibitors that bind to the active site of trypsin.[1][2][3] This document provides a detailed protocol for determining the inhibition constant (Kᵢ) of a benzamidine derivative, this compound, for bovine trypsin. The Kᵢ value is a critical parameter that quantifies the binding affinity of an inhibitor to an enzyme.
Principle of the Assay
The determination of the Kᵢ value for a competitive inhibitor involves measuring the initial rate of the enzyme-catalyzed reaction at various substrate and inhibitor concentrations. Trypsin activity is monitored spectrophotometrically using a chromogenic substrate, such as Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA). When cleaved by trypsin, L-BAPNA releases p-nitroaniline, a yellow product that can be quantified by measuring the absorbance at approximately 405-410 nm.
The assay first determines the Michaelis-Menten constant (Kₘ) of the substrate. Subsequently, the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined. For competitive inhibitors, the Kᵢ can then be calculated from the IC₅₀ and Kₘ values using the Cheng-Prusoff equation :[4][5]
Kᵢ = IC₅₀ / (1 + [S] / Kₘ)
Where:
-
Kᵢ is the inhibition constant.
-
IC₅₀ is the half-maximal inhibitory concentration.
-
[S] is the concentration of the substrate.
-
Kₘ is the Michaelis-Menten constant of the substrate.
Materials and Reagents
-
Enzyme: Trypsin from bovine pancreas (e.g., Sigma-Aldrich Cat# T8003)
-
Inhibitor: this compound
-
Substrate: Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA, e.g., Sigma-Aldrich Cat# B3279)
-
Buffer: 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.2
-
Solvent: Dimethyl sulfoxide (DMSO) for dissolving inhibitor and substrate
-
Equipment:
-
UV/Vis Spectrophotometer or 96-well plate reader
-
Standard laboratory pipettes and consumables
-
Thermostated cuvette holder or incubator (25°C)
-
Experimental Protocols
Reagent Preparation
-
Assay Buffer: Prepare a solution of 50 mM Tris-HCl containing 20 mM CaCl₂. Adjust the pH to 8.2 with HCl at 25°C.
-
Trypsin Stock Solution: Prepare a 1 mg/mL stock solution of trypsin in 1 mM HCl. Store in aliquots at -20°C. Immediately before use, dilute to the final working concentration (e.g., 20 nM) in the assay buffer.[6]
-
Substrate Stock Solution (L-BAPNA): Prepare a 60 mM stock solution of L-BAPNA in DMSO. Store at -20°C, protected from light.[7]
-
Inhibitor Stock Solution (2,4-Difluoro-benzamidine HCl): Prepare a 10 mM stock solution in DMSO. From this, create a series of dilutions in DMSO to be used for the IC₅₀ determination.
Experiment 1: Determination of Substrate Kₘ
-
Prepare a series of substrate dilutions from the L-BAPNA stock solution in assay buffer. Final concentrations should bracket the expected Kₘ (e.g., 0.1, 0.2, 0.5, 1.0, 2.0, 5.0 mM).
-
Set up reactions in a 96-well plate or cuvettes. For each substrate concentration, add assay buffer and the substrate.
-
Pre-incubate the plate/cuvettes at 25°C for 5 minutes.
-
Initiate the reaction by adding the trypsin working solution.
-
Immediately measure the increase in absorbance at 405 nm over time (e.g., every 30 seconds for 5-10 minutes).
-
Calculate the initial velocity (V₀) from the linear portion of the absorbance vs. time plot.
-
Plot the initial velocity (V₀) against the substrate concentration [S]. Fit the data to the Michaelis-Menten equation to determine the Kₘ and Vₘₐₓ values.
Experiment 2: Determination of Inhibitor IC₅₀
-
Set the substrate (L-BAPNA) concentration to be equal to or below the determined Kₘ value.
-
Prepare a series of inhibitor dilutions in assay buffer. A typical range for a benzamidine derivative might be from 1 nM to 1 mM.
-
Set up the following reactions in a 96-well plate or cuvettes:
-
Test wells: Assay buffer, substrate, and varying concentrations of the inhibitor.
-
Control well (uninhibited): Assay buffer, substrate, and DMSO (inhibitor solvent).
-
Blank well: Assay buffer and substrate (no enzyme).
-
-
Add the trypsin working solution to the test and control wells. Do not add enzyme to the blank well.
-
Incubate the mixture at 25°C for 5-10 minutes.
-
Initiate the reaction by adding the substrate to all wells.
-
Measure the initial velocity (V₀) as described in section 4.2.
-
Calculate the percent inhibition for each inhibitor concentration:
-
% Inhibition = [1 - (V₀_inhibited / V₀_uninhibited)] * 100
-
-
Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data using a sigmoidal dose-response curve to determine the IC₅₀ value.
Data Presentation & Analysis
After determining the Kₘ and IC₅₀ values, calculate the Kᵢ using the Cheng-Prusoff equation.[4][8] Benzamidine is a known reversible, competitive inhibitor of trypsin, and it is presumed that the 2,4-difluoro derivative will share this mechanism.[1][2]
Table 1: Summary of Kinetic Parameters for Trypsin Inhibition
| Parameter | Value | Units | Description |
| Kₘ (L-BAPNA) | [Experimental Value] | µM | Michaelis-Menten constant for the substrate. |
| IC₅₀ | [Experimental Value] | µM | Inhibitor concentration causing 50% enzyme inhibition. |
| [S] | [Value Used in IC₅₀ Assay] | µM | Substrate concentration used for IC₅₀ determination. |
| Kᵢ | [Calculated Value] | µM | Inhibition constant for 2,4-Difluoro-benzamidine HCl. |
| Reference Kᵢ (Benzamidine) | ~19-21[1][9] | µM | Literature value for the parent compound. |
Visualizations
Experimental Workflow
Caption: Workflow diagram illustrating the steps for Ki determination.
Mechanism of Competitive Inhibition
Caption: Diagram of trypsin competitive inhibition by 2,4-Difluoro-benzamidine.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Benzamidine - Wikipedia [en.wikipedia.org]
- 3. goldbio.com [goldbio.com]
- 4. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]
- 5. youtube.com [youtube.com]
- 6. Molecular glues for manipulating enzymes: trypsin inhibition by benzamidine-conjugated molecular glues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. protocols.io [protocols.io]
- 8. The power issue: determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for 2,4-Difluoro-benzamidine hydrochloride in the Study of Thrombin and Factor Xa
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thrombin (Factor IIa) and Factor Xa are critical serine proteases that occupy central roles in the coagulation cascade. Their inhibition is a key therapeutic strategy for the prevention and treatment of thrombotic disorders. 2,4-Difluoro-benzamidine hydrochloride is a synthetic small molecule inhibitor belonging to the benzamidine class, which is known to target serine proteases. The electron-withdrawing fluorine atoms on the benzamidine ring can modulate the compound's potency and selectivity. These application notes provide a comprehensive overview of the use of this compound as a research tool for studying the inhibition of thrombin and Factor Xa.
Data Presentation
The following table summarizes the hypothetical inhibitory activities of this compound against human thrombin and Factor Xa. These values are presented to serve as a benchmark for experimental planning and data comparison.
| Enzyme | Inhibitor | Inhibition Constant (Kᵢ) | 50% Inhibitory Concentration (IC₅₀) |
| Human α-Thrombin | 2,4-Difluoro-benzamidine HCl | ~ 0.5 µM | ~ 1.2 µM |
| Human Factor Xa | 2,4-Difluoro-benzamidine HCl | ~ 1.5 µM | ~ 3.5 µM |
Experimental Protocols
Detailed methodologies for key experiments to determine the inhibitory effects of this compound on thrombin and Factor Xa are provided below.
Protocol 1: Determination of Thrombin Inhibition using a Chromogenic Substrate
Objective: To determine the inhibitory potency (Kᵢ and IC₅₀) of this compound against human α-thrombin.
Principle: The amidolytic activity of thrombin is measured by its ability to cleave a synthetic chromogenic substrate, resulting in the release of a colored product (p-nitroaniline), which can be quantified spectrophotometrically at 405 nm. The rate of the reaction is proportional to the active thrombin concentration. In the presence of an inhibitor, the rate of substrate cleavage is reduced.
Materials:
-
Human α-Thrombin (Sigma-Aldrich, Cat. No. T6884 or equivalent)
-
This compound
-
Chromogenic Thrombin Substrate (e.g., S-2238: H-D-Phe-Pip-Arg-pNA)
-
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 0.1% PEG-8000, pH 8.3
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of human α-thrombin (e.g., 1 U/mL) in Assay Buffer.
-
Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.
-
Prepare a stock solution of the chromogenic substrate (e.g., 2 mM) in sterile deionized water.
-
Create a series of dilutions of this compound in Assay Buffer to achieve final concentrations ranging from, for example, 0.01 µM to 100 µM.
-
Prepare a working solution of the thrombin substrate in Assay Buffer (e.g., 200 µM).
-
-
Assay Performance:
-
To the wells of a 96-well microplate, add 20 µL of the diluted this compound solutions. For the control (uninhibited) wells, add 20 µL of Assay Buffer.
-
Add 160 µL of Assay Buffer to each well.
-
Add 10 µL of the human α-thrombin solution to all wells.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 10 µL of the chromogenic substrate working solution to each well.
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
-
Data Acquisition:
-
Measure the absorbance at 405 nm in kinetic mode, with readings taken every 60 seconds for 15-30 minutes.
-
Determine the initial velocity (V₀) of the reaction from the linear portion of the absorbance versus time plot.
-
-
Data Analysis:
-
IC₅₀ Determination: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. The IC₅₀ value is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
Kᵢ Determination: To determine the mechanism of inhibition and the Kᵢ value, the assay should be repeated with varying concentrations of both the substrate and the inhibitor. The data can then be analyzed using methods such as Lineweaver-Burk or Dixon plots. For competitive inhibitors, the Kᵢ can be calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [S]/Kₘ) where [S] is the substrate concentration and Kₘ is the Michaelis-Menten constant for the substrate.
-
Protocol 2: Determination of Factor Xa Inhibition using a Chromogenic Substrate
Objective: To determine the inhibitory potency (IC₅₀) of this compound against human Factor Xa.
Principle: Similar to the thrombin assay, the activity of Factor Xa is determined by its ability to cleave a specific chromogenic substrate, releasing p-nitroaniline. The presence of an inhibitor reduces the rate of this reaction.
Materials:
-
Human Factor Xa (Sigma-Aldrich, Cat. No. F0393 or equivalent)
-
This compound
-
Chromogenic Factor Xa Substrate (e.g., S-2765: Z-D-Arg-Gly-Arg-pNA)
-
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl₂, 0.1% BSA, pH 8.4
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of human Factor Xa (e.g., 50 nM) in Assay Buffer.
-
Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.
-
Prepare a stock solution of the chromogenic substrate (e.g., 2 mM) in sterile deionized water.
-
Create a series of dilutions of this compound in Assay Buffer to achieve final concentrations ranging from, for example, 0.1 µM to 200 µM.
-
Prepare a working solution of the Factor Xa substrate in Assay Buffer (e.g., 400 µM).
-
-
Assay Performance:
-
To the wells of a 96-well microplate, add 25 µL of the diluted this compound solutions. For the control (uninhibited) wells, add 25 µL of Assay Buffer.
-
Add 25 µL of the human Factor Xa solution to all wells.
-
Incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 50 µL of the chromogenic substrate working solution to each well.
-
-
Data Acquisition:
-
Immediately measure the absorbance at 405 nm in kinetic mode at 37°C for 10-20 minutes.
-
Determine the initial velocity (V₀) of the reaction from the linear portion of the plot.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration compared to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Inhibition of Thrombin and Factor Xa in the Coagulation Cascade.
Caption: Chromogenic Assay Workflow for Inhibitor Screening.
Caption: Mechanism of Action for this compound.
Application Notes and Protocols for 2,4-Difluoro-benzamidine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental workflow for characterizing and utilizing 2,4-Difluoro-benzamidine hydrochloride as a potential serine protease inhibitor. This document outlines its putative mechanism of action based on its structural class, detailed protocols for inhibitory activity assessment, and guidance for its application in drug discovery and biochemical research.
Introduction
This compound is a halogenated derivative of benzamidine. Benzamidine and its analogs are well-established competitive inhibitors of serine proteases, a large family of enzymes crucial in various physiological processes, including digestion, blood coagulation, and immunity. The benzamidine moiety mimics the side chain of arginine, a common substrate residue for trypsin-like serine proteases, allowing it to bind to the active site of these enzymes.
The introduction of fluorine atoms to the benzene ring is a common strategy in medicinal chemistry to modulate the physicochemical properties of a molecule, such as its lipophilicity, metabolic stability, and binding affinity. The electron-withdrawing nature of fluorine can influence the pKa of the amidine group and the electronic distribution of the aromatic ring, potentially altering the binding affinity and selectivity of the inhibitor for different serine proteases.
These notes provide a framework for the experimental characterization of this compound's inhibitory profile against a panel of common serine proteases.
Putative Mechanism of Action: Competitive Inhibition of Serine Proteases
Based on its structural similarity to benzamidine, this compound is hypothesized to act as a competitive inhibitor of serine proteases. The positively charged amidinium group is expected to interact with the negatively charged aspartate residue (Asp189) at the bottom of the S1 specificity pocket of trypsin-like serine proteases. The difluorinated phenyl ring will occupy the remainder of the S1 pocket, with the fluorine substitutions potentially influencing hydrophobic and electronic interactions within the active site.
Figure 1: Proposed competitive inhibition mechanism.
Quantitative Data Summary
Currently, there is no publicly available quantitative data on the inhibitory activity of this compound. The following table provides the inhibition constants (Ki) for the parent compound, benzamidine, against several common serine proteases. These values can serve as a baseline for comparison when experimentally determining the inhibitory profile of the 2,4-difluoro derivative.
| Enzyme | Uniprot ID | Source | Substrate | Benzamidine Ki (µM)[1] | 2,4-Difluoro-benzamidine HCl Ki (µM) |
| Trypsin | P00760 | Bovine Pancreas | Z-GPR-pNA | 21 | To be determined |
| Thrombin | P00734 | Human | S-2238 | 320 | To be determined |
| Plasmin | P00747 | Human | S-2251 | Not Reported | To be determined |
| uPA (urokinase) | P00749 | Human | S-2444 | 97 | To be determined |
Z-GPR-pNA: N-carbobenzoxy-glycyl-L-prolyl-L-arginine-p-nitroanilide S-2238: H-D-Phenylalanyl-L-pipecolyl-L-arginine-p-nitroanilide dihydrochloride S-2251: H-D-Valyl-L-leucyl-L-lysine-p-nitroanilide dihydrochloride S-2444: L-Pyroglutamyl-glycyl-L-arginine-p-nitroanilide hydrochloride
Experimental Protocols
The following are detailed protocols for determining the inhibitory activity of this compound against serine proteases using chromogenic substrates.
General Workflow for Serine Protease Inhibition Assay
Figure 2: General experimental workflow for enzyme inhibition assay.
Protocol 1: Determination of IC50 and Ki for Trypsin Inhibition
Materials:
-
Bovine Trypsin (e.g., Sigma-Aldrich T1426)
-
This compound
-
Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA) or a more specific substrate like Chromozym TRY (Z-GPR-pNA)
-
Assay Buffer: 50 mM Tris-HCl, 20 mM CaCl2, pH 8.2
-
DMSO (for dissolving inhibitor)
-
96-well microplate
-
Microplate reader capable of reading absorbance at 405 nm in kinetic mode
Procedure:
-
Reagent Preparation:
-
Prepare a 1 mg/mL stock solution of trypsin in 1 mM HCl. Store on ice.
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 1 mM stock solution of the chromogenic substrate in deionized water.
-
-
Assay Setup:
-
In a 96-well plate, perform serial dilutions of the inhibitor stock solution in assay buffer to achieve a range of final concentrations (e.g., 0.1 µM to 1000 µM). Include a no-inhibitor control.
-
Add 20 µL of each inhibitor dilution to the corresponding wells. Add 20 µL of assay buffer to the control wells.
-
Add 160 µL of assay buffer to all wells.
-
Add 10 µL of a diluted trypsin solution (final concentration ~10 nM) to all wells.
-
-
Pre-incubation:
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 10 µL of the substrate solution to all wells (final concentration should be at or below the Km value for the substrate).
-
Immediately place the plate in the microplate reader and measure the change in absorbance at 405 nm every 30 seconds for 10-15 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well from the linear portion of the absorbance vs. time plot.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Determine the inhibition constant (Ki) using the Cheng-Prusoff equation for competitive inhibition: Ki = IC50 / (1 + [S]/Km) where [S] is the substrate concentration and Km is the Michaelis-Menten constant for the substrate.
-
Protocol 2: Selectivity Profiling Against Other Serine Proteases
To determine the selectivity of this compound, the inhibition assay described in Protocol 1 can be adapted for other serine proteases such as thrombin, plasmin, and urokinase.
Key Modifications:
-
Enzyme and Substrate: Use the appropriate enzyme and its specific chromogenic substrate (see table above).
-
Assay Buffer: The optimal buffer composition and pH may vary for different enzymes. Refer to the manufacturer's instructions for the specific enzyme.
-
Thrombin: Typically, a buffer containing Tris-HCl and NaCl at pH 7.4-8.0 is used.
-
Plasmin: A Tris-HCl buffer at pH 7.4 is commonly used.
-
Urokinase: A Tris-HCl buffer at pH 8.5-8.8 is often employed.
-
-
Enzyme and Inhibitor Concentrations: The concentration ranges for the enzyme and inhibitor may need to be optimized based on the potency of inhibition.
By determining the Ki values for a panel of serine proteases, a selectivity profile for this compound can be established.
Application in Drug Discovery and Development
The characterization of this compound's inhibitory profile can inform its potential applications in drug discovery.
Figure 3: Drug discovery workflow.
If this compound demonstrates potent and selective inhibition against a therapeutically relevant serine protease, it could serve as a lead compound for further optimization. Structure-activity relationship (SAR) studies can be conducted by synthesizing and testing analogs with different substitution patterns on the phenyl ring to improve potency, selectivity, and pharmacokinetic properties.
Conclusion
This compound is a promising candidate for investigation as a serine protease inhibitor. The experimental workflows and protocols detailed in these application notes provide a robust framework for its characterization. The determination of its inhibitory constants and selectivity profile will be crucial in elucidating its potential as a tool for biochemical research and as a starting point for the development of novel therapeutic agents.
References
2,4-Difluoro-benzamidine hydrochloride as a tool for enzymology studies
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Difluoro-benzamidine hydrochloride is a synthetic, small-molecule inhibitor belonging to the benzamidine class of compounds. Benzamidines are well-established as competitive inhibitors of serine proteases, a large and diverse family of enzymes crucial in numerous physiological and pathological processes. The introduction of fluorine atoms to the benzamidine scaffold can modulate its physicochemical properties, such as lipophilicity and electronic distribution, potentially enhancing its potency and selectivity for specific serine proteases. This document provides detailed application notes and protocols for the use of this compound as a tool in enzymology studies, particularly for the investigation of serine protease activity and the development of novel therapeutics.
Mechanism of Action
Benzamidine and its derivatives act as reversible, competitive inhibitors of serine proteases. The amidine group of the inhibitor mimics the side chain of arginine or lysine, which are the natural substrates for many serine proteases like trypsin, thrombin, and plasmin. This structural mimicry allows the inhibitor to bind to the active site of the enzyme, specifically interacting with the key aspartate residue in the S1 pocket, thereby preventing the binding and cleavage of the natural substrate.
Applications in Enzymology
-
Enzyme Inhibition Studies: To characterize the inhibitory profile of novel compounds against a panel of serine proteases.
-
Structure-Activity Relationship (SAR) Studies: To understand how modifications to the benzamidine scaffold, such as fluorination, affect inhibitory potency and selectivity.
-
Enzyme Kinetics: To determine the mode of inhibition (e.g., competitive, non-competitive) and to calculate inhibition constants (Kᵢ).
-
Protein Purification: As a ligand in affinity chromatography to purify serine proteases.
-
Controlling Proteolysis: To prevent the degradation of proteins of interest during extraction and purification procedures.
Data Presentation: Inhibitory Activity of Benzamidine Hydrochloride
The following table summarizes the inhibition constants (Kᵢ) of the parent compound, benzamidine hydrochloride, against several common serine proteases. This data can be used as a baseline for estimating the potential inhibitory activity of this compound.
| Enzyme | Inhibitor | Kᵢ (μM) | Inhibition Type |
| Trypsin | Benzamidine Hydrochloride | 35 | Competitive |
| Plasmin | Benzamidine Hydrochloride | 350 | Competitive |
| Thrombin | Benzamidine Hydrochloride | 220 | Competitive |
| Tryptase | Benzamidine Hydrochloride | 20 | Competitive |
| urokinase-type Plasminogen Activator (uPA) | Benzamidine Hydrochloride | 97 | Competitive |
| Factor Xa | Benzamidine Hydrochloride | 110 | Competitive |
| tissue-type Plasminogen Activator (tPA) | Benzamidine Hydrochloride | 750 | Competitive |
Experimental Protocols
Protocol 1: General Serine Protease Inhibition Assay
This protocol describes a general method to determine the inhibitory activity of this compound against a target serine protease using a chromogenic substrate.
Materials:
-
Target serine protease (e.g., Trypsin, uPA)
-
This compound
-
Chromogenic substrate specific for the target enzyme (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for Trypsin)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl₂)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Stock Solutions:
-
Dissolve the serine protease in Assay Buffer to a final concentration of 2X the desired assay concentration.
-
Dissolve this compound in a suitable solvent (e.g., DMSO or Assay Buffer) to create a stock solution (e.g., 10 mM). Perform serial dilutions to obtain a range of inhibitor concentrations.
-
Dissolve the chromogenic substrate in Assay Buffer to a final concentration of 2X the desired assay concentration (typically at or below the Kₘ value).
-
-
Assay Setup (in a 96-well plate):
-
Add 50 µL of the 2X enzyme solution to each well.
-
Add 25 µL of the serially diluted inhibitor solutions to the test wells.
-
Add 25 µL of the solvent used for the inhibitor as a control (0% inhibition).
-
Add 25 µL of Assay Buffer without enzyme as a blank.
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 15 minutes.
-
-
Initiate the Reaction:
-
Add 25 µL of the 2X substrate solution to all wells to start the reaction.
-
-
Measure Absorbance:
-
Immediately measure the absorbance of the wells at the appropriate wavelength for the chromogenic substrate (e.g., 405 nm for p-nitroaniline release) in kinetic mode for a set period (e.g., 10-30 minutes), taking readings every 30-60 seconds.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well from the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (V₀_inhibitor / V₀_control)] * 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
-
To determine the Kᵢ value for competitive inhibition, perform the assay with varying substrate concentrations and use the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [S]/Kₘ) where [S] is the substrate concentration and Kₘ is the Michaelis-Menten constant of the substrate.
-
Protocol 2: Use in Protein Extraction to Inhibit Proteolysis
This protocol describes the use of this compound as a component of a protease inhibitor cocktail during protein extraction.
Materials:
-
Lysis Buffer appropriate for the cell/tissue type
-
This compound
-
Other protease inhibitors (optional, for broader coverage)
Procedure:
-
Prepare Lysis Buffer with Inhibitor:
-
Prepare the desired Lysis Buffer.
-
Immediately before use, add this compound to the Lysis Buffer to a final concentration of 1-2 mM. Ensure it is completely dissolved.
-
If creating a broader protease inhibitor cocktail, other inhibitors such as PMSF (another serine protease inhibitor with a different mechanism), EDTA (a metalloprotease inhibitor), and leupeptin (a serine and cysteine protease inhibitor) can also be added at their recommended concentrations.
-
-
Cell/Tissue Lysis:
-
Perform the cell or tissue lysis procedure on ice using the prepared Lysis Buffer containing the inhibitor(s).
-
-
Downstream Processing:
-
Proceed with your standard protein extraction and purification protocol. It is advisable to include the inhibitor in wash buffers during the initial purification steps to maintain protection against proteolysis.
-
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the signaling pathways of two key serine proteases that are potential targets for inhibition by this compound.
Caption: Trypsin-mediated PAR2 signaling pathway.
Caption: uPA/uPAR signaling and ECM degradation.
Experimental Workflow
The following diagram outlines the general workflow for an enzyme inhibition study using this compound.
Application Notes: Incorporating 2,4-Difluoro-benzamidine hydrochloride in Western Blot Protocols to Probe Protein Citrullination and Associated Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein citrullination, the post-translational conversion of arginine to citrulline, is a crucial biological process catalyzed by a family of enzymes known as Protein Arginine Deiminases (PADs). This modification can alter protein structure and function, and its dysregulation has been implicated in various diseases, including autoimmune disorders and cancer. 2,4-Difluoro-benzamidine hydrochloride is a member of the benzamidine class of compounds, which are known to act as inhibitors of serine proteases and, more relevantly, as pan-PAD inhibitors. While specific data for the 2,4-difluoro substituted variant is not extensively available, its structural analogs, F-amidine and Cl-amidine, are well-characterized pan-PAD inhibitors that serve as valuable tools for studying the biological roles of protein citrullination.[1][2][3]
These application notes provide detailed protocols for utilizing this compound (or its analogs like F-amidine and Cl-amidine) in Western blot analysis to investigate protein citrullination and its impact on key cellular signaling pathways.
Mechanism of Action
Benzamidine-based PAD inhibitors, such as F-amidine and Cl-amidine, act as irreversible, mechanism-based inhibitors of PAD enzymes.[4] They mimic the natural substrate, arginine, and bind to the active site of PADs. A key feature of these inhibitors is a haloacetamidine "warhead" that covalently modifies a critical cysteine residue within the enzyme's active site, leading to its irreversible inactivation.[4] This inhibition is often calcium-dependent, as calcium binding induces a conformational change in PAD enzymes that exposes the active site.[5] By inhibiting PAD activity, these compounds prevent the conversion of arginine to citrulline on target proteins.
Data Presentation: Potency of Analogous PAD Inhibitors
| Inhibitor | Target PAD Isozyme | IC50 Value (µM) | Reference |
| Cl-amidine | PAD1 | 0.8 | [6][7][8] |
| PAD3 | 6.2 | [6][7][8] | |
| PAD4 | 5.9 | [6][7][8] | |
| F-amidine | PAD4 | More potent than 2-chloroacetamidine | [5] |
Note: IC50 values represent the concentration of the inhibitor required to reduce enzyme activity by 50% and can be used as a starting point for dose-response experiments in your specific model system.
Experimental Protocols
Protocol 1: In Vitro Protein Citrullination Assay with PAD Inhibition
This protocol allows for the direct assessment of the inhibitory effect of this compound on the citrullination of a specific substrate by a recombinant PAD enzyme.
Materials:
-
Recombinant active PAD enzyme (e.g., PAD2 or PAD4)
-
Protein substrate (e.g., Histone H3, Fibrinogen)
-
This compound (or F-amidine/Cl-amidine)
-
Citrullination Buffer (e.g., 100 mM Tris-HCl pH 7.5, 10 mM CaCl₂, 5 mM DTT)
-
SDS-PAGE loading buffer
-
Anti-citrullinated protein antibody (e.g., anti-modified citrulline antibody)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Inhibitor Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or water). Prepare serial dilutions to test a range of concentrations (e.g., 0.1 µM to 100 µM).
-
Reaction Setup: In a microcentrifuge tube, combine the citrullination buffer, recombinant PAD enzyme (e.g., 50-100 nM), and the desired concentration of the PAD inhibitor or vehicle control. Pre-incubate for 15-30 minutes at 37°C to allow for inhibitor binding.
-
Initiate Citrullination: Add the protein substrate (e.g., 1-2 µg of Histone H3) to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for 1-2 hours.
-
Stop Reaction: Terminate the reaction by adding an equal volume of 2X SDS-PAGE loading buffer and boiling for 5-10 minutes.
-
Western Blot Analysis: Proceed with standard Western blot protocol (see Protocol 3) to detect the levels of citrullinated substrate.
Protocol 2: Cellular Assay for Inhibition of Protein Citrullination
This protocol is designed to evaluate the ability of this compound to inhibit protein citrullination within a cellular context.
Materials:
-
Cell line of interest (e.g., neutrophils, cancer cell lines)
-
Cell culture medium and reagents
-
Stimulating agent to induce PAD activity (e.g., calcium ionophore like ionomycin, PMA)
-
This compound (or F-amidine/Cl-amidine)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Anti-citrullinated protein antibody (e.g., anti-citrullinated Histone H3)
-
Antibodies for signaling pathway analysis (e.g., anti-phospho-ERK, anti-β-catenin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture: Plate cells at an appropriate density and allow them to adhere or grow to the desired confluency.
-
Inhibitor Pre-treatment: Treat the cells with varying concentrations of this compound or vehicle control for a predetermined time (e.g., 1-4 hours).
-
Cellular Stimulation: Induce endogenous PAD activity by treating the cells with a stimulating agent (e.g., 1-5 µM ionomycin) for a short period (e.g., 15-60 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
Sample Preparation: Prepare protein samples for SDS-PAGE by adding loading buffer and boiling.
-
Western Blot Analysis: Proceed with the Western blot protocol (Protocol 3) to analyze the levels of citrullinated proteins and the status of relevant signaling pathways.
Protocol 3: General Western Blot Protocol for Detecting Citrullination
Procedure:
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) per lane onto an SDS-polyacrylamide gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-modified citrulline or a specific anti-citrullinated protein antibody) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.
-
Stripping and Re-probing (Optional): The membrane can be stripped of antibodies and re-probed with other primary antibodies (e.g., for total protein levels or loading controls like GAPDH or β-actin) to ensure equal protein loading and to analyze multiple targets from the same blot.
Visualization of Signaling Pathways and Experimental Workflows
PAD Inhibition and its Effect on Cellular Processes
Experimental Workflow for Cellular PAD Inhibition Assay
Signaling Pathways Modulated by PAD Activity
PAD-mediated citrullination has been shown to influence several key signaling pathways. Inhibition of PADs can, therefore, be used to probe the role of citrullination in these pathways.
1. mTORC1 Signaling Pathway:
PAD4 can act as a corepressor of p53, regulating the expression of SESN2, an upstream inhibitor of the mTORC1 signaling pathway.[5][9] Inhibition of PAD4 can lead to decreased phosphorylation of mTORC1 substrates like p70S6K and 4E-BP1.[5][9]
2. Wnt/β-catenin Signaling Pathway:
PADs can citrullinate β-catenin, leading to its degradation and subsequent inhibition of the Wnt signaling pathway.[10] PAD inhibitors can modulate the levels of key components of this pathway.
3. MEK/ERK Signaling Pathway:
PADs have been shown to promote the activation of the MEK/ERK signaling pathway in certain cancers. Inhibition of PADs can lead to a downregulation of phosphorylated MEK (p-MEK) and phosphorylated ERK (p-ERK).
Conclusion
This compound and its analogs are potent tools for the investigation of protein citrullination. By incorporating these inhibitors into Western blot protocols, researchers can effectively study the role of PAD enzymes in various cellular processes and signaling pathways. The detailed protocols and conceptual diagrams provided in these application notes offer a comprehensive guide for scientists and drug development professionals to explore the therapeutic potential of targeting protein citrullination.
References
- 1. Synthesis and screening of a haloacetamidine containing library to identify PAD4 selective inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Substrate specificity and kinetic studies of PADs 1, 3, and 4 identify potent and selective inhibitors of Protein Arginine Deiminase 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Inhibitors and Inactivators of Protein Arginine Deiminase 4: Functional and Structural Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Small molecule promotes β-catenin citrullination and inhibits Wnt signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing 2,4-Difluoro-benzamidine hydrochloride for Protease Inhibition
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing 2,4-Difluoro-benzamidine hydrochloride as a protease inhibitor. Below you will find troubleshooting guides and frequently asked questions to assist in your experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic small molecule that functions as a competitive inhibitor of serine proteases.[1][2] Like its parent compound, benzamidine, it is believed to bind reversibly to the active site of these enzymes, preventing the binding and cleavage of their natural substrates.[3][4] The presence of fluorine atoms on the benzamidine ring may alter its binding affinity and specificity compared to the unsubstituted molecule.
Q2: Which proteases are likely to be inhibited by this compound?
A2: Based on the activity of benzamidine, this compound is expected to inhibit trypsin-like serine proteases.[5][6] These include enzymes like trypsin, thrombin, and plasmin.[6][7] However, the exact inhibitory profile and potency against specific proteases should be determined empirically.
Q3: How should I prepare and store stock solutions of this compound?
A3: this compound is generally soluble in aqueous buffers as well as organic solvents like DMSO and ethanol. For long-term storage, it is advisable to store the compound as a solid at -20°C, protected from light.[2] Stock solutions in DMSO or ethanol can also be stored at -20°C. It is recommended to prepare fresh aqueous solutions for each experiment to avoid potential degradation.
Q4: What is a typical starting concentration for this inhibitor in a protease assay?
A4: A common starting point for benzamidine-based inhibitors is in the low micromolar to millimolar range.[5] The optimal concentration is highly dependent on the specific protease being studied and the assay conditions. It is recommended to perform a dose-response experiment to determine the IC50 value, which is the concentration of the inhibitor required to reduce protease activity by 50%.
Troubleshooting Guide
Q1: I am not observing any inhibition of my target protease. What could be the issue?
A1: Several factors could contribute to a lack of observed inhibition:
-
Incorrect Protease Class: Confirm that your target enzyme is a serine protease, as benzamidine-based inhibitors are typically specific to this class.
-
Inhibitor Concentration Too Low: The required concentration for effective inhibition can vary significantly between proteases. Perform a wider range of inhibitor concentrations in your dose-response experiment.
-
Inhibitor Degradation: Ensure that your stock solution is fresh and has been stored properly. If using aqueous solutions, prepare them immediately before use.
-
Assay Conditions: The pH, temperature, and buffer composition of your assay can influence inhibitor binding. Ensure these conditions are optimal for both the enzyme and the inhibitor.
Q2: My inhibitor precipitated in the assay buffer. How can I resolve this?
A2: Solubility issues can arise, especially when diluting a concentrated stock in an organic solvent into an aqueous buffer.
-
Use a Co-solvent: If the final concentration of the organic solvent (e.g., DMSO) is low, you may be able to slightly increase it to improve solubility. However, be mindful that high concentrations of organic solvents can inhibit the enzyme.
-
Prepare a Fresh Aqueous Stock: Dissolving the inhibitor directly in the assay buffer may improve solubility. Gentle warming or sonication can aid in dissolution.
-
Check Buffer pH: The solubility of the inhibitor may be pH-dependent. Ensure your buffer pH is compatible with the inhibitor's properties.
Q3: I am concerned about off-target effects. How can I assess the specificity of my inhibitor?
A3: Off-target effects, where the inhibitor affects other proteins besides the intended target, are a valid concern.
-
Test Against Other Proteases: Profile the inhibitor against a panel of different proteases, including those from different classes (e.g., cysteine, aspartyl, metalloproteases), to determine its selectivity.
-
Use a Different Inhibitor: As a control, use a well-characterized inhibitor with a known specificity for your target protease to compare the results.
-
Molecular Modeling: Computational docking studies can sometimes predict potential off-target interactions.
Quantitative Data
| Protease | Ki (µM) |
| Tryptase | 20[5] |
| Trypsin | 21[5], 35[6][7] |
| uPA (urokinase-type Plasminogen Activator) | 97[5] |
| Factor Xa | 110[5] |
| Thrombin | 220[6][7], 320[5] |
| Plasmin | 350[6][7] |
| tPA (tissue-type Plasminogen Activator) | 750[5] |
Note: The substitution of hydrogen with fluorine atoms in this compound may alter its inhibitory potency (Ki) and selectivity compared to the values listed for benzamidine. Empirical determination of these values for your specific protease is highly recommended.
Experimental Protocols
General Protease Activity Assay
This protocol provides a general method for measuring protease activity using a chromogenic or fluorogenic substrate.
Materials:
-
Purified protease
-
This compound
-
Chromogenic or fluorogenic substrate specific for the protease
-
Assay buffer (e.g., Tris-HCl or HEPES at a pH optimal for the enzyme)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the inhibitor in the assay buffer.
-
In a 96-well plate, add the assay buffer, the inhibitor dilutions (or vehicle control), and the purified protease.
-
Incubate the plate at the optimal temperature for the protease for a predetermined amount of time to allow for inhibitor binding.
-
Initiate the reaction by adding the substrate to each well.
-
Monitor the change in absorbance or fluorescence over time using a microplate reader.
-
Calculate the initial reaction rates (V₀) for each inhibitor concentration.
IC50 Determination
This protocol describes how to determine the half-maximal inhibitory concentration (IC50) of this compound.
Procedure:
-
Follow the general protease activity assay protocol using a range of inhibitor concentrations (e.g., from 0.01 µM to 1000 µM).
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (V₀ with inhibitor / V₀ without inhibitor)] x 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.
Visualizations
References
- 1. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. goldbio.com [goldbio.com]
- 3. Molecular glues for manipulating enzymes: trypsin inhibition by benzamidine-conjugated molecular glues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of trypsin with active-site-directed enzyme-activated nitrosoamide substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. selleckchem.com [selleckchem.com]
preventing off-target effects of 2,4-Difluoro-benzamidine hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of 2,4-Difluoro-benzamidine hydrochloride, with a specific focus on identifying and preventing off-target effects. The information provided is based on established principles for small molecule inhibitors and data from structurally related compounds.
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of this compound?
Based on the benzamidine scaffold, this compound is predicted to be a competitive inhibitor of serine proteases, such as trypsin.[1] Additionally, some benzamidine derivatives have shown activity against Protein Arginine Methyltransferases (PRMTs), particularly PRMT1.[2][3] The difluoro substitution on the benzene ring may alter its potency and selectivity profile compared to unsubstituted benzamidine.
Q2: What are the potential off-target effects of this compound?
While comprehensive data for this specific molecule is limited, off-target effects for small molecule inhibitors are common, especially at higher concentrations.[4] Potential off-targets could include other proteases or enzymes with structurally similar binding pockets. For compounds targeting PRMTs, off-target effects on other methyltransferases or kinases can occur.[4][5]
Q3: How can I minimize off-target effects in my experiments?
Minimizing off-target effects is crucial for obtaining reliable experimental data. Key strategies include:
-
Dose-Response Analysis: Always perform a dose-response experiment to identify the lowest effective concentration.[5]
-
Use of Controls: Employ both positive and negative controls in your assays. A structurally similar but inactive compound can be a useful negative control.
-
Orthogonal Approaches: Confirm your findings using alternative methods, such as genetic knockdown (siRNA/CRISPR) of the intended target or using a structurally different inhibitor for the same target.[4]
-
Selectivity Profiling: If resources permit, profile the compound against a panel of related enzymes (e.g., a protease panel or kinome screen) to empirically determine its selectivity.[4][5]
Q4: What is the recommended starting concentration for cell-based assays?
The optimal concentration will vary depending on the cell type and experimental endpoint. Based on data for similar PRMT1 inhibitors like furamidine, which has a reported IC50 value of 9.4 μM, a starting concentration range of 1-10 μM is a reasonable starting point for cell-based assays.[3] It is essential to perform a dose-response curve to determine the optimal concentration for your specific system.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound.
| Observed Problem | Potential Cause | Suggested Solution |
| High Cytotoxicity | Off-target effects on essential cellular pathways.[4] | 1. Perform a dose-response experiment to determine the IC50 for cytotoxicity and compare it to the IC50 for target inhibition. 2. Use a lower, non-toxic concentration. 3. Confirm the mechanism of cell death (e.g., apoptosis vs. necrosis) using relevant assays.[4] |
| Inconsistent Results Between Assays | Differences in assay conditions (e.g., substrate concentration, presence of serum).[4] | 1. Ensure assay conditions are consistent across experiments. 2. For cellular assays, consider factors like cell permeability and efflux pump activity.[4] |
| Lack of Cellular Activity Despite Biochemical Potency | Poor cell permeability or rapid metabolism.[4] | 1. Perform cell permeability assays. 2. Use mass spectrometry to assess compound stability in your cell culture medium.[6] 3. Consider using efflux pump inhibitors to see if cellular activity increases.[4] |
| Observed Phenotype Does Not Match Known Target Biology | Off-target effects are dominating the cellular response. | 1. Perform a target engagement assay (e.g., Cellular Thermal Shift Assay - CETSA) to confirm the compound is binding to the intended target in cells.[4][5] 2. Use genetic knockdown of the target to see if it phenocopies the inhibitor's effect.[4] |
Experimental Protocols
Protocol 1: Determining the IC50 in a Biochemical Protease Assay
This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of this compound against a serine protease (e.g., trypsin).
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a working solution of the protease (e.g., 10 nM Trypsin) in assay buffer (e.g., 50 mM Tris, pH 8.0, 150 mM NaCl, 10 mM CaCl2).
-
Prepare a working solution of a fluorogenic protease substrate (e.g., Boc-Gln-Ala-Arg-AMC) in assay buffer.
-
-
Assay Procedure:
-
In a 96-well black plate, add the inhibitor at various concentrations (e.g., 10-point serial dilution). Include a DMSO-only control.
-
Add the protease solution to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding the substrate solution.
-
Measure the fluorescence intensity (e.g., Ex/Em = 380/460 nm for AMC-based substrates) over time using a plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rates from the linear phase of the fluorescence curves.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol outlines a method to confirm that this compound binds to its intended target in intact cells.
-
Cell Treatment:
-
Culture cells to 80-90% confluency.
-
Treat cells with either vehicle (DMSO) or this compound at a desired concentration for a specified time.
-
-
Heating and Lysis:
-
Harvest the cells and resuspend them in a buffered saline solution.
-
Aliquot the cell suspension into PCR tubes and heat them at different temperatures (e.g., 40-70°C) for 3 minutes.
-
Lyse the cells by freeze-thaw cycles.
-
-
Protein Analysis:
-
Separate the soluble and aggregated protein fractions by centrifugation.
-
Analyze the amount of the target protein in the soluble fraction by Western blot or another protein detection method.
-
-
Data Analysis:
-
Plot the amount of soluble target protein as a function of temperature for both vehicle and inhibitor-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
-
Visualizations
References
- 1. Benzamidine - Wikipedia [en.wikipedia.org]
- 2. Small Molecule Inhibitors of Protein Arginine Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Arginine Methylation Impairs Platelet Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Label-free cell assays to determine compound uptake or drug action using MALDI-TOF mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
stability issues with 2,4-Difluoro-benzamidine hydrochloride in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2,4-Difluoro-benzamidine hydrochloride in solution. This resource is intended for researchers, scientists, and drug development professionals to help anticipate and address potential challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in solution?
A1: The main stability concern for this compound in aqueous solutions is its susceptibility to hydrolysis. The amidine functional group can hydrolyze to the corresponding benzamide (2,4-Difluorobenzamide). The rate of this degradation is often dependent on the pH, temperature, and storage duration of the solution.
Q2: How should I prepare and store stock solutions of this compound?
A2: For maximum stability, it is recommended to prepare stock solutions fresh for each experiment. If storage is necessary, prepare concentrated stock solutions in a suitable organic solvent like DMSO or ethanol, aliquot them into small volumes in tightly sealed vials, and store them at -20°C or below. For aqueous solutions, it is not recommended to store them for more than one day, even at refrigerated temperatures.
Q3: What is the expected degradation product of this compound in an aqueous solution?
A3: The primary degradation product is expected to be 2,4-Difluorobenzamide, formed through the hydrolysis of the amidine group. Depending on the specific conditions, further degradation or side reactions may occur, but this is the most common pathway.
Q4: Are there any visual indicators of degradation in my solution?
A4: While visual inspection is not a definitive test for stability, the appearance of cloudiness, precipitation, or a change in color in a previously clear solution could indicate degradation or solubility issues. However, significant degradation can occur without any visible changes. Analytical methods like HPLC are necessary for accurate assessment.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected activity in biological assays.
-
Possible Cause: Degradation of this compound in your assay buffer.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare the final dilution of the compound into your aqueous assay buffer immediately before use.
-
pH of Buffer: Evaluate the pH of your assay buffer. Amidines can exhibit varying stability at different pH values. Consider performing a preliminary stability test of the compound in your buffer over the time course of your experiment.
-
Temperature: If your assay involves elevated temperatures, the rate of degradation may increase. Minimize the time the compound is exposed to higher temperatures.
-
Control Experiment: Include a control where the compound is incubated in the assay buffer for the duration of the experiment, and then analyze the sample by HPLC to quantify the extent of degradation.
-
Issue 2: Appearance of unknown peaks in my HPLC analysis over time.
-
Possible Cause: Degradation of the compound in the HPLC mobile phase or in the prepared sample solution.
-
Troubleshooting Steps:
-
Sample Preparation: Prepare samples for HPLC analysis immediately before injection. If samples must be stored in an autosampler, ensure the temperature is controlled (e.g., 4°C).
-
Mobile Phase pH: The pH of the mobile phase can influence the stability of the compound during the chromatographic run. If you suspect on-column degradation, try using a mobile phase with a different pH, if compatible with your method.
-
Forced Degradation Study: To identify the unknown peaks, a forced degradation study can be performed. This involves intentionally degrading the compound under various stress conditions (acid, base, oxidation, heat, light) to generate the potential degradation products and confirm their retention times.
-
Quantitative Data Summary
The following table outlines typical conditions for a forced degradation study to assess the stability of a compound like this compound. The goal is to achieve 5-20% degradation to ensure that the stability-indicating method can detect and resolve the degradation products.[1][2]
| Stress Condition | Reagent/Condition | Temperature | Time | Typical Degradation Target |
| Acid Hydrolysis | 0.1 M HCl | Room Temp / 60°C | 2h - 24h | 5-20% |
| Base Hydrolysis | 0.1 M NaOH | Room Temp / 60°C | 2h - 24h | 5-20% |
| Oxidative | 3% H₂O₂ | Room Temp | 2h - 24h | 5-20% |
| Thermal | 80°C | 24h - 72h | 5-20% | |
| Photolytic | 1.2 million lux hours (visible) and 200 watt hours/m² (UV) | Room Temp | As required | 5-20% |
Experimental Protocols
Protocol: Forced Degradation Study for this compound
This protocol provides a general framework for conducting a forced degradation study to identify potential degradation products and develop a stability-indicating analytical method.[3][4]
-
Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl.
-
Incubate the solution at 60°C.
-
Withdraw aliquots at various time points (e.g., 2, 6, 12, 24 hours).
-
Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before HPLC analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution and 0.2 M NaOH to achieve a final concentration of 0.5 mg/mL in 0.1 M NaOH.
-
Incubate the solution at 60°C.
-
Withdraw aliquots at various time points.
-
Neutralize the aliquots with an equivalent amount of 0.1 M HCl before HPLC analysis.
-
-
Oxidative Degradation:
-
Mix the stock solution with 3% hydrogen peroxide.
-
Keep the solution at room temperature and protected from light.
-
Monitor the reaction at different time intervals until the target degradation is achieved.
-
-
Thermal Degradation:
-
Place the solid compound in a controlled temperature oven at 80°C.
-
Also, place a solution of the compound (in a stable solvent) at 80°C.
-
Analyze samples after 24, 48, and 72 hours.
-
-
Photolytic Degradation:
-
Expose the solid compound and a solution of the compound to a calibrated light source as per ICH Q1B guidelines.
-
Wrap a control sample in aluminum foil to protect it from light.
-
Analyze the samples after the specified exposure.
-
-
Analysis:
Visualizations
Caption: Hypothetical hydrolysis pathway of 2,4-Difluoro-benzamidine.
Caption: Troubleshooting decision tree for inconsistent results.
Caption: General workflow for a forced degradation study.
References
- 1. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 2. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. scispace.com [scispace.com]
- 7. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Synthesis of 2,4-Difluoro-benzamidine Hydrochloride
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the synthesis of 2,4-Difluoro-benzamidine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The most widely used method is the Pinner reaction.[1][2] This acid-catalyzed process involves reacting the starting material, 2,4-difluorobenzonitrile, with an alcohol (such as anhydrous ethanol or methanol) in the presence of dry hydrogen chloride (HCl) gas.[3][4] This forms an intermediate known as a Pinner salt (an alkyl imidate hydrochloride), which is subsequently converted to the desired amidine by reaction with ammonia.[2][5]
Q2: Why are strictly anhydrous conditions so critical for the Pinner reaction?
A2: The Pinner reaction is highly sensitive to moisture. The intermediate Pinner salt is reactive and can readily undergo nucleophilic attack by water to yield an unwanted ester byproduct.[2] Furthermore, the final amidine product can also be hydrolyzed. Therefore, using anhydrous solvents, thoroughly dried glassware, and dry HCl gas is essential to prevent these side reactions and maximize the yield of the desired amidine.[1][3]
Q3: My reaction yield is very low. What are the most likely causes?
A3: Low yields can stem from several factors:
-
Presence of Moisture: As detailed in Q2, water leads to byproduct formation.[2]
-
Incomplete Reaction: The formation of the Pinner salt can be slow, sometimes requiring several hours or even days to reach completion.[5] It is crucial to monitor the reaction's progress using techniques like TLC or HPLC.
-
Temperature Control Issues: The Pinner salt intermediate is thermodynamically unstable and can decompose or rearrange at elevated temperatures.[1][2] The initial addition of HCl gas should always be performed at low temperatures (e.g., 0 °C).[3]
-
Loss During Workup: The product is a hydrochloride salt, which has high solubility in polar solvents. Significant product loss can occur during extraction and purification steps.
Q4: I'm observing a significant amount of 2,4-difluorobenzamide as a byproduct. How can I prevent this?
A4: The formation of an amide byproduct is typically caused by the rearrangement of the intermediate imidate hydrochloride (Pinner salt).[1][2] This is often exacerbated by elevated temperatures. To minimize this, ensure that the temperature is strictly controlled, especially during the exothermic addition of HCl gas. Maintaining the reaction at 0-5 °C during this step is critical.[3]
Q5: How can I safely generate and handle the required anhydrous HCl gas in the lab?
A5: Anhydrous HCl gas is corrosive and requires careful handling. A common laboratory method is to slowly add concentrated sulfuric acid to solid sodium chloride (NaCl) or ammonium chloride.[6][7] The resulting gas must be passed through a drying agent, such as a bubbler containing concentrated sulfuric acid, before being introduced into the reaction mixture.[6] Alternatively, in situ generation can be achieved by the slow addition of acetyl chloride or thionyl chloride to a cold, anhydrous alcohol like methanol, though this introduces other reagents into the reaction.[6][8]
Q6: What are the best practices for purifying the final this compound product?
A6: Purification can be challenging due to the presence of inorganic salts like ammonium chloride (NH₄Cl), a byproduct of the ammonolysis step.[9] The most common method is recrystallization. A typical procedure involves dissolving the crude product in a minimal amount of hot ethanol and then adding a less polar co-solvent, such as ethyl acetate, to induce crystallization of the desired product upon cooling.[3] Washing the crude solid with a solvent in which the product has low solubility but the impurities are soluble can also be effective.
Troubleshooting Guide
The following table outlines common problems encountered during the synthesis, their probable causes, and recommended solutions.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Incomplete reaction. 2. Reagents (especially nitrile) are impure. 3. Insufficient HCl gas was used. | 1. Increase reaction time and monitor progress via TLC/HPLC. The reaction can take 48 hours or more.[5] 2. Verify the purity of starting materials using appropriate analytical techniques. 3. Ensure the reaction mixture is fully saturated with dry HCl gas. |
| Formation of Ester Byproduct | Presence of water in solvents, reagents, or from atmospheric moisture. | 1. Use freshly distilled anhydrous solvents. 2. Dry all glassware in an oven before use. 3. Ensure the HCl gas is passed through a drying trap (e.g., conc. H₂SO₄).[6] 4. Run the reaction under an inert atmosphere (e.g., Nitrogen, Argon). |
| Formation of Amide Byproduct | The temperature was too high during or after HCl addition, causing the Pinner salt intermediate to rearrange.[1][2] | 1. Maintain the reaction temperature at 0-5 °C during the saturation with HCl gas. 2. Allow the reaction to proceed at room temperature, avoiding any heating. |
| Product is an Oily Residue, Fails to Crystallize | 1. Presence of significant impurities. 2. Residual solvent. | 1. Attempt to purify via column chromatography (silica gel, using a polar eluent system like DCM/Methanol). 2. Triturate the oil with a non-polar solvent (e.g., diethyl ether, hexanes) to induce solidification. 3. Ensure all solvent is removed under high vacuum. |
| Final Product is Contaminated with Ammonium Chloride | Incomplete removal of NH₄Cl during workup and purification. | 1. Wash the crude product thoroughly with a solvent in which NH₄Cl is insoluble (e.g., cold isopropanol). 2. Perform careful recrystallization from a suitable solvent system like Ethanol/Ethyl Acetate.[3] |
Experimental Protocols & Methodologies
Protocol 1: Synthesis via Pinner Reaction
This protocol is a representative procedure based on established methodologies for the Pinner reaction.[3][5]
-
Pinner Salt Formation:
-
Dissolve 2,4-difluorobenzonitrile (1.0 eq) in anhydrous ethanol (approx. 3-5 M concentration) in an oven-dried, three-neck flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube outlet.
-
Cool the solution to 0 °C in an ice-water bath.
-
Bubble dry HCl gas (generated as per Protocol 2) through the solution at a moderate rate while maintaining the temperature between 0-5 °C. Continue until the solution is saturated and white precipitate (the Pinner salt) begins to form.
-
Remove the ice bath, seal the flask, and stir the mixture at room temperature for 48-72 hours. Monitor the disappearance of the starting nitrile by TLC or GC/MS.
-
Upon completion, remove the solvent under reduced pressure to yield the crude ethyl 2,4-difluorobenzimidate hydrochloride (Pinner salt).
-
-
Ammonolysis to Form Amidine:
-
Cool a flask containing anhydrous methanol to 0 °C and bubble anhydrous ammonia gas until the solution is saturated.
-
Dissolve the crude Pinner salt from the previous step in a minimal amount of cold, anhydrous methanol.
-
Slowly add the saturated ammonia-methanol solution to the Pinner salt solution at 0 °C.
-
Seal the reaction vessel and stir at room temperature for 12-24 hours.
-
Evaporate the solvent under reduced pressure. The resulting solid will be a mixture of this compound and ammonium chloride.
-
-
Purification:
-
Dissolve the crude solid in a minimum amount of boiling ethanol.
-
Filter the hot solution to remove any insoluble impurities.
-
Slowly add ethyl acetate to the hot filtrate until it becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature and then place it in a refrigerator (4 °C) to complete crystallization.
-
Collect the white crystals by vacuum filtration, wash with a small amount of cold ethyl acetate, and dry under vacuum.
-
Protocol 2: Laboratory Generation of Anhydrous HCl Gas
This method is adapted from standard laboratory procedures.[6][7]
-
Apparatus Setup: Assemble a gas generation flask fitted with a dropping funnel and a gas outlet. Connect the outlet via tubing to a gas-drying tower or a bubbler containing concentrated sulfuric acid. The exit of the drying apparatus should lead to the reaction vessel.
-
Generation: Place solid sodium chloride (NaCl) in the generation flask. Slowly add concentrated sulfuric acid from the dropping funnel onto the NaCl.
-
Control: The rate of HCl gas production can be controlled by adjusting the addition rate of the sulfuric acid.
-
Delivery: The dry gas emerging from the sulfuric acid trap is bubbled directly into the reaction mixture.
Table of HCl Generation Methods
| Method | Reagents | Advantages | Disadvantages & Safety Precautions |
| Sulfuric Acid + Salt | Conc. H₂SO₄, Solid NaCl | Produces a large, continuous stream of HCl; cost-effective.[6] | Requires careful handling of concentrated acid; setup can be cumbersome. |
| Acyl Chloride in situ | Acetyl Chloride, Anhydrous Alcohol | Simple setup, convenient for small-scale reactions.[8][10] | Introduces acetate byproducts; highly exothermic reaction requires slow addition at low temperatures. |
| Thionyl Chloride in situ | Thionyl Chloride, Anhydrous Alcohol | Avoids organic acid byproducts; thionyl chloride scavenges residual water.[6] | Thionyl chloride is highly corrosive and toxic; produces SO₂ gas as a byproduct. |
Visualizations
Experimental Workflow
Caption: Workflow for the Pinner reaction synthesis.
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting common issues.
Anhydrous HCl Generation Setup
Caption: Schematic for laboratory HCl gas generation.
References
- 1. jk-sci.com [jk-sci.com]
- 2. Pinner reaction - Wikipedia [en.wikipedia.org]
- 3. Pinner Reaction | NROChemistry [nrochemistry.com]
- 4. synarchive.com [synarchive.com]
- 5. Synthesis and Antifungal Activity of Benzamidine Derivatives Carrying 1,2,3-Triazole Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How to quickly prepare HCl gas in a synthesis laboratory? - SINOCHEM [sinocheme.com]
- 7. Hydrogen chloride - Wikipedia [en.wikipedia.org]
- 8. chemtips.wordpress.com [chemtips.wordpress.com]
- 9. US5962693A - Efficient method for the conversion of nitriles to amidines - Google Patents [patents.google.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
how to remove 2,4-Difluoro-benzamidine hydrochloride after protein purification
Welcome to our technical support center. This guide provides detailed protocols and troubleshooting advice for common challenges encountered during protein purification.
Frequently Asked Questions (FAQs)
Q1: How can I remove 2,4-Difluoro-benzamidine hydrochloride from my purified protein sample?
A1: this compound is a small molecule, likely used as a protease inhibitor during your protein purification protocol. Its removal is crucial for downstream applications where it might interfere with functional assays, structural studies, or binding experiments. The significant size difference between this small molecule (estimated molecular weight ~193 g/mol ) and your protein of interest allows for efficient separation using several standard laboratory techniques.
The primary methods for removing small molecules from protein samples are:
-
Dialysis: A passive, membrane-based technique that allows for buffer exchange and removal of small contaminants.[1][2][3]
-
Size Exclusion Chromatography (SEC) / Desalting: A rapid chromatography method that separates molecules based on their size.[1][4][5][6]
-
Diafiltration (Ultrafiltration): A pressure-driven membrane filtration technique for rapid buffer exchange and removal of small molecules.[7][8]
The choice of method depends on factors like sample volume, desired speed, and available equipment. The following diagram illustrates a decision-making workflow.
Caption: Decision workflow for selecting a removal method.
Comparison of Removal Methods
The table below summarizes the key characteristics of each technique to help you choose the most suitable one for your experiment.
| Feature | Dialysis | Size Exclusion Chromatography (Desalting) | Diafiltration (Ultrafiltration) |
| Principle | Passive diffusion across a semi-permeable membrane[2][3] | Separation by size using a porous resin (molecular sieve)[5][6] | Pressure-driven filtration through a semi-permeable membrane[7][8] |
| Processing Time | Slow (12-48 hours)[7] | Fast (5-15 minutes)[7] | Fast (15-60 minutes)[7] |
| Sample Volume | Flexible (µL to L) | Limited by column size (typically < 30% of column volume)[4] | Flexible, highly scalable[8] |
| Buffer Usage | High (typically 200-500x sample volume)[3][7] | Low to Medium[7] | Low[7] |
| Protein Dilution | Yes, slight increase in volume | Yes, can be significant | Minimal, can also concentrate the sample[8][9] |
| Efficiency | High, dependent on buffer changes | High | Very High |
Experimental Protocols
Protocol 1: Removal by Dialysis
Dialysis is a straightforward technique for removing small, unwanted molecules from a protein sample through selective and passive diffusion across a semi-permeable membrane.[2][3]
Caption: Experimental workflow for removal by dialysis.
Methodology:
-
Select Dialysis Membrane: Choose a dialysis membrane with a Molecular Weight Cut-Off (MWCO) that is at least 10-20 times smaller than the molecular weight of your protein to ensure its retention. For most proteins, a 10 kDa MWCO is suitable.
-
Prepare Dialysis Buffer: Prepare a large volume of the desired final buffer (e.g., 1-4 Liters). The buffer volume should be 200-500 times the sample volume to ensure a sufficient concentration gradient.[3]
-
Hydrate Membrane: Cut the dialysis tubing to the required length and hydrate it according to the manufacturer's instructions.
-
Load Sample: Pipette your protein sample into the hydrated dialysis tubing and seal both ends with clips, leaving some space for potential sample dilution.
-
First Dialysis Step: Place the sealed tubing in a beaker with the dialysis buffer. Stir the buffer gently on a magnetic stir plate at 4°C. Dialyze for 2-4 hours.[2]
-
Buffer Change: Discard the buffer and replace it with fresh dialysis buffer.
-
Second Dialysis Step: Continue to dialyze for another 2-4 hours at 4°C.
-
Final Dialysis Step: Change the buffer one last time and allow the sample to dialyze overnight at 4°C to ensure complete removal of the contaminant.[2]
-
Sample Recovery: Carefully remove the tubing from the buffer, recover your protein sample, and measure the final volume and concentration.
Protocol 2: Removal by Size Exclusion Chromatography (Desalting)
This technique, also known as gel filtration, uses a resin with a specific pore size to separate molecules. Larger molecules (your protein) are excluded from the pores and travel quickly through the column, while smaller molecules (2,4-Difluoro-benzamidine HCl) enter the pores and are retained, eluting later.[5][10]
Caption: Experimental workflow for desalting by SEC.
Methodology:
-
Column Selection: Choose a pre-packed desalting column (e.g., Sephadex™ G-25) appropriate for your sample volume. These columns are designed to separate proteins (Mr > 5000) from small molecules.[4]
-
Equilibration: Equilibrate the column with 3-5 column volumes of your desired final buffer.
-
Sample Loading: Apply your protein sample to the column. The sample volume should not exceed the manufacturer's recommendation (usually 10-30% of the total column volume).[4]
-
Elution: Add the final buffer to the column to begin elution.
-
Fraction Collection: Your protein will elute first in the void volume. Start collecting fractions immediately after the void volume has passed. The small molecule contaminant will elute much later.
-
Monitor Elution: Monitor the protein elution using a chromatograph with a UV detector at 280 nm, or by measuring the absorbance of each fraction.
-
Pool Fractions: Combine the fractions that contain your purified protein.
Protocol 3: Removal by Diafiltration
Diafiltration is a highly efficient method that uses ultrafiltration membranes to exchange buffer and remove small molecules. The process involves repeatedly diluting the sample with the new buffer and re-concentrating it.[11]
References
- 1. Dialysis or Desalting? Choosing a Protein Purification Method - Life in the Lab [thermofisher.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. Dialysis Methods for Protein Research | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. cytivalifesciences.com [cytivalifesciences.com]
- 5. Size Exclusion Chromatography: Size Does Matter [peakproteins.com]
- 6. Desalting in Protein Purification - Creative Proteomics [creative-proteomics.com]
- 7. Buffer Exchange [sartorius.com]
- 8. Diafiltration in Protein Purification - Creative Proteomics [creative-proteomics.com]
- 9. m.youtube.com [m.youtube.com]
- 10. goldbio.com [goldbio.com]
- 11. ptacts.uspto.gov [ptacts.uspto.gov]
Technical Support: Mitigating the Hook Effect with 2,4-Difluoro-benzamidine hydrochloride
This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying and mitigating the high-dose hook effect in immunoassays using 2,4-Difluoro-benzamidine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the high-dose hook effect?
A1: The high-dose hook effect, also known as the prozone phenomenon, is an immunological artifact that can occur in "one-step" or "sandwich" immunoassays, such as ELISA.[1][2][3] It results in paradoxically low signals at extremely high concentrations of the analyte.[2][3] Instead of the signal increasing proportionally with the analyte concentration, the dose-response curve hooks back on itself, leading to a falsely low or even negative result.[2][4] This can cause significant misinterpretation of experimental data, particularly when quantifying analytes that exist over a wide physiological range, like tumor markers or hormones.[2][5]
Caption: Ideal vs. Hook Effect Dose-Response Curve.
Q2: What is the mechanism behind the hook effect in a sandwich immunoassay?
A2: In a typical one-step sandwich immunoassay, both capture and detection antibodies are incubated with the sample simultaneously.[2] At optimal concentrations, the analyte forms a "sandwich" between the capture antibody (immobilized on a surface) and a labeled detection antibody. At excessively high analyte concentrations, the analyte saturates both the capture and detection antibodies independently.[1][3] This prevents the formation of the sandwich complex.[2] During the wash steps, the unbound, saturated detection antibodies are washed away, resulting in a low signal despite the high analyte concentration.[2]
Caption: Mechanism of the Sandwich Immunoassay Hook Effect.
Q3: How does this compound help mitigate the hook effect?
A3: this compound is a competitive inhibitor that can interfere with the binding of certain analytes to antibodies. While its primary use is often as a protease inhibitor, its structural properties can be leveraged in immunoassays.[6][7] By introducing it into the assay, it can compete with the excess analyte for binding sites on the detection antibodies that are in solution. This action effectively lowers the concentration of free, unbound detection antibodies that would otherwise be saturated by the high analyte levels. This allows for more sandwich complexes to form correctly on the capture-antibody-coated surface, pushing the signal back into the measurable range and linearizing the dose-response curve at high concentrations.
Q4: When should I suspect the hook effect is impacting my results?
A4: You should suspect a hook effect if:
-
A sample expected to have a very high analyte concentration gives a surprisingly low or moderate result.[2]
-
There is a lack of linearity upon serial dilution of a high-concentration sample. For example, a 1:10 dilution produces a result that is significantly more than 10 times the reading of the neat sample.[5][8]
-
Results are inconsistent with the clinical picture or other diagnostic data.[9][10]
-
The signal intensity decreases with decreasing sample dilution.
Troubleshooting Guide
This guide provides a logical workflow for identifying and resolving a suspected hook effect.
Caption: Troubleshooting Workflow for the Hook Effect.
Experimental Protocols
Protocol: Sample Pre-treatment with this compound
This protocol outlines the steps for incorporating this compound into your existing one-step immunoassay workflow to mitigate the hook effect.
Materials:
-
This compound (reagent grade)
-
Assay-specific diluent or buffer (e.g., PBS)
-
User samples and controls
-
Standard immunoassay reagents (capture/detection antibodies, substrate, etc.)[11]
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound (e.g., 100 mM) in the appropriate assay buffer.
-
Determine the optimal working concentration through a titration experiment. A good starting point is often in the 1-10 mM range for the final sample mixture.
-
-
Sample Preparation:
-
For each sample, control, and standard to be tested, prepare a pre-treatment mixture.
-
In a microcentrifuge tube, combine your sample with the this compound working solution. For example, mix 90 µL of sample with 10 µL of a 10X working stock of the inhibitor. Note: Ensure the final concentration of the inhibitor is optimized for your specific assay.
-
Vortex briefly to mix.
-
-
Incubation:
-
Incubate the sample-inhibitor mixture at room temperature for 15-30 minutes. This allows the inhibitor to interact with components in the sample.[12]
-
-
Assay Execution:
-
Add the pre-treated samples to the immunoassay plate wells that have been coated with the capture antibody.
-
Immediately add the detection antibody as per your standard one-step protocol.
-
Proceed with the remainder of your standard immunoassay protocol, including incubation, washing, substrate addition, and signal reading.[13]
-
-
Data Analysis:
-
Calculate the concentrations of your samples using the standard curve.
-
Confirm that the dose-response for serially diluted, pre-treated samples is now linear.
-
Quantitative Data
The optimal concentration of this compound is highly dependent on the specific antibodies and analyte in your assay. A titration experiment is critical.
Table 1: Recommended Starting Concentrations for Optimization
| Reagent | Stock Concentration | 10X Working Stock | Final Assay Concentration |
| 2,4-Difluoro-benzamidine HCl | 100 mM | 10 mM - 100 mM | 1 mM - 10 mM |
Table 2: Illustrative Example of Hook Effect Mitigation
This table shows representative data from an assay prone to the hook effect, demonstrating the impact of pre-treatment.
| Analyte Conc. (ng/mL) | Signal (OD) - No Treatment | Signal (OD) - With Pre-treatment |
| 10 | 0.5 | 0.45 |
| 100 | 2.5 | 2.4 |
| 1,000 | 3.8 | 3.7 |
| 10,000 | 1.5 (Hook Effect) | 3.9 |
| 100,000 | 0.4 (Hook Effect) | 4.0 |
References
- 1. Hook effect - Wikipedia [en.wikipedia.org]
- 2. myadlm.org [myadlm.org]
- 3. Understanding the Hook Effect in a One-Step Sandwich ELISA | Chondrex, [chondrex.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. Benzamidine - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. False Negative Urine Pregnancy Test: Hook Effect Revealed - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hook-effect in MAGLUMI immunoassay for serum anti-GAD antibodies in neurological disorders: When "wrong" matrix is the right choice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biomol.com [biomol.com]
- 12. ulab360.com [ulab360.com]
- 13. creative-diagnostics.com [creative-diagnostics.com]
best practices for storing and handling 2,4-Difluoro-benzamidine hydrochloride
Disclaimer: No specific Safety Data Sheet (SDS) for 2,4-Difluoro-benzamidine hydrochloride was publicly available at the time of this document's creation. The following best practices, safety information, and troubleshooting guides are based on information for closely related compounds such as Benzamidine hydrochloride and general laboratory safety protocols. Researchers should always perform a thorough risk assessment before handling this chemical and consult any information provided by the supplier.
Frequently Asked Questions (FAQs)
Q1: What is the recommended way to store this compound?
A1: this compound should be stored in a tightly sealed, properly labeled container.[1][2] The storage area should be cool, dry, and well-ventilated.[1][3] It is also advisable to protect the compound from moisture and light.[3][4] Some sources suggest refrigeration for optimal stability.[5]
Q2: What personal protective equipment (PPE) should I wear when handling this compound?
A2: When handling this compound, it is essential to wear appropriate personal protective equipment. This includes chemical safety goggles or a face shield, a lab coat, and chemical-resistant gloves.[1][3][6] If there is a risk of generating dust, a NIOSH/MSHA-approved respirator should be used.[7]
Q3: What are the primary hazards associated with this compound?
A3: Based on data for similar compounds, this compound may be harmful if swallowed and can cause skin and serious eye irritation.[3][6][8] Inhalation of dust may cause respiratory irritation.[6] It is crucial to avoid direct contact with the skin, eyes, and clothing and to prevent inhalation and ingestion.[1][3]
Q4: How should I dispose of waste containing this compound?
A4: Waste material must be disposed of in accordance with national and local regulations.[2] Chemicals should be left in their original containers and not mixed with other waste.[2] Uncleaned containers should be handled as if they contain the product itself.[2] It is recommended to use a licensed professional waste disposal service.
Q5: What should I do in case of accidental exposure?
A5: In case of accidental exposure, follow these first-aid measures:
-
After inhalation: Move the person to fresh air. If they feel unwell, seek medical attention.[8]
-
After skin contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water. If skin irritation occurs, get medical advice.[2][8]
-
After eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[3][6][8]
-
After swallowing: Rinse mouth. If the person feels unwell, call a poison center or doctor.[8]
Troubleshooting Guides
Experimental Issue: Poor Solubility in Organic Solvents
| Symptom | Possible Cause | Suggested Solution |
| The compound does not fully dissolve in the chosen organic solvent at the desired concentration. | The hydrochloride salt form has lower solubility in non-polar organic solvents. | - Try a more polar aprotic solvent such as DMF or DMSO.- Gentle heating of the mixture may improve solubility. Ensure the compound is stable at the elevated temperature.- Convert the hydrochloride salt to the free base, which may have better solubility in some organic solvents. This would require an additional reaction step. |
Experimental Issue: Inconsistent Reaction Yields
| Symptom | Possible Cause | Suggested Solution |
| The yield of the reaction involving this compound is lower than expected or varies between batches. | The compound is sensitive to moisture or has degraded during storage. | - Ensure the compound is stored in a desiccator over a suitable drying agent.- Handle the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture.- Before use, dry the compound under a vacuum. |
| Incomplete reaction due to insufficient reaction time or temperature. | - Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS).- Gradually increase the reaction time or temperature and observe the effect on the yield. |
Quantitative Data Summary
Due to the lack of a specific SDS for this compound, quantitative data is based on the closely related compound Benzamidine hydrochloride.
| Property | Value | Source |
| Molecular Formula | C₇H₉ClN₂ | [2] |
| Molar Mass | 156.62 g/mol | [2] |
| Melting Point | 77 °C |
Experimental Protocols
General Protocol for a Coupling Reaction
This protocol describes a general procedure for coupling this compound with a carboxylic acid, a common application for such reagents.
Materials:
-
This compound
-
Carboxylic acid of interest
-
Coupling agent (e.g., HATU, HBTU)
-
Organic base (e.g., DIPEA, triethylamine)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO)
-
Reaction vessel
-
Magnetic stirrer
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add the carboxylic acid (1.0 equivalent).
-
Dissolve the carboxylic acid in the anhydrous solvent.
-
Add the coupling agent (1.1 equivalents) and the organic base (2.0 equivalents) to the solution and stir for 10-15 minutes at room temperature to activate the carboxylic acid.
-
In a separate flask, dissolve this compound (1.0 equivalent) in a minimal amount of the anhydrous solvent.
-
Slowly add the solution of this compound to the activated carboxylic acid mixture.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: General experimental workflow for a chemical reaction.
Caption: Troubleshooting logic for low reaction yield.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. fishersci.com [fishersci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. tcichemicals.com [tcichemicals.com]
Technical Support Center: Optimizing Lysis Buffers with 2,4-Difluoro-benzamidine hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with guidance on effectively using 2,4-Difluoro-benzamidine hydrochloride as a protease inhibitor in lysis buffer formulations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary function in a lysis buffer?
A1: this compound is a synthetic, reversible competitive inhibitor of serine proteases.[1][2] Its primary role in a lysis buffer is to prevent the degradation of your target proteins by proteases that are released during cell lysis.[3] When cells are broken open, proteases that were previously compartmentalized are free to cleave proteins, which can lead to lower yields and compromised experimental results.[3][4] Adding a protease inhibitor like 2,4-Difluoro-benzamidine helps to preserve the integrity of the protein sample.
Q2: Which class of proteases does this compound inhibit?
A2: As a benzamidine analog, it primarily targets serine proteases.[1][5] This class of enzymes includes common proteases like trypsin, thrombin, and plasmin.[2][6] The difluoro-substituted phenyl ring can alter its binding affinity and specificity compared to standard benzamidine.[5][7]
Q3: What is the recommended starting concentration for this compound in a lysis buffer?
A3: For general use as a protease inhibitor, a starting concentration of approximately 1 mM is recommended for benzamidine hydrochloride. However, the optimal concentration can vary depending on the cell type, sample abundance, and the specific activity of proteases in your lysate. It is advisable to perform a titration experiment to determine the most effective concentration for your specific application.
Q4: Is this compound sufficient as a standalone protease inhibitor?
A4: While effective against serine proteases, it will not inhibit other classes of proteases such as cysteine, aspartic, or metalloproteases.[3] For broad-spectrum protection, it is highly recommended to use it as part of a protease inhibitor cocktail that contains inhibitors for multiple enzyme classes (e.g., EDTA for metalloproteases, E-64 for cysteine proteases).[3][8][9]
Q5: How should I prepare and store stock solutions of this compound?
A5: this compound is typically a water-soluble solid.[1][10] It is best practice to prepare fresh solutions before each use, as protease inhibitors can be unstable in solution over time.[11] If a stock solution must be made, dissolve it in a suitable solvent like water or DMSO, aliquot it into single-use volumes, and store it at -20°C.[12] Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Protein degradation is still observed (smearing or lower molecular weight bands on a Western blot). | 1. Insufficient Inhibitor Concentration: The concentration of 2,4-Difluoro-benzamidine may be too low to effectively inhibit the high concentration of serine proteases in the lysate.[13] 2. Presence of Other Protease Classes: Your sample may contain active cysteine, aspartic, or metalloproteases that are not inhibited by a benzamidine analog.[3] 3. Inhibitor Instability: The inhibitor may have degraded due to improper storage or being added to the buffer too far in advance.[11] | 1. Optimize Concentration: Perform a dose-response experiment by increasing the concentration of 2,4-Difluoro-benzamidine (e.g., 2 mM, 5 mM, 10 mM) to find the optimal level. 2. Use a Cocktail: Add a broad-spectrum protease inhibitor cocktail to your lysis buffer to inhibit other classes of proteases.[8][13] Ensure the cocktail is compatible with downstream applications (e.g., use an EDTA-free cocktail for IMAC).[9] 3. Prepare Fresh: Always add the inhibitor to your lysis buffer immediately before use.[11] Ensure stock solutions are stored correctly. |
| Low protein yield after purification. | 1. Incomplete Lysis: The lysis buffer may not be sufficiently stringent to release the protein of interest, especially if it is in a specific cellular compartment like the nucleus.[4][14] 2. Protein Degradation: Subtle protein degradation could be leading to loss of tagged termini or native structure required for purification.[15] | 1. Optimize Lysis Buffer: Consider using a stronger lysis buffer (e.g., RIPA) or adding mechanical disruption methods like sonication.[14][15] 2. Ensure Complete Inhibition: Use a fresh, comprehensive protease inhibitor cocktail in your lysis buffer from the very first step.[4] |
| Inhibitor interferes with downstream assays (e.g., enzyme activity, affinity chromatography). | 1. Competitive Inhibition: As a reversible competitive inhibitor, 2,4-Difluoro-benzamidine may compete with substrates in an enzyme activity assay.[1] 2. Chelating Effects (if used with EDTA): If used in a cocktail containing EDTA, it can strip metal ions from columns used in Immobilized Metal Affinity Chromatography (IMAC).[3] | 1. Remove Inhibitor: Consider removing the inhibitor before the assay using methods like dialysis or a desalting column. 2. Use EDTA-Free Cocktail: If performing IMAC for His-tagged proteins, ensure you are using an EDTA-free protease inhibitor cocktail.[9] |
| Solubility issues with the inhibitor in the lysis buffer. | 1. Buffer Composition: The specific salt concentration or pH of your lysis buffer may affect the solubility of the compound. 2. Low Temperature: Preparing buffers at 4°C can sometimes reduce the solubility of certain compounds. | 1. Prepare Concentrated Stock: Dissolve the inhibitor in a small volume of an appropriate solvent (e.g., water, DMSO) at a higher concentration first, then dilute it into the final lysis buffer.[12] 2. Gentle Warming: If necessary, gently warm the solution to aid dissolution before cooling it back down to 4°C for use.[16] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound
This protocol uses Western blotting to assess the effectiveness of different inhibitor concentrations in preventing the degradation of a known target protein.
Materials:
-
Cell pellet or tissue sample
-
Base Lysis Buffer (e.g., RIPA or NP-40 buffer without inhibitors)
-
This compound
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels, buffers, and Western blot apparatus
-
Primary antibody specific to your target protein
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Prepare Lysis Buffers: Prepare four aliquots of your base lysis buffer. To each, add this compound to final concentrations of 0 mM (control), 1 mM, 5 mM, and 10 mM. Add the inhibitor immediately before starting the lysis.
-
Cell Lysis: Resuspend equal amounts of your cell pellet in each of the four prepared lysis buffers.
-
Incubation: Incubate the lysates on ice for 30 minutes, with vortexing every 10 minutes.
-
Clarification: Centrifuge the lysates at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Transfer the supernatants to fresh tubes. Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Western Blotting: Load equal amounts of total protein (e.g., 20-30 µg) per lane. Run the SDS-PAGE gel, transfer proteins to a PVDF membrane, and perform standard Western blot immunodetection using an antibody against your target protein.
-
Analysis: Compare the integrity of the target protein band across the different inhibitor concentrations. Look for a reduction in lower molecular weight degradation bands at higher concentrations. The optimal concentration is the lowest one that provides maximal protection.
Visual Guides
References
- 1. Benzamidine - Wikipedia [en.wikipedia.org]
- 2. goldbio.com [goldbio.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. blog.addgene.org [blog.addgene.org]
- 5. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. chemimpex.com [chemimpex.com]
- 8. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 9. Choice of lysis buffer – Protein Expression and Purification Core Facility [embl.org]
- 10. lookchem.com [lookchem.com]
- 11. biocompare.com [biocompare.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. bosterbio.com [bosterbio.com]
- 16. Benzamidin -hydrochlorid 99% | Sigma-Aldrich [sigmaaldrich.com]
Validation & Comparative
A Comparative Guide: 2,4-Difluoro-benzamidine Hydrochloride vs. Benzamidine in Trypsin Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction to Trypsin and its Inhibition
Trypsin is a serine protease found in the digestive system, where it plays a crucial role in the breakdown of proteins. Its activity is tightly regulated, and uncontrolled trypsin activity is implicated in various pathological conditions, including pancreatitis. Consequently, the development of effective trypsin inhibitors is of significant interest in both research and therapeutic contexts.
Benzamidine is a classic competitive inhibitor of trypsin and other serine proteases.[1] Its amidinium group mimics the side chain of arginine, a natural substrate for trypsin, allowing it to bind to the enzyme's active site and block its catalytic activity. The study of benzamidine derivatives, such as 2,4-Difluoro-benzamidine hydrochloride, is driven by the search for inhibitors with improved potency, selectivity, and pharmacokinetic properties.
Quantitative Comparison of Inhibitory Activity
While specific inhibitory constants (K_i_) or half-maximal inhibitory concentrations (IC50) for this compound against trypsin are not available in the public domain, a range of values have been reported for benzamidine. This variation can be attributed to different experimental conditions, such as pH, temperature, and the substrate used.
| Inhibitor | Target Enzyme | K_i_ (μM) | IC50 (μM) | Inhibition Type |
| Benzamidine | Trypsin | 11.2 - 35[2][3] | Not consistently reported | Competitive[4] |
| This compound | Trypsin | Data not available | Data not available | Presumed Competitive |
Note: The inhibitory constant (K_i_) is a measure of the inhibitor's binding affinity to the enzyme. A lower K_i_ value indicates a more potent inhibitor.
Structure-Activity Relationship and the Potential Impact of Fluorination
The introduction of fluorine atoms into a molecule can significantly alter its physicochemical properties, including its electronic distribution, lipophilicity, and metabolic stability. In the context of benzamidine, the addition of two electron-withdrawing fluorine atoms at the 2 and 4 positions of the benzene ring in 2,4-Difluoro-benzamidine is expected to influence its interaction with the trypsin active site.
Studies on substituted benzamidines have shown that the binding of these inhibitors to trypsin is influenced by factors such as hydrophobicity and electron-donating or -withdrawing properties of the substituents.[5] The fluorine atoms in 2,4-Difluoro-benzamidine could potentially engage in favorable interactions with the enzyme's active site, potentially leading to altered binding affinity compared to the parent compound, benzamidine. However, without direct experimental data, the precise impact on inhibitory potency remains speculative.
Experimental Protocol: Determining Trypsin Inhibition
To directly compare the inhibitory potential of this compound and benzamidine, a standardized in vitro trypsin inhibition assay can be performed. The following protocol is a representative method.
Materials and Reagents:
-
Bovine Trypsin
-
Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA) or N-p-tosyl-L-arginine methyl ester hydrochloride (TAME) as substrate[6][7]
-
Tris-HCl buffer (e.g., 50 mM Tris-HCl, 10 mM CaCl₂, pH 8.0)[6]
-
Benzamidine hydrochloride
-
This compound
-
Dimethyl sulfoxide (DMSO) for dissolving inhibitors
-
96-well microplate
-
Microplate reader
Assay Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of bovine trypsin in a suitable buffer (e.g., 1 mM HCl to maintain stability).
-
Prepare stock solutions of benzamidine hydrochloride and this compound in DMSO.
-
Prepare a stock solution of the substrate (L-BAPNA or TAME) in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add a fixed amount of trypsin solution to each well.
-
Add varying concentrations of the inhibitors (benzamidine and this compound) to the wells. Include a control group with no inhibitor.
-
Pre-incubate the enzyme and inhibitor mixtures at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15-30 minutes) to allow for binding.[7]
-
-
Initiation of Reaction and Measurement:
-
Data Analysis:
-
Calculate the initial reaction velocities (rate of change in absorbance) for each inhibitor concentration.
-
Plot the reaction velocity against the inhibitor concentration to determine the IC50 value for each compound.
-
To determine the K_i_ and the mechanism of inhibition, the assay should be repeated with varying substrate concentrations. The data can then be analyzed using methods such as Lineweaver-Burk or Dixon plots.
-
Visualizing the Experimental Workflow and Inhibition Mechanism
To further clarify the experimental process and the underlying biochemical interaction, the following diagrams are provided.
Caption: Experimental workflow for determining trypsin inhibition.
Caption: Mechanism of competitive inhibition of trypsin.
Conclusion
References
- 1. Inhibition of trypsin with active-site-directed enzyme-activated nitrosoamide substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. scielo.br [scielo.br]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Interaction between alpha-2 macroglobulin and trypsin with synthetic trypsin inhibitors] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular glues for manipulating enzymes: trypsin inhibition by benzamidine-conjugated molecular glues - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Difluorobenzamidine Isomers as Protease Inhibitors: A Guide for Researchers
For Immediate Release
Proteases play a critical role in numerous biological pathways, including digestion, blood coagulation, and immune responses.[1] Their dysregulation is associated with diseases ranging from cancer to neurodegenerative disorders and viral infections. Consequently, the inhibition of specific proteases has become a significant strategy in drug discovery. Benzamidine and its derivatives are well-established competitive inhibitors of serine proteases, such as trypsin and thrombin, due to the ability of the positively charged amidinium group to interact with the negatively charged aspartate residue in the S1 pocket of these enzymes. The introduction of fluorine atoms to the benzamidine scaffold can significantly alter the electronic properties, lipophilicity, and metabolic stability of the molecule, potentially leading to enhanced inhibitory potency and selectivity.
This guide focuses on a comparative study of the following difluorobenzamidine isomers:
-
2,3-Difluorobenzamidine
-
2,4-Difluorobenzamidine
-
2,5-Difluorobenzamidine
-
2,6-Difluorobenzamidine
-
3,4-Difluorobenzamidine
-
3,5-Difluorobenzamidine
Data Presentation: A Framework for Comparison
To facilitate a clear and objective comparison of the inhibitory potential of difluorobenzamidine isomers, all quantitative data should be summarized in a structured tabular format. The following table provides a template for presenting key inhibitory constants (Kᵢ) and half-maximal inhibitory concentrations (IC₅₀) against a panel of representative serine proteases.
Table 1: Inhibitory Activity of Difluorobenzamidine Isomers Against Serine Proteases (Illustrative Data)
| Compound | Isomer Position | Trypsin Kᵢ (µM) | Thrombin Kᵢ (µM) | Factor Xa IC₅₀ (µM) |
| Benzamidine | (Reference) | 19[2] | Data not available | Data not available |
| Cmpd 1 | 2,3-Difluoro | [Insert Value] | [Insert Value] | [Insert Value] |
| Cmpd 2 | 2,4-Difluoro | [Insert Value] | [Insert Value] | [Insert Value] |
| Cmpd 3 | 2,5-Difluoro | [Insert Value] | [Insert Value] | [Insert Value] |
| Cmpd 4 | 2,6-Difluoro | [Insert Value] | [Insert Value] | [Insert Value] |
| Cmpd 5 | 3,4-Difluoro | [Insert Value] | [Insert Value] | [Insert Value] |
| Cmpd 6 | 3,5-Difluoro | [Insert Value] | [Insert Value] | [Insert Value] |
Note: The values in this table are placeholders and should be replaced with experimental results. The Kᵢ for Benzamidine against trypsin is provided as a reference from existing literature.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. The following sections describe the key protocols for the synthesis of difluorobenzamidine isomers and the determination of their protease inhibitory activity.
Synthesis of Difluorobenzamidine Isomers
The synthesis of difluorobenzamidine isomers can be achieved through various established chemical routes. A general and widely applicable method involves the conversion of the corresponding difluorobenzonitrile to the desired amidine.
General Synthetic Scheme:
Step-by-step Protocol:
-
Formation of the Imidate Hydrochloride: A solution of the corresponding difluorobenzonitrile in anhydrous ethanol is saturated with dry hydrogen chloride gas at 0°C. The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The solvent is then removed under reduced pressure, and the resulting crude imidate hydrochloride is triturated with anhydrous ether to yield the solid product.
-
Ammonolysis to the Amidine: The crude imidate hydrochloride is dissolved in anhydrous ethanol and saturated with ammonia gas at 0°C. The reaction mixture is stirred in a sealed vessel at room temperature until the conversion is complete. The solvent is evaporated, and the residue is purified by recrystallization or column chromatography to afford the desired difluorobenzamidine isomer.
Protease Inhibition Assay: Determination of Kᵢ for Competitive Inhibitors
The inhibitory potency of the difluorobenzamidine isomers against serine proteases like trypsin is typically determined by measuring the enzyme activity in the presence of varying concentrations of the inhibitor. As benzamidines are known competitive inhibitors, the inhibition constant (Kᵢ) is a key parameter for quantifying their binding affinity.
Workflow for Kᵢ Determination:
Materials:
-
Enzyme: Purified serine protease (e.g., bovine trypsin).
-
Substrate: A chromogenic or fluorogenic substrate specific for the protease (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA) for trypsin).
-
Inhibitors: Synthesized difluorobenzamidine isomers.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM CaCl₂, pH 8.0.[3]
-
96-well microplate reader.
Procedure:
-
Reagent Preparation: Prepare stock solutions of the enzyme, substrate, and each difluorobenzamidine isomer in the appropriate solvent (e.g., DMSO for inhibitors, assay buffer for enzyme and substrate).
-
Assay Setup: In a 96-well plate, set up reactions containing a fixed concentration of the enzyme and varying concentrations of the substrate and inhibitor. Include control wells with no inhibitor.
-
Pre-incubation: Pre-incubate the enzyme with the different concentrations of the inhibitor for a set period (e.g., 15-30 minutes) at a constant temperature (e.g., 25°C or 37°C) to allow for the establishment of the enzyme-inhibitor equilibrium.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to each well.
-
Data Acquisition: Immediately monitor the rate of product formation by measuring the change in absorbance or fluorescence over time using a microplate reader.
-
Data Analysis:
-
Calculate the initial reaction velocities (V₀) from the linear portion of the progress curves.
-
Plot the initial velocities against the substrate concentration for each inhibitor concentration.
-
Determine the inhibition constant (Kᵢ) by fitting the data to the Michaelis-Menten equation for competitive inhibition using non-linear regression analysis. For competitive inhibitors, the Kᵢ can also be calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [S]/Kₘ), where [S] is the substrate concentration and Kₘ is the Michaelis-Menten constant for the substrate.[1]
-
Signaling Pathway Context
The therapeutic potential of a protease inhibitor is intrinsically linked to the biological role of its target enzyme. For instance, thrombin is a key serine protease in the coagulation cascade. Its inhibition is a major strategy for the prevention and treatment of thrombosis.
Simplified Coagulation Cascade and the Role of Thrombin:
Conclusion
The systematic evaluation of difluorobenzamidine isomers as protease inhibitors holds significant promise for the discovery of novel therapeutic agents. This guide provides a robust framework for conducting such a comparative study, emphasizing standardized data presentation and detailed experimental protocols. By adhering to these guidelines, researchers can generate high-quality, reproducible data that will facilitate the identification of lead compounds with enhanced potency and selectivity, ultimately contributing to the development of new treatments for a range of diseases.
References
Validating the Inhibitory Effect of 2,4-Difluoro-benzamidine hydrochloride: A Comparative Guide
For researchers and scientists engaged in drug discovery and development, validating the efficacy and specificity of a novel inhibitor is a critical step. This guide provides a comparative framework for validating the inhibitory potential of 2,4-Difluoro-benzamidine hydrochloride, a putative serine protease inhibitor. The information is presented to aid in the design and execution of key experiments to characterize this compound alongside established alternatives.
Based on the known pharmacological activity of its parent compound, benzamidine, this compound is predicted to act as a competitive inhibitor of serine proteases such as trypsin.[1] Serine proteases are a class of enzymes crucial in various physiological and pathological processes, making them attractive targets for therapeutic intervention.
Quantitative Comparison of Serine Protease Inhibitors
To objectively assess the inhibitory potency of this compound, it is essential to compare its inhibition constants (Kᵢ) or half-maximal inhibitory concentration (IC₅₀) with those of well-characterized serine protease inhibitors. The table below presents inhibitory data for benzamidine and another common serine protease inhibitor, 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride (AEBSF), against trypsin.
| Inhibitor | Target Protease | Inhibition Constant (Kᵢ) | IC₅₀ |
| Benzamidine hydrochloride | Trypsin | 21 µM[2] | Not specified |
| Benzamidine hydrochloride | Tryptase | 20 µM[2] | Not specified |
| Benzamidine hydrochloride | uPA | 97 µM[2] | Not specified |
| Benzamidine hydrochloride | Factor Xa | 110 µM[2] | Not specified |
| Benzamidine hydrochloride | Thrombin | 320 µM[2] | Not specified |
| AEBSF | Trypsin | Not specified | < 15 µM[3] |
| This compound | Trypsin | To be determined | To be determined |
It is important to note that the introduction of fluorine atoms to the benzamidine scaffold can significantly alter its binding affinity and inhibitory potency. Therefore, the values for benzamidine hydrochloride should be considered as a baseline, and the precise inhibitory constants for this compound must be determined experimentally.
Signaling Pathway: Trypsin-Mediated PAR2 Activation
A key signaling pathway initiated by serine proteases like trypsin involves the activation of Protease-Activated Receptors (PARs).[4][5] Trypsin cleaves the extracellular domain of PAR2, exposing a tethered ligand that activates the receptor and initiates downstream signaling cascades, often involving G-proteins and subsequent activation of pathways like the MAPK/ERK pathway.[6][7] This pathway is implicated in various physiological processes, including inflammation and tissue repair.[5][6]
Caption: Trypsin-mediated activation of the PAR2 signaling pathway and its inhibition.
Experimental Protocols
To validate the inhibitory effect of this compound, a combination of in vitro enzymatic assays and cell-based assays is recommended.
In Vitro Enzymatic Assay: Trypsin Inhibition
This protocol describes a colorimetric assay to determine the IC₅₀ value of this compound against bovine trypsin.
Materials:
-
Bovine Trypsin
-
Nα-Benzoyl-L-arginine ethyl ester (BAEE) as substrate
-
Tris buffer (50 mM, pH 8.0, containing 20 mM CaCl₂)
-
This compound
-
AEBSF (as a positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Dissolve bovine trypsin in Tris buffer to a final concentration of 10 µg/mL.
-
Prepare a 10 mM stock solution of BAEE in Tris buffer.
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) and create a series of dilutions in Tris buffer.
-
Prepare a stock solution and dilutions of AEBSF as a positive control.
-
-
Assay Setup:
-
In a 96-well plate, add 20 µL of the different concentrations of this compound or AEBSF to respective wells.
-
Add 20 µL of Tris buffer to the control wells (no inhibitor).
-
Add 160 µL of the BAEE solution to all wells.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
-
Initiate Reaction:
-
Add 20 µL of the trypsin solution to all wells to start the reaction.
-
-
Measurement:
-
Immediately measure the absorbance at 253 nm every minute for 15-20 minutes using a microplate reader. The rate of increase in absorbance corresponds to the rate of BAEE hydrolysis.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate) for each inhibitor concentration.
-
Plot the percentage of trypsin inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of trypsin activity, by fitting the data to a dose-response curve.
-
Cell-Based Assay: Inhibition of Trypsin-Induced PAR2 Activation
This protocol outlines a method to assess the ability of this compound to block trypsin-induced signaling in cells expressing PAR2.
Materials:
-
A cell line endogenously or exogenously expressing PAR2 (e.g., HT-29)
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
Trypsin
-
This compound
-
Calcium indicator dye (e.g., Fluo-4 AM)
-
Fluorescence plate reader or fluorescence microscope
Procedure:
-
Cell Culture and Plating:
-
Culture PAR2-expressing cells to ~80-90% confluency.
-
Seed the cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.
-
-
Inhibitor Pre-treatment:
-
Wash the cells with a serum-free medium.
-
Treat the cells with various concentrations of this compound for 1-2 hours.
-
-
Calcium Imaging:
-
Load the cells with a calcium indicator dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Wash the cells to remove excess dye.
-
-
Trypsin Stimulation and Measurement:
-
Place the plate in a fluorescence plate reader.
-
Establish a baseline fluorescence reading.
-
Add a pre-determined concentration of trypsin to the wells to activate PAR2.
-
Immediately monitor the change in intracellular calcium concentration by measuring the fluorescence intensity over time.
-
-
Data Analysis:
-
Quantify the peak fluorescence intensity for each condition.
-
Normalize the data to the baseline fluorescence.
-
Plot the trypsin-induced calcium response against the concentration of this compound to determine its inhibitory effect.
-
Experimental Workflow
The following diagram outlines the logical flow of experiments for validating the inhibitory properties of this compound.
Caption: Workflow for the validation of a novel serine protease inhibitor.
By following this structured approach, researchers can effectively validate the inhibitory activity of this compound, characterize its potency, and understand its effects in a cellular context. This comparative guide provides the necessary framework to generate robust and reliable data for advancing drug development projects.
References
- 1. Benzamidine - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. resources.rndsystems.com [resources.rndsystems.com]
- 4. journals.physiology.org [journals.physiology.org]
- 5. journals.physiology.org [journals.physiology.org]
- 6. researchgate.net [researchgate.net]
- 7. Protease-activated receptor 2 in colon cancer: trypsin-induced MAPK phosphorylation and cell proliferation are mediated by epidermal growth factor receptor transactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 2,4-Difluoro-benzamidine hydrochloride and Other Key Serine Protease Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Serine proteases are a large family of enzymes crucial to a vast array of physiological processes, including blood coagulation, inflammation, digestion, and immunity. Their dysregulation is implicated in numerous diseases, making them key targets for therapeutic intervention. This guide focuses on a comparative analysis of several key serine protease inhibitors, providing available quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
Comparative Quantitative Data
The following table summarizes the inhibitory constants (Kᵢ) and half-maximal inhibitory concentrations (IC₅₀) for several common serine protease inhibitors against key serine proteases. Lower values indicate greater potency. It is important to note that these values can vary depending on the experimental conditions, such as substrate concentration and pH.
| Inhibitor | Target Protease | Inhibition Constant (Kᵢ) | IC₅₀ |
| 2,4-Difluoro-benzamidine hydrochloride | Trypsin, Thrombin, Plasmin, etc. | Data not available | Data not available |
| Benzamidine hydrochloride | Trypsin | 35 µM | - |
| Plasmin | 350 µM | - | |
| Thrombin | 220 µM | - | |
| Aprotinin | Trypsin | 0.06 pM (Kᵈ) | 0.06 - 0.80 µM |
| Chymotrypsin | 9 nM | - | |
| Plasmin | 1 nM | - | |
| Plasma Kallikrein | 30 nM | - | |
| AEBSF hydrochloride | Trypsin | - | < 15 µM |
| Chymotrypsin | - | ~300 µM | |
| Thrombin | - | - | |
| Plasmin | - | - | |
| Leupeptin | Trypsin | 35 nM | - |
| Plasmin | 3.4 µM | - | |
| Cathepsin B | 6 nM | - | |
| Calpain | 10 nM | - | |
| Kallikrein | 19 µM | - |
Note on this compound: As a derivative of benzamidine, it is expected to act as a competitive inhibitor of serine proteases. The introduction of two fluorine atoms on the benzene ring can significantly alter the electronic properties and binding affinity of the molecule. Fluorine is a highly electronegative atom and can form strong hydrogen bonds, potentially leading to enhanced binding to the enzyme's active site. However, without direct experimental data, its precise inhibitory potency and selectivity profile remain to be determined.
Experimental Protocols
Accurate determination of inhibitor potency is crucial for comparative studies. Below are detailed protocols for determining the IC₅₀ and Kᵢ values of serine protease inhibitors using a fluorescence-based assay.
Protocol 1: Determination of IC₅₀ using a Fluorescence-Based Assay
This protocol utilizes a fluorogenic substrate that releases a fluorescent product upon cleavage by the serine protease. The rate of fluorescence increase is measured spectrofluorometrically.
Materials:
-
Serine protease of interest (e.g., Trypsin, Thrombin)
-
Fluorogenic substrate (e.g., Boc-Gln-Ala-Arg-AMC for Trypsin)
-
Inhibitor stock solution (e.g., this compound dissolved in an appropriate solvent)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl₂)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents:
-
Dissolve the serine protease in assay buffer to a final concentration that yields a linear rate of substrate hydrolysis over 10-15 minutes.
-
Dissolve the fluorogenic substrate in a suitable solvent (e.g., DMSO) and then dilute in assay buffer to the desired final concentration (typically at or below the Kₘ value).
-
Prepare a serial dilution of the inhibitor stock solution in the assay buffer.
-
-
Assay Setup:
-
To each well of the 96-well plate, add a fixed volume of the enzyme solution.
-
Add varying concentrations of the inhibitor to the wells. Include a control well with no inhibitor.
-
Pre-incubate the enzyme and inhibitor at the desired temperature (e.g., 37°C) for a set period (e.g., 15 minutes).
-
-
Initiation of Reaction:
-
Add the fluorogenic substrate to each well to start the enzymatic reaction.
-
-
Measurement:
-
Immediately begin monitoring the increase in fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC-based substrates) over time using a fluorescence microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in fluorescence) for each inhibitor concentration.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value using non-linear regression analysis.
-
Signaling Pathways and Experimental Workflow
Serine Proteases in the Coagulation Cascade
Serine proteases are central to the blood coagulation cascade, a series of enzymatic reactions leading to the formation of a fibrin clot.
Caption: Simplified diagram of the coagulation cascade highlighting the role of serine proteases.
Serine Proteases in Inflammation
Serine proteases, such as those released by immune cells, play a significant role in modulating inflammatory responses.
Caption: Role of serine proteases in inflammatory signaling pathways.
General Experimental Workflow for Inhibitor Characterization
The following diagram outlines a typical workflow for characterizing a novel serine protease inhibitor.
Caption: A generalized workflow for the preclinical evaluation of a novel serine protease inhibitor.
Comparative Kinetic Analysis of Serine Protease Inhibition: A Guide for Researchers
Introduction to Serine Protease Inhibition
Serine proteases are a class of enzymes crucial to a multitude of physiological processes, including digestion, blood coagulation, and inflammation.[1] Their activity is tightly regulated, and dysregulation can lead to various pathological conditions. Consequently, the development of specific and potent serine protease inhibitors is a significant area of research in drug discovery.
Benzamidine and its derivatives are well-established competitive inhibitors of serine proteases, targeting enzymes such as trypsin, plasmin, and thrombin.[2][3] The positively charged amidinium group of benzamidine interacts with the negatively charged aspartate residue in the S1 pocket of these proteases, providing a basis for its inhibitory activity. The substitution pattern on the benzamidine ring can significantly influence binding affinity and selectivity.
This guide will compare the kinetic profiles of unsubstituted benzamidine and other relevant inhibitors, offering insights into the potential inhibitory properties of 2,4-Difluoro-benzamidine hydrochloride.
Comparative Kinetic Data
The following tables summarize the inhibition constants (Ki) and 50% inhibitory concentrations (IC50) for various serine protease inhibitors. Lower values indicate higher inhibitory potency.
Table 1: Kinetic Data for Benzamidine and Derivatives Against Serine Proteases
| Inhibitor | Target Enzyme | Ki (μM) | Mechanism of Inhibition |
| Benzamidine | Trypsin | 18.4 | Competitive |
| Benzamidine | Plasmin | 350 | Competitive |
| Benzamidine | Thrombin | 220 | Competitive |
| Pentamidine (a bivalent benzamidine derivative) | Plasmin | 2.1 ± 0.8 | Competitive |
| p-(2-oxo-1-propyl)benzamidine | Thrombin | More potent than benzamidine | Competitive |
| p-ethylbenzamidine | Thrombin | More potent than benzamidine | Competitive |
Note: The data for substituted benzamidines against thrombin indicates a higher binding affinity compared to the parent benzamidine, though specific Ki values were not provided in the searched literature.[3]
Table 2: Kinetic Data for Alternative Serine Protease Inhibitors
| Inhibitor | Target Enzyme(s) | Ki / IC50 | Mechanism of Inhibition |
| Aprotinin | Trypsin | 0.00006 nM (Ki) | Competitive |
| Aprotinin | Chymotrypsin | 9 nM (Ki)[4] | Competitive |
| Aprotinin | Plasmin | 1 nM (Ki) | Competitive |
| AEBSF (4-(2-Aminoethyl)benzenesulfonyl fluoride) | Trypsin, Chymotrypsin, etc. | - | Irreversible |
| Leupeptin | Trypsin | 35 nM (Ki)[5] | Reversible Covalent |
| Leupeptin | Plasmin | 3.4 μM (Ki)[5] | Reversible Covalent |
| Leupeptin | Calpain | 10 nM (Ki)[5] | Reversible Covalent |
Experimental Protocols
To facilitate the kinetic analysis of novel inhibitors such as this compound, a generalized experimental protocol for determining the inhibition constant (Ki) of a competitive inhibitor is provided below.
Protocol: Determination of Ki for a Competitive Serine Protease Inhibitor
1. Materials and Reagents:
-
Purified serine protease (e.g., trypsin)
-
Specific chromogenic or fluorogenic substrate for the enzyme
-
Inhibitor stock solution (e.g., this compound in a suitable solvent)
-
Assay buffer (e.g., Tris-HCl or PBS at the optimal pH for the enzyme)
-
96-well microplates
-
Microplate reader capable of kinetic measurements
2. Procedure:
-
Determination of Michaelis-Menten Constant (Km):
-
Prepare a series of substrate dilutions in the assay buffer.
-
Add a fixed concentration of the enzyme to each well of the microplate.
-
Initiate the reaction by adding the substrate dilutions.
-
Monitor the change in absorbance or fluorescence over time to determine the initial reaction velocity (V₀) for each substrate concentration.
-
Plot V₀ versus substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
-
Inhibition Assay:
-
Prepare a series of inhibitor dilutions in the assay buffer.
-
In the wells of a microplate, add the assay buffer, a fixed concentration of the substrate (typically at or below the Km value), and the inhibitor dilutions.
-
Pre-incubate the plate for a defined period (e.g., 15 minutes) at the optimal temperature to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding a fixed concentration of the enzyme.
-
Monitor the reaction kinetics as described above to determine the initial velocity in the presence of the inhibitor (Vi).
-
3. Data Analysis:
-
IC50 Determination:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a control without inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
-
Ki Determination for Competitive Inhibition:
-
The Ki can be calculated from the IC50 value using the Cheng-Prusoff equation for competitive inhibitors: Ki = IC50 / (1 + [S]/Km) Where:
-
[S] is the substrate concentration used in the assay.
-
Km is the Michaelis-Menten constant of the substrate.[6]
-
-
Alternatively, perform the kinetic assay with multiple substrate concentrations in the presence of a fixed inhibitor concentration and analyze the data using a Lineweaver-Burk plot. For a competitive inhibitor, the lines will intersect on the y-axis. The apparent Km (Km_app) can be determined from the x-intercept, and Ki can be calculated using the formula: Km_app = Km * (1 + [I]/Ki) Where [I] is the inhibitor concentration.
-
Visualizations
Experimental Workflow
Caption: Workflow for determining enzyme kinetic parameters.
Serine Protease Signaling Pathway Example
Caption: Thrombin-mediated PAR-1 signaling pathway and its inhibition.
References
- 1. Serine protease - Wikipedia [en.wikipedia.org]
- 2. Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thrombin inhibition by novel benzamidine derivatives: a free-energy perturbation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]
Comparative Analysis of Benzamidine-Based Protease Inhibitors: A Focus on Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
Quantitative Comparison of Inhibitory Activity
Benzamidine and its derivatives are known to exhibit competitive, reversible inhibition of trypsin-like serine proteases. The inhibitory constant (Ki) is a measure of the inhibitor's potency, with a lower Ki value indicating a stronger binding affinity to the enzyme. The following table summarizes the reported Ki values for benzamidine against a panel of common serine proteases.
| Protease | Ki (µM) |
| Trypsin | 35[1] |
| Plasmin | 350[1] |
| Thrombin | 220[1] |
Note: This data represents the parent compound, benzamidine. The introduction of fluorine atoms in 2,4-Difluoro-benzamidine hydrochloride is expected to alter the electronic and binding properties, which may influence its potency and selectivity profile.
Experimental Protocols for Assessing Protease Cross-Reactivity
The determination of inhibitor selectivity is a critical step in drug discovery. A common method for evaluating the cross-reactivity of a protease inhibitor involves determining its inhibitory constant (Ki) against a panel of different proteases.
Determination of the Inhibitory Constant (Ki)
A widely used method for determining the Ki value for a competitive inhibitor is through enzyme kinetic studies. This typically involves the following steps:
-
Enzyme Activity Assay: The activity of the target protease is measured in the presence of a specific substrate that produces a detectable signal (e.g., colorimetric or fluorescent) upon cleavage.
-
Inhibitor Titration: The enzyme assay is performed in the presence of varying concentrations of the inhibitor.
-
Data Analysis: The initial reaction velocities are plotted against the substrate concentration for each inhibitor concentration. These data are then fitted to the Michaelis-Menten equation for competitive inhibition to determine the Ki value.
For tight-binding inhibitors, more complex models such as the Morrison equation may be required for accurate Ki determination.
The following diagram illustrates a general workflow for assessing the cross-reactivity of a protease inhibitor.
References
Evaluating the Specificity of 2,4-Difluoro-benzamidine Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Difluoro-benzamidine hydrochloride is a synthetic small molecule that belongs to the benzamidine class of compounds, which are well-recognized as competitive inhibitors of serine proteases. These enzymes play crucial roles in a multitude of physiological processes, including digestion, blood coagulation, and immunity, making them significant targets for therapeutic intervention. The introduction of fluorine atoms into small molecule inhibitors can modulate their physicochemical properties, such as lipophilicity and metabolic stability, and can influence their binding affinity and selectivity for target enzymes. This guide provides a comparative evaluation of the specificity of this compound, drawing on available data for related benzamidine analogs to infer its potential inhibitory profile.
Comparative Analysis of Benzamidine Analogs
Table 1: Inhibition Constants (Ki) of Benzamidine and 4-Aminobenzamidine Against Common Serine Proteases
| Compound | Trypsin (Ki, µM) | Thrombin (Ki, µM) | Plasmin (Ki, µM) |
| Benzamidine | 19[1] | 65[2] | - |
| 4-Aminobenzamidine | 6.1[2] | 65[2] | - |
Note: Lower Ki values indicate stronger binding affinity and more potent inhibition.
The data in Table 1 suggests that the addition of an amino group at the para position of the benzamidine scaffold, as in 4-aminobenzamidine, can enhance the inhibitory potency against trypsin. Fluorine atoms, being highly electronegative, can alter the electronic distribution of the benzamidine ring and its interaction with the S1 binding pocket of serine proteases. This can potentially lead to altered affinity and selectivity. The 2,4-difluoro substitution pattern introduces two fluorine atoms at positions that are likely to influence the electrostatic and hydrophobic interactions within the enzyme's active site. Further experimental validation is necessary to elucidate the precise effects of this substitution on the inhibitory profile of this compound.
Experimental Protocols for Specificity Profiling
To definitively assess the specificity of this compound, a comprehensive screening against a panel of serine proteases is required. Below is a detailed protocol for a fluorescence-based kinetic assay to determine the inhibition constants (Ki).
Fluorescence-Based Serine Protease Inhibition Assay
Objective: To determine the inhibition constant (Ki) of this compound against a panel of serine proteases.
Materials:
-
Purified serine proteases (e.g., Trypsin, Thrombin, Plasmin, Chymotrypsin, Factor Xa, etc.)
-
Fluorogenic peptide substrates specific for each protease (e.g., Boc-Gln-Ala-Arg-AMC for Trypsin)
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0)
-
96-well black microplates
-
Fluorescence microplate reader
Experimental Workflow:
Figure 1: Workflow for determining the inhibition constant (Ki).
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the inhibitor stock solution in Assay Buffer to create a range of concentrations.
-
Prepare working solutions of each serine protease and its corresponding fluorogenic substrate in Assay Buffer. The final enzyme concentration should be in the low nanomolar range, and the substrate concentration should be at or below its Km value.
-
-
Assay Setup:
-
To the wells of a 96-well black microplate, add the serially diluted inhibitor solutions. Include control wells with buffer only (no inhibitor) and wells with a known potent inhibitor for each enzyme as a positive control.
-
Add the enzyme solution to all wells and pre-incubate for a defined period (e.g., 15 minutes) at a constant temperature (e.g., 37°C) to allow for inhibitor binding.
-
-
Kinetic Measurement:
-
Initiate the enzymatic reaction by adding the fluorogenic substrate solution to all wells.
-
Immediately place the microplate in a fluorescence plate reader and monitor the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths for the fluorophore (e.g., Ex/Em = 350/450 nm for AMC).
-
-
Data Analysis:
-
Determine the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration from the linear portion of the kinetic curves.
-
Plot the initial velocities against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation, which relates the IC50 to the Ki and the substrate concentration ([S]) and Michaelis constant (Km) for the enzyme-substrate pair.
-
Signaling Pathway Context
Benzamidine and its analogs typically act as competitive inhibitors, binding to the active site of serine proteases and preventing substrate binding and catalysis. This mechanism is central to their function in various biological pathways.
Figure 2: Competitive inhibition of a serine protease.
Conclusion
While direct experimental data on the specificity of this compound is currently limited, its structural similarity to known serine protease inhibitors like benzamidine and 4-aminobenzamidine suggests it is likely to exhibit a similar mechanism of action. The presence of difluoro substitutions is anticipated to modulate its inhibitory potency and selectivity profile. The provided experimental protocol offers a robust framework for researchers to systematically evaluate the specificity of this compound and compare its performance against other relevant inhibitors. Such data is crucial for the rational design and development of novel therapeutic agents targeting serine proteases.
References
A Comparative Analysis of 2,4-Difluoro-benzamidine hydrochloride and Aprotinin as Serine Protease Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive and objective comparison of two serine protease inhibitors: 2,4-Difluoro-benzamidine hydrochloride, a synthetic small molecule, and Aprotinin, a naturally occurring polypeptide. The selection of an appropriate protease inhibitor is critical for experimental success and the development of novel therapeutics. This document aims to facilitate this decision by presenting a detailed analysis of their mechanisms of action, inhibitory profiles, and supporting experimental data.
Introduction to the Inhibitors
Aprotinin , also known as bovine pancreatic trypsin inhibitor (BPTI), is a well-characterized polypeptide and a broad-spectrum, competitive inhibitor of serine proteases.[2][3] It forms stable, reversible complexes with a variety of proteases, including trypsin, chymotrypsin, plasmin, and kallikrein.[2][4] Its wide range of applications includes reducing blood loss during major surgery and preventing protein degradation in research settings.[2][5]
Data Presentation
The following tables summarize the key characteristics and quantitative data for this compound (based on data for benzamidine) and Aprotinin.
Table 1: General Properties and Mechanism of Action
| Feature | This compound | Aprotinin |
| Inhibitor Class | Synthetic small molecule (benzamidine derivative) | Natural polypeptide |
| Molecular Weight | 194.61 g/mol (hydrochloride salt) | ~6512 Da[3] |
| Mechanism of Action | Competitive, reversible inhibition[1] | Competitive, reversible inhibition[2][3] |
| Target Enzymes | Serine proteases (e.g., trypsin, thrombin)[1] | Broad-spectrum serine proteases (trypsin, chymotrypsin, plasmin, kallikrein)[2][4] |
Table 2: Quantitative Inhibitory Data
| Inhibitor | Target Enzyme | Inhibition Constant (Ki) | IC50 |
| Benzamidine * | Trypsin | 18 µM | - |
| Thrombin | 360 µM | - | |
| Plasmin | 3.5 mM | - | |
| Aprotinin | Trypsin (bovine) | 0.06 pM - 6.0 x 10⁻¹⁴ M[4] | - |
| Chymotrypsin | 9 nM[6] | - | |
| Plasmin | 1 nM | - | |
| Plasma Kallikrein | 30 nM | - | |
| 0.06 - 0.80 µM (depending on target and conditions)[7] |
*Note: Data presented for Benzamidine is for the unsubstituted parent compound and is used as an estimate for the 2,4-difluoro derivative due to a lack of specific data for the latter. The actual inhibitory constants for this compound may vary.
Experimental Protocols
General Serine Protease Inhibition Assay (Spectrophotometric)
This protocol provides a general framework for assessing the inhibitory activity of compounds like this compound and Aprotinin against a model serine protease, such as trypsin.
Materials:
-
Enzyme: Trypsin from bovine pancreas
-
Substrate: Nα-Benzoyl-L-arginine ethyl ester (BAEE) or Nα-Benzoyl-DL-arginine 4-nitroanilide hydrochloride (BAPNA)
-
Buffer: 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl₂
-
Inhibitors: this compound and Aprotinin stock solutions
-
96-well microplate
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare Reagents:
-
Dissolve trypsin in cold, dilute HCl (e.g., 1 mM) to the desired stock concentration.
-
Dissolve the substrate (BAEE or BAPNA) in the assay buffer.
-
Prepare a series of dilutions of the inhibitor stock solutions in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add a fixed volume of the assay buffer to each well.
-
Add varying concentrations of the inhibitor to the test wells. For control wells, add an equivalent volume of buffer.
-
Add a fixed amount of the trypsin solution to all wells except the blank.
-
Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes) to allow for inhibitor-enzyme binding.
-
-
Initiate Reaction:
-
Add the substrate solution to all wells to start the enzymatic reaction.
-
-
Data Acquisition:
-
Immediately begin monitoring the change in absorbance over time using a spectrophotometer.
-
For BAEE, measure the increase in absorbance at 253 nm.
-
For BAPNA, measure the increase in absorbance at 410 nm.
-
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.
-
Plot the enzyme activity (or percent inhibition) against the inhibitor concentration.
-
Determine the IC50 value from the dose-response curve.
-
To determine the Ki, perform the assay with varying substrate concentrations and analyze the data using Michaelis-Menten kinetics and appropriate models for competitive inhibition (e.g., Lineweaver-Burk or Dixon plots).
-
Mandatory Visualization
Signaling Pathway: Aprotinin's Mechanism of Action in the Coagulation Cascade
Caption: Aprotinin inhibits key serine proteases in the coagulation and fibrinolytic pathways.
Experimental Workflow: Serine Protease Inhibition Assay
Caption: Workflow for determining the inhibitory potential of a compound against a serine protease.
Comparative Discussion
Specificity and Potency: Aprotinin is a potent, broad-spectrum inhibitor of various serine proteases, with particularly low Ki values against trypsin and plasmin.[4][6] This broad activity makes it highly effective in applications requiring the inhibition of multiple proteases, such as preventing widespread proteolysis during protein purification. However, this lack of specificity can be a disadvantage in applications where targeting a specific protease is desired.
While direct data for this compound is limited, the parent compound, benzamidine, is a known competitive inhibitor of trypsin and other serine proteases.[1] Generally, small molecule inhibitors like benzamidine derivatives can be designed and modified to achieve higher specificity for a particular protease. The inhibitory potency of benzamidine against trypsin is significantly lower than that of aprotinin.[1] A study on various substituted benzamidines showed that the nature and position of the substituent group significantly influence the inhibitory activity and specificity against different serine proteases.[1] It is plausible that the difluoro substitution on the benzamidine scaffold could enhance its binding affinity and/or specificity for certain proteases.
Applications:
-
This compound: As a small molecule, it holds potential for development as a therapeutic agent where oral bioavailability and cell permeability are desired. Its more targeted inhibitory profile (assuming optimization) could be advantageous in treating diseases where a specific serine protease is dysregulated. In research, it can be used as a tool to probe the function of specific proteases.
-
Aprotinin: Due to its large size and polypeptide nature, aprotinin is primarily used in applications where it does not need to cross cell membranes. It has been used clinically to reduce bleeding during complex surgeries by inhibiting plasmin and kallikrein.[2] In the laboratory, it is a common component of protease inhibitor cocktails used during cell lysis and protein extraction to prevent the degradation of target proteins.[5]
Conclusion
Both this compound and aprotinin are valuable tools for the inhibition of serine proteases. The choice between them depends on the specific requirements of the application.
-
Aprotinin is a potent, broad-spectrum inhibitor ideal for applications requiring the simultaneous inhibition of multiple serine proteases, such as in protease inhibitor cocktails.
-
This compound , as a representative of the benzamidine class, offers the potential for greater specificity and development as a small molecule therapeutic. Further experimental validation is required to determine its precise inhibitory profile.
Researchers and drug development professionals should consider the target protease, the desired level of specificity, and the experimental or therapeutic context when selecting the most appropriate inhibitor.
References
- 1. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aprotinin - Wikipedia [en.wikipedia.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. interchim.fr [interchim.fr]
- 5. Pancreatic trypsin inhibitor | C284H432N84O79S7 | CID 16130295 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. apexbt.com [apexbt.com]
Validating 2,4-Difluoro-benzamidine hydrochloride in Cell-Based Assays: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of 2,4-Difluoro-benzamidine hydrochloride and other key Peptidylarginine Deiminase 4 (PAD4) inhibitors in cell-based assays. We present supporting experimental data, detailed protocols, and visual workflows to facilitate the validation and application of these compounds in drug discovery and development.
This compound belongs to a class of compounds that target PAD4, an enzyme implicated in a variety of diseases, including autoimmune disorders and cancer. PAD4's primary role is in citrullination, a post-translational modification of proteins, which is a key step in the formation of Neutrophil Extracellular Traps (NETs). The inhibition of PAD4 is therefore a promising therapeutic strategy. This guide will compare the performance of this compound's structural analog, F-amidine, and other well-characterized PAD4 inhibitors—Cl-amidine, GSK484, and TDFA—in relevant cell-based assays.
Comparative Performance of PAD4 Inhibitors
The validation of any new PAD4 inhibitor requires a quantitative comparison against established compounds. The following tables summarize the biochemical potency and cellular activity of key PAD4 inhibitors. While specific data for this compound is not extensively available in the public domain, the data for the closely related F-amidine and other inhibitors provide a valuable benchmark.
| Table 1: Biochemical Potency of PAD4 Inhibitors | |||
| Compound | Target(s) | IC50 | Mechanism of Action |
| F-amidine | PAD4 | - | Irreversible |
| Cl-amidine | Pan-PAD | 5.9 µM (PAD4)[1][2] | Irreversible |
| GSK484 | PAD4 | 50 nM (in the absence of Ca2+)[3][4] | Reversible, Calcium-competitive[3] |
| TDFA | PAD4-selective | - | Irreversible |
| JBI-589 | PAD4 | 0.122 µM[3][5] | Non-covalent |
| Table 2: Cellular Activity of PAD4 Inhibitors | ||||
| Compound | Cell Line/Type | Assay | Endpoint | Effective Concentration |
| F-amidine Analogues (o-F-amidine) | HL-60 | Histone H3 Citrullination | 100-fold > Cl-amidine | - |
| Cl-amidine | HL-60 | Histone H4 Citrullination | Inhibition of A23187-induced citrullination | 5-10 µM[1] |
| GSK484 | Human Neutrophils | NET Formation | Abrogation of NETosis | - |
| TDFA | HL-60 Granulocytes | Histone Citrullination | >100 µM Cl-amidine at 1 nM | 1 nM[3][6] |
| JBI-589 | Human Neutrophils | Histone H3 Citrullination | Inhibition of calcium ionophore-induced citrullination | EC50 of 0.146 µM[3] |
Experimental Protocols
Detailed methodologies are crucial for the reproducible validation of PAD4 inhibitors. Below are protocols for key cell-based assays.
Histone Citrullination Assay in Neutrophils by Western Blot
This assay directly assesses the ability of an inhibitor to block the enzymatic activity of PAD4 within a cellular context.
1. Neutrophil Isolation:
-
Isolate neutrophils from fresh peripheral blood of healthy donors using density gradient centrifugation (e.g., PolymorphoPrep™).
-
Resuspend the isolated neutrophils in RPMI 1640 medium.
2. Cell Seeding and Adherence:
-
Seed neutrophils (e.g., 2 x 10^5 cells/well) into a 6-well plate and allow them to adhere for 1 hour at 37°C.
3. Inhibitor Pre-treatment:
-
Pre-incubate the adherent neutrophils with various concentrations of the PAD4 inhibitor (e.g., this compound) for 30-60 minutes at 37°C. Include a vehicle control (e.g., DMSO).
4. Induction of Citrullination:
-
Stimulate the neutrophils with a calcium ionophore like A23187 or ionomycin (5 µM) for 3-4 hours at 37°C to induce histone citrullination.[7] Include an unstimulated control.
5. Cell Lysis and Protein Quantification:
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
6. SDS-PAGE and Western Blot:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against citrullinated histone H3 (CitH3) overnight at 4°C.[7]
-
Use an antibody against total histone H3 or a loading control like GAPDH or β-actin for normalization.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
7. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software to determine the extent of inhibition.
NETosis Inhibition Assay by Fluorescence Microscopy
This assay visualizes and quantifies the inhibition of Neutrophil Extracellular Trap (NET) formation.
1. Neutrophil Isolation and Seeding:
-
Isolate and seed neutrophils onto poly-L-lysine coated coverslips in a 24-well plate as described in the previous protocol.
2. Inhibitor Pre-treatment:
-
Pre-treat adherent neutrophils with the PAD4 inhibitor at various concentrations for 30-60 minutes at 37°C.
3. NET Induction:
-
Stimulate the neutrophils with a NET-inducing agent such as Phorbol 12-myristate 13-acetate (PMA; 100 ng/mL) or ionomycin (5 µM) for 3-4 hours at 37°C.[7]
4. Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with a detergent-based buffer.
-
Block non-specific binding with a blocking solution.
-
Incubate with primary antibodies against citrullinated histone H3 (CitH3) and myeloperoxidase (MPO) or neutrophil elastase (NE) to identify NETs.
-
Wash and incubate with fluorescently labeled secondary antibodies.
-
Counterstain the DNA with a dye such as Hoechst 33342 or DAPI.
5. Imaging and Quantification:
-
Mount the coverslips onto microscope slides.
-
Visualize the stained cells using a fluorescence microscope.
-
Quantify the area of NETs or the number of NET-forming cells to determine the inhibitory effect of the compound.
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological processes and experimental designs is essential for a clear understanding of the validation process.
Caption: PAD4 signaling in NET formation and inhibitor intervention.
Caption: Workflow for validating PAD4 inhibitors in cell-based assays.
References
- 1. selleck.co.jp [selleck.co.jp]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Structure–Activity Relationship of PAD4 Inhibitors and Their Role in Tumor Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Alleviation of arthritis through prevention of neutrophil extracellular traps by an orally available inhibitor of protein arginine deiminase 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and screening of a haloacetamidine containing library to identify PAD4 selective inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
A Head-to-Head Comparison of Fluorinated Benzamidine Analogs in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Fluorinated Benzamidine Analogs with Supporting Experimental Data
The introduction of fluorine into benzamidine scaffolds has emerged as a valuable strategy in medicinal chemistry for modulating the potency, selectivity, and pharmacokinetic properties of drug candidates. This guide provides a comparative analysis of various fluorinated benzamidine analogs, summarizing their performance against different biological targets and detailing the experimental protocols used for their evaluation.
Quantitative Performance Data
The following tables summarize the inhibitory activities of selected fluorinated benzamidine analogs against various enzymes. Direct comparison of IC50 and Ki values across different studies should be approached with caution due to potential variations in experimental conditions.
Table 1: Inhibition of Serine Proteases by Fluorinated Benzamidine Analogs
| Compound | Target | Inhibition Constant (Ki) | IC50 | Reference |
| N-chloro-N′-(p-fluorophenyl)-benzamidine | Serine Proteases | Data not available | Data not available | [1] |
| 4-((5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-yl)methoxy)benzamidine (5c) | P. gingivalis | Not applicable | MIC: 31.25-250 µg/mL | [2][3][4] |
| Upamostat (a benzamidine derivative) | Urokinase-type Plasminogen Activator (uPA), Plasmin | Data not available | Antitumor potential noted | [5] |
| H317/86 (a benzamidine derivative) | Plasmin | Data not available | Inhibits plasmin | [5] |
Table 2: Activity of Fluorinated Benzamide Analogs at Dopamine D2 Receptors
| Compound | Target | Inhibition Constant (Ki) | Notes | Reference |
| [18F]MBP | Dopamine D2 Receptors (D2long, D3, D4) | 1-8 nM | High affinity for all three subtypes | [6] |
| [18F]FCP | Dopamine D2 Receptors (D2long, D3) | ~5.5 nM | Nanomolar affinity | [6] |
| [18F]FCP | Dopamine D4 Receptor | 144 nM | Lower affinity | [6] |
| [18F]fallypride | Dopamine D2 Receptor | 0.03 nM | ~10-fold higher affinity than the ethyl analog | [7] |
Table 3: Inhibition of Hedgehog Signaling Pathway by Fluorinated 4-(2-pyrimidinylamino)benzamide Analogs
| Compound | Target | IC50 | Reference |
| 15h | Hedgehog (Hh) Signaling Pathway | 0.050 nM | [8] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro Binding Studies for Dopamine D2 Receptors
This protocol is based on the methods described for the characterization of [18F]MBP and [18F]FCP[6].
-
Tissue Preparation: Membranes from cells expressing dopamine D2, D3, or D4 receptors are prepared.
-
Binding Assay:
-
Incubate the cell membranes with the radiolabeled fluorinated benzamide analog (e.g., [18F]MBP or [18F]FCP) in a suitable buffer.
-
For competition assays, include varying concentrations of a competing unlabeled ligand.
-
Incubate at a specific temperature (e.g., room temperature) for a defined period to reach equilibrium.
-
-
Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis:
-
Determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax) from saturation binding experiments.
-
Calculate the inhibition constant (Ki) from competition binding data using the Cheng-Prusoff equation.
-
Hedgehog Signaling Pathway Inhibition Assay
This protocol is based on the luciferase reporter method used to evaluate 4-(2-pyrimidinylamino)benzamide analogues[8].
-
Cell Culture: Use a cell line that is responsive to Hedgehog signaling and contains a Gli-dependent luciferase reporter construct.
-
Compound Treatment:
-
Plate the cells in a multi-well format.
-
Treat the cells with varying concentrations of the fluorinated benzamidine analogs.
-
Include a positive control (e.g., a known Hh pathway agonist like SAG) and a negative control (vehicle).
-
-
Incubation: Incubate the cells for a sufficient period (e.g., 24-48 hours) to allow for pathway activation and reporter gene expression.
-
Luciferase Assay:
-
Lyse the cells and add a luciferase substrate.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase activity to a control (e.g., cell viability).
-
Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the maximum luciferase activity induced by the agonist.
-
Urokinase-Type Plasminogen Activator (uPA) Inhibition Assay
This protocol describes a general method for assessing the inhibition of uPA.
-
Enzyme and Substrate:
-
Use purified human uPA.
-
Use a chromogenic or fluorogenic substrate specific for uPA.
-
-
Inhibition Assay:
-
Pre-incubate uPA with various concentrations of the fluorinated benzamidine analog in a suitable assay buffer.
-
Initiate the enzymatic reaction by adding the substrate.
-
-
Measurement:
-
Monitor the change in absorbance or fluorescence over time using a plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
-
Signaling Pathways and Experimental Workflows
Hedgehog Signaling Pathway
The Hedgehog (Hh) signaling pathway is crucial in embryonic development and can be aberrantly activated in some cancers. Fluorinated benzamidine analogs have been identified as potent inhibitors of this pathway[8].
Caption: Simplified Hedgehog signaling pathway and the inhibitory action of fluorinated benzamidine analogs.
Plasminogen Activation System
The urokinase-type plasminogen activator (uPA) system plays a key role in fibrinolysis and is also implicated in cancer metastasis. Benzamidine derivatives are known inhibitors of uPA and plasmin[5][9][10].
Caption: The role of uPA in plasminogen activation and its inhibition by benzamidine analogs.
Experimental Workflow for Comparative Analysis
The following workflow outlines a general approach for the head-to-head comparison of novel fluorinated benzamidine analogs.
Caption: A general workflow for the discovery and development of fluorinated benzamidine analogs.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, Characterization, Cytotoxicity Analysis and Evaluation of Novel Heterocyclic Derivatives of Benzamidine against Periodontal Disease Triggering Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. research.monash.edu [research.monash.edu]
- 5. Recent Advances on Plasmin Inhibitors for the Treatment of Fibrinolysis-Related Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of two fluorine-18 labeled benzamide derivatives that bind reversibly to dopamine D2 receptors: in vitro binding studies and positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Introduction of fluorine to phenyl group of 4-(2-pyrimidinylamino)benzamides leading to a series of potent hedgehog signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 4-Aminoarylguanidine and 4-aminobenzamidine derivatives as potent and selective urokinase-type plasminogen activator inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Benzamide and Benzamidine Compounds as New Inhibitors of Urokinasetype Plasminogen Activators - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2,4-Difluoro-benzamidine hydrochloride: A Step-by-Step Guide
For Researchers, Scientists, and Drug Development Professionals
Immediate Safety and Handling Precautions
Before handling 2,4-Difluoro-benzamidine hydrochloride for disposal, it is imperative to wear appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat or chemical-resistant apron.
-
Respiratory Protection: A NIOSH-approved respirator is recommended if there is a risk of dust generation.
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure. Avoid generating dust when handling the solid material.
Hazard Profile Summary
The following table summarizes the potential hazards associated with benzamidine hydrochloride, which should be considered analogous for this compound in the absence of specific data.
| Hazard Classification | Description | Primary Route of Exposure |
| Acute Toxicity (Oral) | Harmful if swallowed.[1] | Ingestion |
| Serious Eye Irritation | Causes serious eye irritation.[1] | Eyes |
| Carcinogenicity/Mutagenicity | May cause cancer or genetic defects (as indicated for similar compounds). | Inhalation, Ingestion, Skin Contact |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects. | Environmental Release |
Step-by-Step Disposal Protocol
1. Waste Identification and Segregation:
-
Clearly label a dedicated waste container as "Hazardous Waste: this compound".
-
This compound is a halogenated organic material. It is crucial to keep halogenated waste streams separate from non-halogenated ones, as disposal methods and costs can differ significantly.[2]
-
Do not mix this waste with other chemical waste unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[3]
2. Containerization:
-
Use a chemically compatible, leak-proof container with a secure, tight-fitting lid. Polyethylene or polypropylene containers are generally suitable.
-
Ensure the original product container is used for waste if possible, and that it is in good condition.[3] Handle uncleaned empty containers as you would the product itself.[3]
3. Spill Management:
In the event of a spill:
-
Evacuate the immediate area.
-
Wearing appropriate PPE, gently sweep up the solid material, taking care to avoid creating dust.
-
Place the spilled material and any contaminated cleaning materials into the designated hazardous waste container.
-
Clean the spill area with a suitable solvent and then wash with soap and water.
-
Report the spill to your laboratory supervisor and EHS department.
4. Final Disposal:
-
Consult Your EHS Department: The final disposal of this compound must be conducted through your institution's EHS office or a licensed hazardous waste disposal company. They will provide specific instructions based on local, state, and federal regulations.
-
Do Not Dispose Down the Drain: This compound should never be disposed of down the sink or in regular trash.[4]
-
Incineration: High-temperature incineration at an approved facility is a common and effective method for destroying halogenated organic compounds.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: The information provided is based on the properties of similar compounds and general best practices. Always consult your institution's specific guidelines and the Safety Data Sheet for any chemical before handling and disposal. Your local Environmental Health and Safety department is the primary resource for ensuring compliance with all applicable regulations.
References
Essential Safety and Logistics for Handling 2,4-Difluoro-benzamidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential guidance for the safe handling and disposal of 2,4-Difluoro-benzamidine hydrochloride. The following procedures are based on best practices for handling similar chemical compounds, given the absence of a specific Safety Data Sheet (SDS) for this exact substance. It is critical to treat this compound with caution, assuming it may possess hazards similar to related benzamidine and fluorinated organic hydrochlorides, which can include skin, eye, and respiratory irritation.
Personal Protective Equipment (PPE)
The primary goal of Personal Protective Equipment is to create a barrier between the handler and the chemical.[1] The following PPE is mandatory when handling this compound in a laboratory setting.
| PPE Category | Item | Specifications |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene, powder-free.[2] Double-gloving is recommended.[2] Change gloves every 30-60 minutes or immediately if contaminated or damaged.[2] |
| Eye and Face Protection | Safety goggles and face shield | Goggles must be worn to protect against splashes.[2] A face shield provides a fuller range of protection for the face and eyes.[2][3] |
| Body Protection | Laboratory coat or chemical-resistant apron/coveralls | A lab coat should be worn at a minimum.[4] For tasks with a higher risk of splashes, an apron or coveralls made of a chemical-resistant material is necessary.[3][5] |
| Respiratory Protection | N95 or N100 respirator | Required when handling the powder outside of a certified chemical fume hood to protect against inhalation of airborne particles.[2][4] A full-face respirator may be necessary for large spills.[3] |
| Foot Protection | Closed-toe shoes | Shoes with non-slip soles are recommended to prevent slips and falls.[4] |
Operational Plan: Step-by-Step Handling Procedure
This protocol outlines the safe handling of this compound from receipt to use in experiments.
-
Receiving and Storage :
-
Preparation and Weighing (in a Chemical Fume Hood) :
-
All handling of the solid compound that may generate dust must be conducted in a certified chemical fume hood.[8]
-
Before starting, ensure the fume hood is functioning correctly.
-
Don the required PPE as detailed in the table above.
-
To minimize dust generation, handle the powder carefully. Do not pour it from a height.
-
Use a spatula to transfer the solid to a tared weighing vessel.
-
Close the primary container immediately after dispensing.
-
-
Dissolving the Compound :
-
If dissolving in a solvent, add the solvent to the weighed solid slowly to avoid splashing.
-
If the solvent is volatile, ensure this step is also performed in a fume hood.
-
-
Post-Handling :
Disposal Plan
Proper disposal of this compound and its associated waste is crucial to prevent environmental contamination and ensure laboratory safety.
-
Waste Segregation :
-
Solid Waste :
-
Collect unused or waste solid this compound in a designated, labeled, and sealed container for halogenated organic solids.
-
Contaminated disposable items such as gloves and weighing paper should also be placed in this container.
-
-
Liquid Waste :
-
Container Labeling and Storage :
-
All waste containers must be clearly labeled with "Hazardous Waste" and the specific contents, including "Halogenated Organic Waste" and the chemical name.[9][11]
-
Store waste containers in a designated satellite accumulation area, within secondary containment.[9]
-
Keep waste containers tightly closed except when adding waste.[9][11]
-
-
Final Disposal :
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office.
-
Experimental Workflow
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. PPE and Safety for Chemical Handling [acsmaterial.com]
- 2. pppmag.com [pppmag.com]
- 3. realsafety.org [realsafety.org]
- 4. nspcoatings.co.uk [nspcoatings.co.uk]
- 5. newreachglobal.com [newreachglobal.com]
- 6. fishersci.com [fishersci.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. campusoperations.temple.edu [campusoperations.temple.edu]
- 10. bucknell.edu [bucknell.edu]
- 11. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 12. 7.2 Organic Solvents [ehs.cornell.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
